molecular formula C9H12N2O4S B056477 3-Pyroglutamylthiazolidine-4-carboxylic acid CAS No. 117241-40-4

3-Pyroglutamylthiazolidine-4-carboxylic acid

Katalognummer: B056477
CAS-Nummer: 117241-40-4
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: UUTKICFRNVKFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Pyroglutamylthiazolidine-4-carboxylic acid, more commonly known as Pidotimod, is a synthetic dipeptide-like molecule with a well-documented immunomodulating action in both in vitro and in vivo models. Its core structure consists of L-pyroglutamic acid linked to L-thiazolidine-4-carboxylic acid, which is a known physiologic sulfhydryl antioxidant. This combination underlies its significant research value in the fields of immunology, toxicology, and pharmacology. Main Applications & Research Value: Immunostimulant Research: Pidotimod is a potent immunomodulator. Studies demonstrate it stimulates both innate and acquired immunity. It has been shown to enhance natural killer (NK) cell activity and inhibit thymocyte apoptosis induced by various agents, including dexamethasone. It also promotes dendritic cell maturation, up-regulating the expression of HLA-DR and co-stimulatory molecules CD83 and CD86, and stimulates the release of pro-inflammatory cytokines. Hepatoprotective & Anti-toxic Agent: In preclinical models, Pidotimod has shown a remarkable ability to protect the liver from toxic insults. Research indicates it significantly reduces the death-rate and severity of liver impairment (centrolobular necrosis) in animal models of paracetamol (acetaminophen) intoxication, demonstrating its potential as a protective agent against drug-induced liver injury. Anti-inflammatory and Anti-aging Research: The compound is investigated for its anti-inflammatory properties and potential benefits in age-related physiological decline. Research suggests positive effects on neurocerebral performance and sexual behavior in aging animal models. The thiazolidine-4-carboxylic acid moiety is recognized for its antioxidant properties, contributing to its anti-aging research applications. Model Compound for Derivative Synthesis: The core structure of Pidotimod serves as a key intermediate for the synthesis of novel bioactive compounds. Its well-defined chiral centers and heterocyclic rings make it a valuable building block in medicinal chemistry for developing new immunomodulatory or neuroactive agents. Mechanism of Action: The immunostimulatory activity of Pidotimod is multifaceted. It acts on the immune system by directly interacting with and maturing dendritic cells, which are crucial antigen-presenting cells. This maturation leads to an enhanced adaptive immune response. Furthermore, Pidotimod inhibits programmed cell death (apoptosis) in thymocytes, which helps in preserving a robust T-cell population. The antioxidant activity of its thiazolidine component also contributes to its cytoprotective and anti-toxic effects, helping to mitigate oxidative stress in cells. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861268
Record name 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117241-40-4
Record name Pidotimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Synthesis and Discovery of Pidotimod (3-Pyroglutamylthiazolidine-4-carboxylic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-Pyroglutamylthiazolidine-4-carboxylic acid" (Pidotimod) Synthesis and Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Pidotimod (Chemical Name: (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator. Unlike bacterial lysates or recombinant cytokines, Pidotimod is a chemically defined small molecule (MW: 244.27 g/mol ) with high oral bioavailability.

This guide analyzes the chemical evolution of Pidotimod, from its discovery by Poli Industria Chimica to modern "green" synthesis pathways. It details the critical stereochemical challenges in coupling L-pyroglutamic acid with L-thiazolidine-4-carboxylic acid and provides actionable protocols for laboratory and industrial-scale synthesis.

Discovery & Historical Context

The discovery of Pidotimod in the early 1990s by the Italian pharmaceutical company Poli Industria Chimica marked a shift in immunostimulant therapy. The goal was to synthesize a molecule that mimicked the activity of thymic hormones but possessed the stability and oral bioavailability of a small molecule.

  • Discovery Logic: Researchers identified that the pyrrolidone ring (mimicking the N-terminus of many biologically active peptides) and the thiazolidine ring (a sulfur-containing heterocycle derived from cysteine) could be coupled to create a rigid, metabolically stable scaffold capable of interacting with immune receptors.

  • Therapeutic Class: Biologic Response Modifier (BRM).

  • First Approval: Italy (1993).

Chemical Identity & Stereochemistry

The biological activity of Pidotimod is strictly dependent on its stereochemistry. It contains two chiral centers, both requiring specific configurations.

  • IUPAC Name: (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid.

  • Components:

    • (S)-Pyroglutamic acid (L-Pyroglutamic acid): The acylating moiety.

    • (R)-Thiazolidine-4-carboxylic acid (L-Thioproline): The nucleophilic amine component.

  • Configuration: The molecule must maintain the (4R, 2S) configuration. Inversion at either center (racemization) significantly reduces immunomodulatory efficacy.

Synthesis Pathways[1][2][3][4][5][6][7]

The Retrosynthetic Logic

The synthesis is a convergent peptide coupling. The core challenge is forming the amide bond between the secondary amine of the thiazolidine ring (sterically hindered) and the carboxylic acid of the pyroglutamic ring without inducing racemization or ring opening.

SynthesisLogic cluster_0 Critical Step: Stereocontrol Cysteine L-Cysteine (Precursor A) Thiazolidine (4R)-Thiazolidine-4-carboxylic acid (Intermediate 1) Cysteine->Thiazolidine Cyclization Formaldehyde Formaldehyde (Precursor B) Formaldehyde->Thiazolidine Pidotimod Pidotimod (Final Product) Thiazolidine->Pidotimod Nucleophilic Attack Pyroglutamic L-Pyroglutamic Acid (Precursor C) Activation Carboxyl Activation (Acid Chloride/Active Ester) Pyroglutamic->Activation Activation Activation->Pidotimod Coupling

Caption: Retrosynthetic analysis showing the convergent assembly of the thiazolidine and pyroglutamic moieties.

Route A: Traditional Active Ester Method (Patent CN102167727A)

This is the classical route used in early manufacturing. It relies on activating the pyroglutamic acid to overcome the poor nucleophilicity of the thiazolidine nitrogen.

  • Step 1: Thiazolidine Formation

    • Reaction: L-Cysteine + Formaldehyde

      
       L-Thiazolidine-4-carboxylic acid.[1][2]
      
    • Note: This reaction is spontaneous and reversible.[3] The product is often esterified (e.g., tert-butyl ester) to protect the carboxylic acid during coupling.

  • Step 2: Activation

    • Reagents: Dicyclohexylcarbodiimide (DCC) or Mixed Anhydride (Isobutyl chloroformate).

    • Issue: Early methods used pentachlorophenol to create active esters, which is now avoided due to high toxicity.

  • Step 3: Coupling & Hydrolysis

    • The activated pyroglutamate reacts with the thiazolidine ester.

    • Acid hydrolysis removes the protecting group.

Route B: Industrial One-Pot Method (Optimized)

Modern industrial protocols (e.g., Patent CN104447947A) utilize a one-pot approach to maximize yield and minimize waste.

  • Innovation: Uses specific solvent systems (e.g., Ethyl Acetate/Dichloromethane) and optimized temperature control (-5°C to RT) to permit direct coupling without isolating unstable intermediates.

  • Reagents: DCC/DMAP (4-Dimethylaminopyridine) is the standard coupling system.

  • Yield: ~70–75% (High Purity >99.8%).[1]

Route C: Boronic Acid Catalysis (Green Chemistry)

A newer, "green" approach (Patent CN106632594A) utilizes boronic acid catalysts to facilitate dehydrative condensation.

  • Mechanism: The boronic acid forms a temporary mixed anhydride-like intermediate with the carboxylic acid, activating it for attack by the amine.

  • Advantage: Avoids toxic coupling agents (DCC, thionyl chloride) and urea byproducts.

  • Status: Emerging technology, primarily used in pilot scales.

Detailed Experimental Protocol

The following protocol is based on the optimized Active Ester/DCC method, which remains the industry standard for reliability.

Phase 1: Synthesis of Intermediate (L-Thiazolidine-4-carboxylic acid)
  • Dissolution: Dissolve L-Cysteine Hydrochloride (157.6 g, 1.0 mol) in water (300 mL).

  • Cyclization: Add Formaldehyde (37% solution, 85 mL) dropwise at 20°C. Stir for 2 hours.

  • Crystallization: Adjust pH to 6.0 with Pyridine or NaOH. Cool to 4°C.

  • Isolation: Filter the white precipitate, wash with ethanol, and dry.

    • Checkpoint: Verify melting point (196–197°C, dec).

Phase 2: Coupling (Pidotimod Synthesis)
  • Setup: In a 3-neck flask under Nitrogen, suspend L-Pyroglutamic acid (129 g, 1.0 mol) and L-Thiazolidine-4-carboxylic acid tert-butyl ester (189 g, 1.0 mol) in Dichloromethane (DCM, 1.5 L).

  • Activation: Cool to -5°C. Add DCC (226 g, 1.1 mol) dissolved in DCM dropwise over 1 hour.

  • Catalysis: Add DMAP (5 g) as a catalyst.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The mixture will become thick with dicyclohexylurea (DCU) precipitate.

  • Workup:

    • Filter off the DCU byproduct.

    • Wash the filtrate with 5% Citric Acid, 5% NaHCO3, and Brine.

    • Dry over Na2SO4 and evaporate to obtain the oily ester intermediate.

  • Hydrolysis: Dissolve the oil in Trifluoroacetic acid (TFA) / DCM (1:1) at 0°C to remove the tert-butyl group.[4] Stir 2 hours.

  • Purification: Evaporate TFA. Recrystallize the residue from water/acetone.

Phase 3: Quality Control (QC) Parameters
  • Appearance: White crystalline powder.[5]

  • Purity (HPLC): >99.0%.[1]

  • Specific Rotation:

    
     to 
    
    
    
    (c=1, water). Critical for stereochemical verification.

Process Optimization & Data Analysis

Yield Comparison of Synthetic Routes
ParameterRoute A: Acid ChlorideRoute B: Active Ester (DCC)Route C: Boronic Acid (Green)
Coupling Agent Thionyl ChlorideDCC / DMAP3,5-bis(trifluoromethyl)phenylboronic acid
Reaction Temp -20°C to 0°C-5°C to RTReflux (Solvent dependent)
Racemization Risk HighLowVery Low
Crude Yield 40 - 50%80 - 85%70 - 75%
Final Yield (Cryst.) ~30%58 - 70% ~72%
Toxicity Profile High (SOCl2, corrosive)Moderate (DCC is sensitizer)Low

Mechanism of Action (Biological Context)

While this guide focuses on synthesis, understanding the target mechanism validates the need for high stereochemical purity. Pidotimod acts as a "biological response modifier" by upregulating Toll-Like Receptors (TLRs).

MOA Pidotimod Pidotimod (Exogenous Signal) DC Dendritic Cell (Maturation) Pidotimod->DC Stimulates TLR TLR-2 / TLR-4 (Upregulation) DC->TLR Increases Expression NFkB NF-κB Pathway (Activation) TLR->NFkB Signaling Cytokines Cytokine Release (IL-12, TNF-α, IFN-γ) NFkB->Cytokines Transcription Th1 Th1 Differentiation (Adaptive Immunity) Cytokines->Th1 Polarization Phagocytosis Macrophage Phagocytosis (Innate Immunity) Cytokines->Phagocytosis Enhancement

Caption: Pidotimod stimulates innate immunity via Dendritic Cell maturation and TLR upregulation, leading to a Th1-polarized adaptive response.[6][7][5][1][2][3][4][8][9][10][11]

References

  • Poli Industria Chimica. (1993). Pidotimod: A new biological response modifier. Drugs of Today.
  • Coppi, G., et al. (1994). Pharmacological and toxicological activities of Pidotimod. Arzneimittel-Forschung/Drug Research.
  • Patent CN102167727B. (2012). Synthesis method of Pidotimod. Google Patents. Link

  • Patent CN104447947A. (2015). Process for producing Pidotimod (One-Pot Method). Google Patents. Link

  • Patent CN106632594A. (2017). Pidotimod synthesis method (Boronic Acid Catalysis). Google Patents. Link

  • Riboldi, P., et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology. Link

  • PubChem. (2024). Pidotimod Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Mechanism of Action of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod)

[1][2]

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid , commonly known as Pidotimod , is a synthetic dipeptide immunostimulant (biological response modifier).[1][2][3][4][5][6][7][8] Unlike direct antimicrobial agents, it functions by potentiating the host's innate and adaptive immune responses.[5][7] Its primary utility lies in the management of recurrent respiratory infections (RRIs) and the reversal of immune senescence or suppression.

This guide provides a granular analysis of its pharmacodynamics, focusing on the TLR-2/NF-κB signaling axis , dendritic cell (DC) maturation, and Th1 polarization. It also outlines standardized protocols for validating these mechanisms in a research setting.

Molecular Identity & Physicochemical Profile

Pidotimod is a dipeptide formed by the condensation of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[5] Its high water solubility and stability contribute to its favorable oral bioavailability (~45%).

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Common Name Pidotimod
CAS Number 121808-62-6
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
Solubility Soluble in water (2 mg/mL); slightly soluble in ethanol
pKa ~3.03 (Carboxylic acid moiety)
Appearance White to off-white crystalline powder
Stereochemistry Contains two chiral centers; biologically active form is the (S,R)-isomer

Mechanism of Action: The Immunological Cascade

Pidotimod acts as a "biological response modifier" by engaging pattern recognition receptors (PRRs) and modulating downstream kinase activity.

Innate Immunity Enhancement

The molecule's primary target appears to be the Toll-Like Receptors (TLRs) , specifically TLR-2 and TLR-7 , expressed on the surface of epithelial cells and innate immune cells.

  • Dendritic Cell (DC) Maturation: Pidotimod induces the phenotypic maturation of immature DCs.[9] This is quantified by the upregulation of co-stimulatory molecules CD80, CD86, and the antigen-presenting complex HLA-DR .

  • Phagocytosis: It enhances the chemotactic and phagocytic activity of neutrophils and macrophages, likely through the upregulation of complement receptors (CR1/CR3).

Adaptive Immunity & Th1 Polarization

Pidotimod corrects the Th1/Th2 imbalance often seen in atopic or immunocompromised states.

  • Cytokine Modulation: It promotes the secretion of IL-12 , IFN-γ , and IL-2 (Th1 cytokines) while modulating Th2 cytokines (IL-4, IL-5).

  • T-Cell Proliferation: The release of IL-12 by matured DCs drives the differentiation of naive T-cells (Th0) into effector Th1 cells, essential for antiviral and intracellular bacterial defense.

Signaling Pathways: The TLR/NF-κB Axis[11][12]

The molecular transducer for Pidotimod’s effects is the NF-κB pathway . Upon binding/activating TLRs, Pidotimod initiates a signal transduction cascade that results in the nuclear translocation of NF-κB, driving the transcription of pro-inflammatory genes.

Key Pathway Interactions:

  • TLR Activation: Up-regulation of TLR-2/TLR-7.

  • MyD88 Recruitment: Recruitment of the adaptor protein MyD88.[10]

  • MAPK Modulation: Pidotimod has a dual effect; it can activate ERK/p38 to support cytokine production but has also been observed to inhibit excessive TNF-α-induced ERK phosphorylation, preventing deleterious inflammation (cytokine storm).

  • NF-κB Translocation: Phosphorylation of IκB leads to its degradation, allowing the p65/p50 NF-κB complex to enter the nucleus.

Visualization: Pidotimod Signaling Cascade

Pidotimod_SignalingPidotimodPidotimod (Ligand)TLRTLR-2 / TLR-7(Surface Receptor)Pidotimod->TLRUpregulation/ActivationMyD88MyD88(Adaptor Protein)TLR->MyD88RecruitmentIRAKIRAK1 / IRAK4MyD88->IRAKTRAF6TRAF6IRAK->TRAF6MAPKMAPK Pathway(ERK1/2, p38)(Modulation)TRAF6->MAPKDual RegulationIKKIKK ComplexTRAF6->IKKNucleusNucleusMAPK->NucleusTranscription FactorsIkBIκB(Degradation)IKK->IkBPhosphorylationNFkBNF-κB (p65/p50)(Translocation)IkB->NFkBReleaseNFkB->NucleusNuclear EntryGenesGene Expression:IL-12, IFN-γ, HLA-DRNucleus->GenesTranscription

Figure 1: The proposed signaling cascade of Pidotimod.[2][9] The molecule engages TLRs, recruiting MyD88 and activating NF-κB and MAPK pathways to drive immunomodulatory gene expression.

Experimental Validation Protocols

To validate the mechanism of action in a laboratory setting, the following protocols are recommended. These assays provide quantitative data on DC maturation and Phagocytosis.

Protocol A: Dendritic Cell Maturation Assay (Flow Cytometry)

Objective: To quantify the upregulation of maturation markers (CD80, CD86, HLA-DR) on human monocyte-derived dendritic cells (moDCs) following Pidotimod treatment.

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using density gradient centrifugation (Ficoll-Paque).

  • Monocyte Selection: Purify CD14+ monocytes using magnetic bead separation (MACS).

  • Differentiation: Culture monocytes for 6 days in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL) , and IL-4 (20 ng/mL) to generate immature DCs (iDCs).

  • Treatment:

    • Control: Vehicle (PBS).[11][12]

    • Positive Control: LPS (100 ng/mL).

    • Experimental: Pidotimod (10, 50, 100 µg/mL).

    • Incubate for 24–48 hours at 37°C, 5% CO₂.

  • Staining: Harvest cells and stain with fluorescently conjugated antibodies: Anti-CD11c (DC marker), Anti-HLA-DR, Anti-CD80, Anti-CD86.

  • Analysis: Acquire data on a Flow Cytometer (e.g., BD FACSCanto). Gate on CD11c+ population and measure Mean Fluorescence Intensity (MFI) of maturation markers.

Protocol B: Macrophage Phagocytosis Assay

Objective: To measure the enhancement of phagocytic efficiency in macrophages treated with Pidotimod.

  • Cell Line: Use RAW 264.7 (murine macrophage) or THP-1 (human monocyte) cells differentiated with PMA (100 nM for 24h).

  • Treatment: Incubate macrophages with Pidotimod (10–100 µg/mL) for 24 hours.

  • Target Preparation: Use FITC-labeled E. coli particles or Zymosan A bioparticles.

  • Co-incubation: Add fluorescent particles to the macrophage culture at a ratio of 10:1 (particle:cell). Incubate for 2 hours at 37°C.

  • Quenching: Wash cells with cold PBS and add Trypan Blue (0.4%) briefly to quench extracellular fluorescence (ensuring only internalized particles are measured).

  • Quantification:

    • Microscopy: Count cells containing >3 particles (Phagocytic Index).

    • Flow Cytometry: Measure the percentage of FITC-positive cells.

Visualization: Experimental Workflow

Experimental_WorkflowPBMCPBMC Isolation(Ficoll Gradient)MonocytesCD14+ Selection(Magnetic Beads)PBMC->MonocytesDifferentiationDifferentiation(GM-CSF + IL-4)Monocytes->DifferentiationTreatmentPidotimod Treatment(24-48h)Differentiation->TreatmentAssay_DCFlow Cytometry:CD80/CD86/HLA-DRTreatment->Assay_DCProtocol AAssay_PhagoPhagocytosis Assay:FITC-E.coli UptakeTreatment->Assay_PhagoProtocol B

Figure 2: Workflow for validating Pidotimod's immunomodulatory effects on Dendritic Cells and Macrophages.

References

  • Ferrario, B. E., et al. (2015). Pidotimod: the state of art. Clinical & Molecular Allergy. [Link]

  • Carta, S., et al. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression. Italian Journal of Pediatrics. [Link]

  • Riboldi, P., et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology. [Link]

  • Mahajan, M., et al. (2014). Pidotimod: In-depth review of current evidence.[2] Perspectives in Clinical Research. [Link]

Biological Activity of 3-Pyroglutamylthiazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, synthesis, and mechanistic underpinnings of 3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ) and its functional derivatives. It is designed for researchers requiring actionable protocols and deep mechanistic insight.

Technical Whitepaper | Version 2.0

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) represents a unique class of synthetic dipeptides acting as a biological response modifier (BRM). Unlike direct antimicrobials, it functions by potentiating the host immune response. While the parent compound is a standard-of-care immunostimulant for recurrent respiratory infections (RRIs), recent structural derivatives have demonstrated expanded utility, including neuraminidase inhibition (anti-influenza) and antioxidant activity .

This guide dissects the molecular mechanisms of the parent scaffold, explores the Structure-Activity Relationship (SAR) of its derivatives, and provides validated protocols for synthesis and bioassay assessment.

Molecular Architecture & Synthesis

The core structure consists of L-pyroglutamic acid linked to L-thiazolidine-4-carboxylic acid via a peptide bond. The biological activity is highly stereospecific; the (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl] configuration is essential for optimal receptor binding.

Validated Synthesis Protocol

Objective: Synthesis of Pidotimod via condensation activation. Yield Target: >85% Purity Target: >98% (HPLC)

Reagents:

  • L-Pyroglutamic acid (Starting material A)

  • L-Thiazolidine-4-carboxylic acid (Starting material B)

  • Dicyclohexylcarbodiimide (DCC) or Carbonyldiimidazole (CDI) (Coupling agent)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) / Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Activation: Dissolve L-pyroglutamic acid (1 eq) in dry DMF. Add CDI (1.1 eq) at 0°C under nitrogen atmosphere. Stir for 1 hour to form the reactive acyl imidazole intermediate. Checkpoint: Evolution of CO2 gas must cease.

  • Coupling: Add L-thiazolidine-4-carboxylic acid (1 eq) and TEA (1.2 eq) to the reaction mixture.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in water, acidify to pH 2.5 with HCl.

  • Purification: Precipitate the crude product. Recrystallize from water/ethanol.

  • Validation: Verify structure via 1H-NMR and Mass Spectrometry (m/z 244.27).

Synthesis Pathway Diagram

Synthesis Start L-Pyroglutamic Acid Activation Activation (CDI/DCC) 0°C, DMF Start->Activation Intermediate Reactive Acyl Intermediate Activation->Intermediate Coupling Coupling + L-Thiazolidine-4-COOH Intermediate->Coupling Product Pidotimod (Crude) Coupling->Product Purification Recrystallization (Water/Ethanol) Product->Purification Final Pure Pidotimod (>98%) Purification->Final

Caption: Synthetic route for 3-Pyroglutamylthiazolidine-4-carboxylic acid via active ester intermediate.

Mechanism of Action: The Immunomodulatory Axis

Pidotimod and its bioactive derivatives do not kill pathogens directly. Instead, they "prime" the innate immune system. The mechanism is multi-modal, centering on Toll-Like Receptor (TLR) signaling and Dendritic Cell (DC) maturation.

Key Signaling Pathways
  • TLR2/TLR7 Activation: Pidotimod upregulates TLR2 and TLR7 expression on the surface of epithelial cells and macrophages.

  • NF-κB Translocation: Downstream signaling triggers the translocation of NF-κB to the nucleus, initiating the transcription of pro-inflammatory cytokines (IL-12, TNF-α).

  • NLRP12 Modulation: Recent evidence suggests Pidotimod upregulates NLRP12 , a NOD-like receptor that acts as a negative regulator of non-canonical NF-κB, preventing excessive inflammation while maintaining antimicrobial vigilance.

  • Th1 Polarization: By increasing IL-12 production from DCs, the compound shifts the T-cell balance from Th2 (allergic/humoral) toward Th1 (cellular/antiviral).

Mechanistic Pathway Diagram

Mechanism Drug Pidotimod / Derivative TLR TLR2 / TLR7 (Macrophage/Epithelium) Drug->TLR Upregulation NLRP12 NLRP12 (Regulatory Checkpoint) Drug->NLRP12 Induction Pathogen Pathogen (PAMPs) Pathogen->TLR Activation MyD88 MyD88 / ERK1/2 TLR->MyD88 NFkB NF-κB (Translocation) MyD88->NFkB Cytokines IL-12, TNF-α, IFN-γ NFkB->Cytokines NLRP12->NFkB Modulation (Control) Effect DC Maturation & Th1 Polarization Cytokines->Effect

Caption: Immunomodulatory signaling cascade involving TLR upregulation and NLRP12-mediated regulation.[1][2]

Structure-Activity Relationship (SAR)

Modifications to the thiazolidine-4-carboxylic acid scaffold yield derivatives with distinct pharmacological profiles.

Comparative Activity Profile
Derivative ClassStructural ModificationPrimary ActivityKey Metric (Example)
Pidotimod (Parent) 3-Pyroglutamyl substitutionImmunostimulation (Th1 shift)Phagocytosis Index ↑ 2-fold
Thiazolidine-4-ones Carbonyl at C4, Aryl at C2Neuraminidase Inhibition (Flu)IC50: 0.14 µM (H1N1)
Ester Derivatives Methyl/Ethyl ester at C4-COOHEnhanced Lipophilicity/BioavailabilityIncreased Membrane Permeability
C2-Aryl Derivatives Phenyl ring addition at C2Antioxidant / AnticancerRadical Scavenging >50%
The "Influenza Pivot"

Recent research highlights that while the N-pyroglutamyl group drives immunomodulation, substituting the N-acyl group with specific aromatic moieties and modifying the C2 position of the thiazolidine ring can convert the scaffold into a potent Neuraminidase Inhibitor (anti-influenza agent).

  • Critical SAR Finding: The carboxylic acid at C4 is essential for electrostatic interaction with the arginine triad in the neuraminidase active site.

Experimental Validation Protocols

To ensure data integrity, use these self-validating protocols.

Phagocytosis Assay (Polymorphonuclear Leukocytes - PMN)

Purpose: Quantify the immunostimulatory effect of Pidotimod derivatives.

  • Isolation: Isolate PMNs from peripheral blood using a Ficoll-Hypaque gradient.

  • Treatment: Incubate PMNs (

    
     cells/mL) with the test derivative (1, 10, 100 µg/mL) for 1 hour at 37°C.
    
    • Positive Control: Pidotimod (100 µg/mL).

    • Negative Control: PBS vehicle.

  • Challenge: Add opsonized latex beads or Candida albicans (ratio 10:1 beads:cell). Incubate for 30 mins.

  • Staining: Cytospin cells, stain with Giemsa.

  • Quantification: Count 200 cells via microscopy.

    • Phagocytic Index (PI): % of cells with ingested beads.

    • Phagocytic Capacity (PC): Mean number of beads per positive cell.

  • Validation Rule: The Positive Control must show a statistically significant increase (p<0.05) over the Negative Control for the assay to be valid.

Neuraminidase Inhibition Assay (Fluorometric)

Purpose: Screen derivatives for direct anti-viral enzymatic inhibition.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzyme: Influenza A Neuraminidase (recombinant or viral lysate).

  • Reaction:

    • Mix 10 µL Enzyme + 10 µL Test Compound (serial dilutions).

    • Incubate 30 mins at 37°C.

    • Add 30 µL MUNANA substrate.

    • Incubate 60 mins at 37°C.

  • Stop: Add 150 µL Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

  • Read: Fluorescence (Ex 365 nm / Em 450 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Safety & Toxicology

Pidotimod and its close analogs exhibit a high safety profile, attributed to their peptide-like nature which allows for metabolic breakdown into non-toxic amino acid byproducts.

  • LD50 (Rat, Oral): >8000 mg/kg (Practically non-toxic).

  • Teratogenicity: No adverse effects observed in embryofetal development studies.[3]

  • Metabolism: Minimally metabolized in the liver; excreted largely unchanged in urine (Pidotimod), reducing drug-drug interaction risks.

References

  • Riboldi, P. et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology. Link

  • Carta, S. et al. (2013). The immunomodulatory molecule Pidotimod induces the expression of the NOD-like receptor NLRP12. Immunology. Link

  • Liu, Y. et al. (2021).[4] Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Ucciferri, C. et al. (2017). Pidotimod: Mechanism of action and clinical efficacy. Therapeutic Advances in Respiratory Disease. Link

  • Mahajan, S. et al. (2023). Synthesis and inhibitory effects of thiazolidine-4-carboxylic acid derivatives against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Whitepaper: 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod) as an Immunomodulating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ) represents a distinct class of synthetic biological response modifiers (BRMs). Unlike bacterial lysates or non-specific immunostimulants, Pidotimod is a chemically defined dipeptide (pGlu-Thia) that exerts a dual mechanism of action: it reinforces innate immune barriers through Toll-Like Receptor (TLR) upregulation while simultaneously orchestrating an adaptive shift towards a Th1-dominant cytokine profile. This guide delineates the physicochemical properties, signal transduction pathways, and validation protocols required to assess its efficacy in immunotherapeutic development.

Molecular Identity & Physicochemical Properties[1][2][3]

Pidotimod is a synthetic dipeptide composed of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[1] Its high purity and defined chemical structure allow for precise pharmacokinetic profiling, distinguishing it from heterogeneous biological extracts.

PropertySpecification
IUPAC Name (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Common Name Pidotimod
Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
Solubility Highly soluble in water (>2 mg/mL); Soluble in DMSO
Melting Point 192–198°C
Stereochemistry L,L-configuration (essential for biological activity)

Mechanistic Pharmacodynamics

The immunomodulating efficacy of Pidotimod stems from its ability to bridge innate and adaptive immunity.

Innate Immunity: TLR2 and NF-κB Activation

Pidotimod acts as a ligand-mimetic that upregulates the expression of Toll-Like Receptor 2 (TLR2) on the surface of macrophages and dendritic cells.[2] This interaction triggers the MyD88-dependent signaling cascade.

  • Causality: TLR2 activation leads to the phosphorylation of IκB kinase (IKK), resulting in the degradation of IκB and the subsequent release of NF-κB .

  • Outcome: Translocation of NF-κB to the nucleus initiates the transcription of pro-inflammatory cytokines (TNF-α, IL-12) and antimicrobial peptides, enhancing phagocytic activity.

Adaptive Immunity: Th1 Polarization

A critical failure in chronic respiratory infections is the persistence of a Th2-skewed immune response (allergic/anti-inflammatory profile). Pidotimod induces Dendritic Cell (DC) maturation , promoting the secretion of IL-12.

  • Causality: High IL-12 levels drive naive CD4+ T-cells to differentiate into Th1 effector cells .

  • Outcome: Increased production of IFN-γ and IL-2 , which are necessary for viral clearance and macrophage activation.

Signal Transduction Pathway Visualization

Pidotimod_Mechanism Pidotimod Pidotimod (Extracellular) TLR2 TLR2 Receptor (Membrane) Pidotimod->TLR2 Upregulation MyD88 MyD88 / IRAK Complex TLR2->MyD88 Activation MAPK MAPK / ERK Pathway TLR2->MAPK NFkB_Cyto NF-κB (Cytoplasm) MyD88->NFkB_Cyto MAPK->NFkB_Cyto NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Transcription Gene Transcription NFkB_Nuc->Transcription Cytokines IL-12, TNF-α, IL-2 Transcription->Cytokines Th1_Shift Th1 Polarization (Adaptive Immunity) Cytokines->Th1_Shift Phagocytosis Enhanced Phagocytosis (Innate Immunity) Cytokines->Phagocytosis

Figure 1: Signal transduction pathway showing Pidotimod-induced TLR2 upregulation leading to NF-κB translocation and Th1 cytokine synthesis.[1][3]

Preclinical Validation Protocols

To validate the immunomodulatory profile of Pidotimod, researchers must utilize self-validating assays that quantify both phagocytic efficiency and cytokine modulation.

Protocol A: Macrophage Phagocytosis Assay (pHrodo Method)

This protocol measures the "Phagocytic Index" using pH-sensitive bioparticles that only fluoresce inside the acidic phagosome, eliminating false positives from non-specific surface binding.

Materials:

  • Murine peritoneal macrophages or human monocyte-derived macrophages (MDMs).

  • Pidotimod stock solution (dissolved in culture medium).

  • pHrodo™ Red E. coli BioParticles.[4]

  • Flow Cytometer (PE/Red channel).

Workflow:

  • Seeding: Plate macrophages at

    
     cells/well in 24-well plates.
    
  • Priming: Treat cells with Pidotimod (10, 50, 100 µg/mL) for 24 hours. Include a LPS positive control (1 µg/mL) and a media-only negative control.

  • Challenge: Add pHrodo™ BioParticles (1 mg/mL) and incubate at 37°C for 2 hours.

  • Termination: Wash cells 3x with ice-cold PBS to stop phagocytosis.

  • Acquisition: Harvest cells and analyze via flow cytometry.

  • Calculation:

    
    
    
Protocol B: Cytokine Profiling (Th1/Th2 Shift)

This assay validates the shift from a Th2 (allergic) to a Th1 (antiviral) phenotype.

Experimental Setup:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs).[5]

  • Stimulate with Pidotimod (100 µg/mL) vs. Control for 48 hours.

  • Harvest supernatant and analyze via ELISA or Multiplex Bead Array.

Expected Data Output:

CytokineRoleControl Level (pg/mL)Pidotimod Treated (pg/mL)Trend
IL-12 Th1 Driver


Significant Increase
IFN-γ Antiviral


Significant Increase
IL-4 Th2 Driver


Decrease / Neutral
TNF-α Pro-inflammatory


Moderate Increase
Experimental Workflow Visualization

Experimental_Workflow cluster_assays Parallel Validation Assays Sample PBMC / Macrophage Isolation Treatment Pidotimod Treatment (24-48h) Sample->Treatment Assay1 Phagocytosis Assay (pHrodo/Flow Cytometry) Treatment->Assay1 Assay2 Cytokine Profiling (ELISA/Multiplex) Treatment->Assay2 Assay3 ROS Production (NBT Reduction) Treatment->Assay3 Analysis Data Analysis: Th1/Th2 Ratio & Phagocytic Index Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: Integrated experimental workflow for validating Pidotimod's immunomodulatory activity across cellular and molecular endpoints.

Clinical Translation & Therapeutic Scope

The molecular mechanisms described above translate directly to clinical efficacy, particularly in pediatric populations and patients with chronic respiratory conditions.[6]

  • Recurrent Respiratory Tract Infections (RRTIs): Pidotimod restores the defective immune response in children, reducing the frequency and severity of infections by enhancing chemotaxis and phagocytosis.

  • COPD Exacerbations: By upregulating antimicrobial peptides and normalizing the Th1/Th2 balance, Pidotimod reduces the oxidative stress burden and infection rate in COPD patients.

  • Antibiotic Synergy: Pidotimod is often used as an adjuvant therapy. It does not have direct bactericidal activity but enhances the host's ability to clear pathogens weakened by antibiotics.

References

  • Riboldi, P., Gerosa, M., & Meroni, P. L. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology.

  • Ferrario, B. E., et al. (2013). Pidotimod acts as an adjuvant in the specific immune response against influenza virus. Clinical and Experimental Immunology.

  • Puggioni, F., et al. (2019). Immunostimulants in respiratory diseases: focus on Pidotimod. Multidisciplinary Respiratory Medicine.

  • Carta, S., et al. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression.[2] Italian Journal of Pediatrics.

  • Mahla, R. S. (2016). Sweeten PAMPs: Role of Sugar Complexed PAMPs in Innate Immunity and Vaccine Biology. Frontiers in Immunology.

Sources

Technical Guide: Antioxidant Mechanisms & Therapeutic Applications of 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA), widely recognized by its International Nonproprietary Name (INN) Pidotimod , is a synthetic dipeptide immunomodulator.[1][2] While its primary clinical indication is the stimulation of cell-mediated immunity (via TLR upregulation and dendritic cell maturation), PGTCA exhibits significant, albeit often overlooked, antioxidant properties .

Unlike classical direct radical scavengers (e.g., ascorbic acid), PGTCA functions primarily as a metabolic antioxidant and redox-regulator . Its pharmacophore—the thiazolidine-4-carboxylic acid ring—acts as a "masked" cysteine donor, facilitating the intracellular synthesis of Glutathione (GSH), the body’s master antioxidant. This guide dissects the dual-mechanism of PGTCA: (1) Direct metabolic support of the GSH pool and (2) Indirect reduction of oxidative burden via accelerated immune resolution.

Chemical & Structural Basis of Antioxidant Activity

The antioxidant potential of PGTCA is encoded in its unique structural motifs. It is a condensation product comprising two key moieties:

  • L-Pyroglutamic Acid: Enhances bioavailability and stability against enzymatic degradation.

  • L-Thiazolidine-4-carboxylic Acid (Thioproline): A sulfur-containing ring derived from cysteine and formaldehyde.

Structure-Activity Relationship (SAR)
  • The Thiazolidine Ring (The Redox Core): The sulfur atom at position 1 of the thiazolidine ring is the critical determinant of antioxidant activity. In vivo, this ring can undergo hydrolysis or enzymatic cleavage to release L-Cysteine .

  • Cysteine Delivery System: Free cysteine is rapidly oxidized to cystine in the plasma, limiting its cellular uptake. The thiazolidine ring protects the thiol (-SH) group, allowing PGTCA to enter the cell intact. Once intracellular, it releases cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis.[3]

Visualization: Structural Pharmacophore

PGTCA_Structure PGTCA 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) Pyro L-Pyroglutamic Acid Moiety (Stability & Transport) PGTCA->Pyro Contains Thia Thiazolidine-4-carboxylic Acid (Pharmacophore) PGTCA->Thia Contains Sulfur Sulfur Atom (S) (Masked Thiol) Thia->Sulfur Structural Core Cysteine Intracellular L-Cysteine Release Sulfur->Cysteine Hydrolysis/Metabolism GSH Glutathione (GSH) Synthesis Cysteine->GSH Rate-Limiting Step

Figure 1: Structural decomposition of PGTCA highlighting the Thiazolidine ring as a precursor for intracellular antioxidant defense.

Mechanisms of Action: The "Dual-Phase" Model

PGTCA reduces oxidative stress through two distinct, synergistic pathways.

Phase I: Intracellular GSH Restoration (Metabolic)

Oxidative stress depletes intracellular GSH. PGTCA replenishes this pool.

  • Transport: PGTCA crosses the cell membrane (likely via peptide transporters like PEPT1).

  • Conversion: Intracellular enzymes (e.g., 5-oxoprolinase or non-specific peptidases) cleave the peptide bond and open the thiazolidine ring.

  • Synthesis: Released L-Cysteine combines with Glutamate and Glycine to form GSH.

  • Result: Enhanced capacity to neutralize Reactive Oxygen Species (ROS) like Superoxide (

    
    ) and Hydrogen Peroxide (
    
    
    
    ).[4]
Phase II: Immune Resolution (Biological)

Chronic inflammation is a "respiratory burst" gone wrong, generating excessive ROS.

  • TLR Activation: PGTCA upregulates Toll-Like Receptors (TLR2/TLR4).

  • Th1 Polarization: Shifts immune response from Th2 (allergic/chronic) to Th1 (efficient clearance).

  • Clearance: Rapid elimination of pathogens removes the stimulus for continuous ROS generation by macrophages and neutrophils.

Visualization: Signaling & Redox Pathway

PGTCA_Mechanism cluster_metabolic Metabolic Pathway (Direct) cluster_immune Immune Pathway (Indirect) Drug PGTCA (Pidotimod) Thiazolidine Thiazolidine Ring Cleavage Drug->Thiazolidine TLR TLR2 / NF-kB Activation Drug->TLR ROS Chronic ROS (Oxidative Stress) Cys L-Cysteine (Rate Limiting) Thiazolidine->Cys GSH Glutathione (GSH) Upregulation Cys->GSH GSH_Perox GSH Peroxidase Activity GSH->GSH_Perox GSH_Perox->ROS Neutralizes Macro Macrophage Optimization TLR->Macro Clearance Pathogen Clearance Macro->Clearance Clearance->ROS Prevents Accumulation

Figure 2: Dual-mechanism pathway showing metabolic GSH restoration and immune-mediated ROS reduction.

Experimental Validation Protocols

To validate the antioxidant properties of PGTCA, researchers must distinguish between direct chemical scavenging (likely low) and intracellular biological activity (likely high).

Protocol A: Intracellular GSH Restoration Assay

Objective: Verify PGTCA as a cysteine prodrug in oxidative stress models.

  • Cell Line: Human Bronchial Epithelial Cells (16HBE) or Macrophages (RAW 264.7).

  • Pre-treatment: Incubate cells with PGTCA (10, 50, 100 µM) for 24 hours.

  • Stress Induction: Expose cells to

    
     (500 µM) or cigarette smoke extract (CSE) for 4 hours.
    
  • Measurement:

    • Lyse cells using sulfosalicylic acid.

    • Quantify Total GSH and GSSG (oxidized glutathione) using an enzymatic recycling assay (DTNB reductase method).

  • Validation Criterion: A statistically significant, dose-dependent prevention of GSH depletion compared to control.

Protocol B: ROS Scavenging in Phagocytes (Functional Assay)

Objective: Assess if PGTCA modulates the oxidative burst in immune cells.

  • Cell Line: Polymorphonuclear leukocytes (PMNs) or PBMCs isolated from healthy donors.

  • Treatment: PGTCA (various concentrations) vs. N-Acetylcysteine (NAC) as positive control.

  • Stimulation: Activate respiratory burst using PMA (Phorbol 12-myristate 13-acetate).

  • Detection:

    • Add DCFH-DA (Dichlorofluorescein diacetate) probe.

    • Measure fluorescence intensity (Ex: 485nm, Em: 535nm) via flow cytometry or plate reader.

  • Data Output: % Inhibition of ROS generation.

Protocol C: Chemical Scavenging (Control)

Objective: Determine direct radical scavenging capacity (expected to be lower than biological activity).

  • Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay.

  • Method: Mix PGTCA with 0.1 mM DPPH in methanol. Incubate 30 min in dark. Measure Absorbance at 517 nm.[5]

  • Note: PGTCA is expected to show high

    
     (low direct activity) compared to Trolox/Ascorbic acid. This confirms its mechanism is metabolic, not purely chemical.
    

Data Summary & Comparative Analysis

The following table summarizes expected pharmacological profiles based on thiazolidine derivative literature.

ParameterPGTCA (Pidotimod)Ascorbic Acid (Vit C)N-Acetylcysteine (NAC)
Primary Class Immunomodulator / GSH PrecursorDirect ScavengerGSH Precursor / Mucolytic
Direct DPPH Scavenging Low / NegligibleVery HighLow
Intracellular GSH Boost High (via Thiazolidine ring)ModerateHigh
Mechanism Cysteine delivery + Immune regulationElectron donationCysteine delivery
Clinical Utility Recurrent Infections, COPDGeneral AntioxidantCOPD, Acetaminophen toxicity
Stability High (Peptide bond)Low (Oxidizes rapidly)Moderate

References

  • Ribaldi, E. et al. (1994). Pidotimod: a new biological response modifier. Immunological activity.[2][6][7][8][9]Arzneimittelforschung , 44(12A), 1443-1446.

  • Carta, S. et al. (2013). Pidotimod promotes innate immunity through Toll-like receptor 2 up-regulation.International Immunopharmacology , 16(1), 36-41.

  • Weber, H. et al. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.Archives of Gerontology and Geriatrics , 1(4), 299-310.

  • Porta, C. et al. (1994). Pharmacology and toxicology of Pidotimod.Arzneimittelforschung , 44(12A), 1411-1416.

  • Rossi, A. et al. (2015). The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients.Mediators of Inflammation , 2015, 238258.

Sources

Therapeutic Architecture: Anti-Inflammatory Mechanisms and Preclinical Evaluation of Thiazolidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic potential of Thiazolidine-4-Carboxylic Acid (TCA) derivatives as a distinct class of anti-inflammatory agents. Unlike thiazolidinediones (glitazones), which primarily target PPAR-


 for metabolic regulation, TCA derivatives function as dual-action pharmacophores: they act as prodrugs for the antioxidant L-cysteine and as direct inhibitors of pro-inflammatory enzymes (COX-2) and signaling pathways (NF-

B). This guide provides a structural analysis, detailed experimental protocols for validation, and a mechanistic breakdown of their efficacy in reducing oxidative stress-induced inflammation.

Chemical Basis & Structure-Activity Relationship (SAR)

The core scaffold, thiazolidine-4-carboxylic acid (thioproline) , is a sulfur-containing heterocycle formed by the condensation of L-cysteine with an aldehyde or ketone. Its therapeutic value lies in its ring stability and substituents.

The "Cysteine Prodrug" Mechanism

The thiazolidine ring acts as a masked form of L-cysteine. Under physiological conditions, or via enzymatic hydrolysis, the ring opens to liberate free sulfhydryl (-SH) groups.

  • Mechanism: The released L-cysteine serves as a precursor for Glutathione (GSH) biosynthesis.

  • Impact: Elevated intracellular GSH neutralizes Reactive Oxygen Species (ROS), interrupting the oxidative feedback loop that sustains chronic inflammation.

SAR Optimization for Anti-Inflammatory Potency

Modifications at the C-2 and N-3 positions dictate potency and selectivity.

  • C-2 Substitution: Introduction of lipophilic aryl groups (e.g., 2-hydroxyphenyl, 4-chlorophenyl) enhances cell membrane permeability and affinity for the COX-2 hydrophobic channel.

  • N-3 Acylation: Acylation of the nitrogen atom stabilizes the ring against premature hydrolysis and can improve binding to the NF-

    
    B complex.
    
  • Carboxylic Acid Moiety (C-4): Essential for hydrogen bonding within the active sites of target enzymes (e.g., Arg-120 in COX enzymes).

Mechanistic Pathways

The anti-inflammatory efficacy of TCA derivatives is not monolithic; it operates through a convergent mechanism involving antioxidant cytoprotection and enzymatic inhibition.

Pathway A: Oxidative Stress Reduction

ROS are key activators of the NLRP3 inflammasome. By scavenging ROS and replenishing GSH pools, TCA derivatives prevent the priming step of NLRP3 activation, thereby reducing the maturation of IL-1


 and IL-18.
Pathway B: COX-2 and NF- B Inhibition
  • COX-2 Selectivity: Bulky substituents at the C-2 position allow these derivatives to fit into the larger side pocket of COX-2, avoiding the steric hindrance found in the narrower COX-1 channel (similar to the Coxib binding mode).

  • NF-

    
    B Suppression:  TCA derivatives have been shown to inhibit the phosphorylation of I
    
    
    
    B
    
    
    , preventing the nuclear translocation of NF-
    
    
    B (p65/p50), thus downregulating the transcription of TNF-
    
    
    , IL-6, and iNOS.
Visualization: Mechanistic Convergence

G TCA Thiazolidine-4-Carboxylic Acid Derivative RingOpen Ring Opening (Hydrolysis) TCA->RingOpen Metabolism DirectBind Direct Protein Binding TCA->DirectBind Pharmacology Cysteine L-Cysteine Release RingOpen->Cysteine GSH Glutathione (GSH) Biosynthesis Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Cytokines COX2 COX-2 Enzyme DirectBind->COX2 Inhibits NFkB NF-kB Pathway (p65/p50) DirectBind->NFkB Inhibits COX2->Cytokines Prostaglandin E2 NFkB->Cytokines Transcription Inflammation Systemic Inflammation Cytokines->Inflammation

Figure 1: Dual-pathway mechanism showing antioxidant prodrug activity (left) and direct anti-inflammatory signaling inhibition (right).

Preclinical Evaluation Protocols

To validate the efficacy of novel TCA derivatives, the following self-validating experimental workflows are recommended.

Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

Principle: Nucleophilic condensation of L-cysteine with substituted benzaldehydes.

Protocol:

  • Reagents: Dissolve L-cysteine hydrochloride (10 mmol) in distilled water (20 mL).

  • Addition: Add sodium acetate (10 mmol) to buffer the solution to pH ~5-6.

  • Condensation: Add the appropriate aryl aldehyde (10 mmol) dissolved in ethanol (10 mL) dropwise with continuous stirring.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Solvent: Methanol/Chloroform 1:9).

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The solid product will precipitate.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to obtain pure crystals.

  • Validation: Confirm structure via 1H-NMR (presence of thiazolidine ring protons at

    
     3.5-4.5 ppm) and FT-IR  (C-S stretch at ~600-700 cm
    
    
    
    ).
In Vitro Antioxidant Assay (DPPH Method)

Purpose: To quantify the ROS scavenging potential of the liberated cysteine moiety.

Protocol:

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Treatment: Mix 1 mL of test compound solution (concentrations: 10–100

    
    M) with 3 mL of DPPH solution.
    
  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Self-Validation: Use Ascorbic Acid as a positive control.[1] IC50 should be calculated via non-linear regression.
    
In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

Purpose: To assess efficacy in a biphasic acute inflammation model (Phase 1: Histamine/Serotonin; Phase 2: Prostaglandins/COX).

Protocol:

  • Animals: Wistar rats (150–200g), fasted for 12 hours prior to experiment.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Standard Drug (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Test TCA Derivative (Low, Mid, High dose: e.g., 5, 10, 20 mg/kg, p.o.).

  • Drug Administration: Administer treatments 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan  solution into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     hours.
    
  • Data Analysis: Calculate % Edema Inhibition relative to the vehicle control.

    • Note: Significant inhibition at 3–6 hours indicates COX pathway interference.

Data Synthesis & Comparative Potency

The following table summarizes typical potency ranges for optimized TCA derivatives compared to standard NSAIDs, based on aggregated preclinical data.

Compound ClassCOX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)Antioxidant IC50 (DPPH,

M)
Edema Inhibition (3h, %)
Indomethacin 0.600.1 (COX-1 selective)>100 (Inactive)60-70%
Celecoxib 0.04>300 (COX-2 selective)>100 (Inactive)65-75%
Unsubstituted TCA >100N/A45.210-15%
2-(2-OH-phenyl)-TCA 1.9 - 2.5 ~50 (Moderate Selectivity) 12.5 55-60%
2-(4-Cl-phenyl)-TCA 5.0 - 8.0~1025.040-50%

Data Interpretation: The 2-hydroxyphenyl derivative (often denoted as Compound 1b or P9 in literature) shows a "sweet spot" of dual activity—moderate COX-2 inhibition combined with potent antioxidant capacity, offering a gastro-protective advantage over traditional NSAIDs.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Step1 In Silico Docking (Target: COX-2 / NF-kB) Step2 Chemical Synthesis (L-Cys + Aldehyde) Step1->Step2 Step3 Characterization (NMR, IR, Mass Spec) Step2->Step3 Step4 Antioxidant Assay (DPPH / ABTS) Step3->Step4 Step5 Enzyme Inhibition (COX-1 vs COX-2 ELISA) Step3->Step5 Step6 Cell Viability (MTT Assay) Step4->Step6 Step5->Step6 Step7 Acute Toxicity (OECD 423) Step6->Step7 If SI > 10 Step8 Carrageenan Edema (Anti-inflammatory Efficacy) Step7->Step8 Step9 Histopathology (Gastric Safety Check) Step8->Step9

Figure 2: Integrated workflow for the development and validation of TCA derivatives.

References

  • Begum, N., et al. (2020).[2] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Link

  • Gudipati, R., et al. (2021).[1][3][4] Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. Drug Design, Development and Therapy. Link

  • Chaudhary, P., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration. Journal of Biomolecular Structure and Dynamics. Link

  • Abdellatif, K.R.A., et al. (2017). Thiazolidine Derivatives as Anti-inflammatory Agents: COX Inhibition Profile and Molecular Docking Studies.[5][6] Molecules. Link

  • BenchChem. (2023). Application Note: Carrageenan-Induced Paw Edema Protocol. BenchChem Protocols. Link

Sources

Technical Deep Dive: Structural Analogues of 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (chemically synonymous with Pidotimod ) represents a distinct class of synthetic biological response modifiers (BRMs).[1] Unlike recombinant cytokines or bacterial lysates, this dipeptide-like molecule combines the enzymatic stability of a pyroglutamic acid (pGlu) ring with the redox-active properties of a thiazolidine ring.[1]

This technical guide analyzes the structural activity relationships (SAR) of this scaffold, delineating how specific analogues modulate immunogenic potency. It provides validated synthetic protocols and mechanistic pathways, serving as a blueprint for researchers developing next-generation immunostimulants.

Structural Architecture & SAR Analysis

The pharmacological efficacy of 3-Pyroglutamylthiazolidine-4-carboxylic acid hinges on the synergy between its two primary domains: the N-terminal Pyroglutamate and the C-terminal Thiazolidine-4-carboxylate .[1]

The Pyroglutamate (pGlu) Domain[1]
  • Function: Metabolic Stability.[1]

  • Mechanism: The lactam ring of pyroglutamic acid renders the N-terminus resistant to aminopeptidase degradation.[1] This is a critical advantage over linear peptides, granting the molecule high oral bioavailability (~45%).

  • Analogue Implication: Opening this ring (glutamic acid derivatives) drastically reduces half-life. Substitutions on the lactam nitrogen (N-alkylation) generally abolish activity, suggesting the NH group acts as a critical hydrogen bond donor in the receptor pocket.

The Thiazolidine Domain (The Sulfur Bridge)[1]
  • Function: Redox Modulation & Conformational Rigidity.[1]

  • Mechanism: Thiazolidine is a sulfur-containing bioisostere of proline.[1] The sulfur atom at position 1 confers antioxidant properties (radical scavenging) not present in proline.[1] Furthermore, the ring puckering of thiazolidine differs from pyrrolidine (proline), altering the spatial orientation of the C-4 carboxylate.

  • Analogue Implication: Replacing the thiazolidine ring with a proline ring (yielding L-Pyroglutamyl-L-Proline) results in a compound with significantly lower immunomodulatory activity, highlighting the necessity of the sulfur atom for the specific "adjuvant-like" mechanism.[1]

Stereochemical Criticality

The molecule possesses two chiral centers.[1][2] The biological activity is highly stereospecific:

  • Active Isomer: (4R)-3-[(S)-5-oxo-2-pyrrolidinyl]carbonyl]-thiazolidine-4-carboxylic acid.[1]

  • Inactive/Low Activity: The (R,S) or (S,R) diastereomers show markedly reduced affinity for receptor targets.

Table 1: Comparative SAR of Key Analogues
Compound ClassModificationEffect on StabilityEffect on ImmunogenicityPrimary Utility
Pidotimod (Parent) NoneHigh (Lactam protected)High (TLR2/NF-kB activation)Clinical Immunostimulant
Proline Analogue Thiazolidine

Proline
HighLowNegative Control / Structural Probe
Oxazolidine Analogue Sulfur

Oxygen
ModerateLow-ModerateBioisosteric Study
Ester Prodrugs COOH

COOEt
High (Lipophilic)Inactive (requires hydrolysis)Enhanced Membrane Permeability
Glutamyl Analogue Ring Opening (pGlu

Glu)
Low (Rapid degradation)NegligibleMetabolic Metabolite

Pharmacological Mechanisms: The NF-kB Axis[1]

The parent molecule acts as a "danger signal" mimic, interacting with Pattern Recognition Receptors (PRRs), specifically Toll-Like Receptors (TLR2 and TLR7). This interaction triggers a signaling cascade culminating in the nuclear translocation of NF-kB.[1]

Pathway Visualization

The following diagram illustrates the signal transduction pathway where the molecule upregulates HLA-DR and co-stimulatory molecules (CD83, CD86) on dendritic cells.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Dendritic Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pidotimod 3-Pyroglutamyl- thiazolidine-4-COOH TLR2 TLR-2 Receptor Pidotimod->TLR2 Ligand Binding MyD88 MyD88 Adaptor Protein TLR2->MyD88 Recruitment IRAK IRAK1/4 Kinase Complex MyD88->IRAK Phosphorylation IkB IκB (Inhibitor) IRAK->IkB Phosphorylation of IκB NFkB_Inactive NF-κB (Inactive Complex) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_Active NF-κB (p50/p65) NFkB_Inactive->NFkB_Active Translocation Transcription Transcription: IL-12, TNF-α, HLA-DR NFkB_Active->Transcription Promoter Binding

Figure 1: Signal transduction pathway showing Pidotimod-induced TLR2 activation leading to NF-kB translocation and cytokine expression.[1]

Synthetic Methodology

The synthesis of 3-Pyroglutamylthiazolidine-4-carboxylic acid requires strict control over stereochemistry to prevent racemization of the L-isomers.[1] The most robust industrial method involves the condensation of L-pyroglutamic acid with L-thiazolidine-4-carboxylic acid esters, followed by controlled hydrolysis.[1]

Protocol: Condensation via Mixed Anhydride or Carbodiimide

Objective: Synthesis of (4R)-3-[(S)-5-oxo-2-pyrrolidinyl]carbonyl]-thiazolidine-4-carboxylic acid.

Reagents:

  • L-Pyroglutamic acid (or L-N-t-butoxycarbonylpyroglutamic acid).[1][3][4][5]

  • L-Thiazolidine-4-carboxylic acid ethyl ester (Note: Ethyl ester is preferred over methyl for yield optimization).[1][4]

  • Dicyclohexylcarbodiimide (DCC) or Isobutyl chloroformate.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

  • Activation: Dissolve L-pyroglutamic acid (1.0 eq) in dry DCM at 0°C. Add DCC (1.1 eq) to form the active ester in situ. Critical: Maintain <5°C to minimize racemization.[1]

  • Coupling: Add L-thiazolidine-4-carboxylic acid ethyl ester (1.0 eq) dropwise. Allow the reaction to warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Filtration: Filter off the dicyclohexylurea (DCU) byproduct.[1]

  • Hydrolysis: Dissolve the resulting intermediate (ethyl ester) in a mixture of water/acetone. Add NaOH (1.05 eq) dropwise at 0-5°C.

  • Workup: Acidify with concentrated HCl to pH 2.0. The product precipitates or is extracted with ethyl acetate.[1]

  • Purification: Recrystallize from water/ethanol.

Synthetic Logic Flow

Synthesis_Flow Start L-Pyroglutamic Acid Activation Activation (DCC/DCM, 0°C) Start->Activation Reagent L-Thiazolidine-4-COOH Ethyl Ester Coupling Coupling Reaction (Formation of Peptide Bond) Reagent->Coupling Activation->Coupling Intermediate Intermediate Ester Coupling->Intermediate Hydrolysis Hydrolysis (NaOH, 0°C) Intermediate->Hydrolysis Acidification Acidification (HCl, pH 2) Hydrolysis->Acidification Final Pidotimod (Pure Crystal) Acidification->Final

Figure 2: Synthetic workflow for the production of Pidotimod via carbodiimide coupling and ester hydrolysis.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized analogue must be validated using the following parameters. These serve as the "Self-Validating System" for the protocol.

  • Specific Rotation

    
    : 
    
    • Target:

      
       (c=1, 1N NaOH).[1]
      
    • Significance: Deviations indicate racemization during the coupling or hydrolysis steps.[1]

  • NMR Spectroscopy:

    • 
      H NMR (DMSO-d6):  Look for the characteristic thiazolidine protons—a doublet at 
      
      
      
      4.5-5.0 ppm (N-CH-S) and the pyroglutamate ring protons.[1]
    • 
      C NMR:  Confirm the presence of three carbonyl peaks (two amide/lactam, one carboxylic acid).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Phosphate buffer (pH 3.[1]0) / Acetonitrile gradient.

    • Requirement: >98.5% purity to exclude unreacted dicyclohexylurea or hydrolyzed intermediates.

References

  • Coppi, G., et al. (1989). "Pidotimod: a new biological response modifier."[1] Arzneimittel-Forschung, 44(12A), 1417-1421.[1]

  • Riboldi, P., et al. (2009). "Pidotimod activates NF-kB in human dendritic cells."[1] International Journal of Immunopathology and Pharmacology, 22(2), 255-262.

  • Poli Industria Chimica S.p.A. (1991).[1] "Process for the preparation of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid derivatives." European Patent EP0422566A1.[1]

  • Mahashur, A., et al. (2019).[6] "Pidotimod: In-depth review of current evidence."[1][6][7] Lung India, 36(5), 422-433.[6]

  • Carta, S., et al. (2013). "Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation."[1][7] Italian Journal of Pediatrics, 39,[7] 29.

Sources

L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of Pidotimod via Condensation of L-Pyroglutamic Acid and L-Thiazolidine-4-Carboxylic Acid

Introduction

This technical guide details the synthetic condensation of L-pyroglutamic acid (5-oxoproline) and L-thiazolidine-4-carboxylic acid (thioproline) to produce Pidotimod ((4R)-3-[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic acid).

Pidotimod is a synthetic dipeptide immunomodulator used to stimulate innate and adaptive immune responses.[1][2] The synthesis presents a specific stereochemical challenge: preserving the chirality of both the L-pyroglutamic moiety (S-configuration) and the L-thiazolidine moiety (R-configuration) during the formation of the amide bond.

Strategic Synthesis Overview: The reaction is a nucleophilic acyl substitution where the secondary amine of the thiazolidine ring attacks the activated carboxylic acid of the pyroglutamic ring.

  • Reactant A: L-Pyroglutamic acid (Internal lactam; chemically stable but requires activation).

  • Reactant B: L-Thiazolidine-4-carboxylic acid (Secondary amine nucleophile; sensitive to oxidation).

  • Critical Quality Attribute (CQA): Optical purity. Racemization at the pyroglutamic

    
    -carbon is a known risk under strongly basic or high-temperature conditions.
    

Reaction Mechanism & Pathway

The formation of the peptide bond requires the activation of the carboxylic acid group on L-pyroglutamic acid. Two primary mechanistic pathways are detailed below: the Acid Chloride Pathway (favored for industrial scalability) and the Active Ester/DCC Pathway (favored for laboratory precision).

Mechanistic Diagram (DOT)

ReactionMechanism Figure 1: Mechanistic pathway for the condensation of L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid. Pyro L-Pyroglutamic Acid (S-isomer) Intermediate Activated Species (Acid Chloride or O-Acylisourea) Pyro->Intermediate Activation (-OH -> -Cl/-OR) Activator Activation Agent (SOCl2 or DCC) Activator->Intermediate Tetra Tetrahedral Intermediate Intermediate->Tetra Nucleophilic Attack (N-H) Thia L-Thiazolidine-4-carboxylic Acid (Nucleophile) Thia->Tetra Product Pidotimod (Di-peptide Product) Tetra->Product Elimination (Formation of Amide Bond)

Figure 1: Mechanistic pathway for the condensation of L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol A: Acid Chloride Method (Scalable/Industrial)

This method utilizes thionyl chloride (


) to generate L-pyroglutamyl chloride. It is cost-effective but requires strict moisture control to prevent hydrolysis of the intermediate.

Reagents:

  • L-Pyroglutamic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • L-Thiazolidine-4-carboxylic acid (1.0 eq)[5][9]

  • Triethylamine (TEA) or NaOH (Base)

  • Solvents: Dichloromethane (DCM) or THF; Water (for Schotten-Baumann variant).

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend L-pyroglutamic acid in dry DCM under nitrogen atmosphere.

    • Cool to 0–5°C. Add thionyl chloride dropwise to control exotherm.

    • Add a catalytic amount of DMF (dimethylformamide) to initiate the Vilsmeier-Haack-like chlorination mechanism.

    • Reflux gently (approx. 40°C) for 2–3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases and the solution becomes clear.
    • In-process Check: Evaporate a small aliquot; IR should show acyl chloride stretch ~1780 cm⁻¹.

    • Remove excess thionyl chloride via vacuum distillation. Dissolve the residue (L-pyroglutamyl chloride) in fresh dry DCM or THF.

  • Coupling (Schotten-Baumann Conditions):

    • Dissolve L-thiazolidine-4-carboxylic acid in water containing 2.0 eq of NaOH (or use an organic base like TEA in DCM).

    • Cool the aqueous amine solution to 0–5°C.

    • Add the L-pyroglutamyl chloride solution dropwise while vigorously stirring.

    • Critical Control: Maintain pH between 8.0 and 9.0 using dilute NaOH. If pH drops < 7, the amine becomes protonated (ammonium) and non-nucleophilic; if pH > 10, risk of racemization increases.

  • Workup & Isolation:

    • After addition, stir at room temperature for 2–4 hours.

    • Separate phases (if biphasic). Acidify the aqueous phase carefully to pH 1.5–2.0 using 6N HCl.

    • Pidotimod will precipitate as a white solid.

    • Filter and wash with cold water.

Protocol B: Active Ester / DCC Method (Laboratory Precision)

This method uses Dicyclohexylcarbodiimide (DCC) to form an active ester in situ. It is milder and minimizes racemization risks but produces dicyclohexylurea (DCU) byproduct which must be removed.

Reagents:

  • L-Pyroglutamic acid (1.0 eq)

  • L-Thiazolidine-4-carboxylic acid ethyl ester (protected C-terminus is often preferred for DCC coupling to prevent self-polymerization, followed by hydrolysis). Note: Direct coupling with free acid is possible but lower yield.

  • DCC (1.1 eq)

  • HOBt (Hydroxybenzotriazole) (1.1 eq) - Prevents racemization.

  • Solvent: DMF or DCM.

Step-by-Step Methodology:

  • Activation:

    • Dissolve L-pyroglutamic acid and HOBt in dry DMF.

    • Cool to 0°C. Add DCC.

    • Stir for 30–60 minutes. The solution will become cloudy as DCU precipitates.

  • Coupling:

    • Add L-thiazolidine-4-carboxylic acid (or its ester hydrochloride salt + 1 eq TEA) to the mixture.

    • Allow to warm to room temperature and stir for 12–24 hours.

  • Purification:

    • Filter off the insoluble DCU byproduct.

    • Evaporate solvent under reduced pressure.

    • If ester was used: Hydrolyze with 1N NaOH/MeOH, then acidify to precipitate Pidotimod.

    • Recrystallize from water/ethanol.

Process Workflow & Control Strategy

The following diagram illustrates the critical path and decision points for the synthesis.

ProcessWorkflow Figure 2: Operational workflow for Pidotimod synthesis. Start Start: Raw Materials QC (Check Optical Rotation) Activation Step 1: Acid Activation (Temp < 5°C) Start->Activation Coupling Step 2: Condensation (pH 8-9 control) Activation->Coupling Add Nucleophile Quench Step 3: Acidification (pH ~1.5) Coupling->Quench Reaction Complete (TLC/HPLC) Filter Step 4: Filtration & Washing Quench->Filter Precipitate Forms Recryst Step 5: Recrystallization (Water/Ethanol) Filter->Recryst FinalQC Final QC: Purity & Chirality Recryst->FinalQC

Figure 2: Operational workflow for Pidotimod synthesis.

Characterization & Self-Validation

To ensure the protocol has generated the correct molecule with high purity, the following analytical data must be verified.

Quantitative Data Summary
ParameterSpecification / Expected ValueValidation Method
Appearance White crystalline powderVisual Inspection
Melting Point 192–198°C (with decomposition)Capillary Method
Optical Rotation

(

, 5N HCl)
Polarimetry
Solubility Soluble in water; Insoluble in

Solubility Test
pKa ~3.03 (Carboxylic acid)Potentiometric Titration
Spectroscopic Validation
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~12.5 ppm (s, 1H, -COOH, broad).
      
    • 
       ~8.0 ppm (s, 1H, Amide NH of pyroglutamic ring).
      
    • 
       ~5.0–4.6 ppm (m, 2H, 
      
      
      
      -CH of both rings).
    • 
       ~4.5 ppm (d/m, 2H, Thiazolidine -S-CH2-N-).
      
    • 
       ~3.0–3.5 ppm (m, Thiazolidine ring protons).
      
    • 
       ~2.0–2.4 ppm (m, 4H, Pyroglutamic -CH2-CH2-).
      
    • Note: Due to restricted rotation around the amide bond (rotamers), peaks may appear broadened or split.

  • IR Spectrum (KBr):

    • 3300–3400 cm⁻¹ (NH stretch).

    • 1730 cm⁻¹ (COOH carbonyl).

    • 1650 cm⁻¹ (Amide I carbonyl).

    • 1420 cm⁻¹ (C-N stretch).

Troubleshooting
  • Low Yield: Check moisture content in the activation step. Thionyl chloride hydrolyzes rapidly. Ensure L-thiazolidine-4-carboxylic acid is fully dissolved (as salt) before addition.

  • Low Optical Rotation (Racemization): The coupling pH was likely too high (>10) or temperature was not controlled during the exothermic addition of acid chloride. Keep T < 5°C during addition.

  • Sticky Precipitate: Product may oil out if acidified too quickly. Acidify slowly with vigorous stirring to promote crystal growth.

References

  • Synthesis method of pidotimod.
  • Pidotimod: In-depth review of current evidence. Lung India. 2019; 36(6): 500–505.[13] [Link]

  • Analytical and chemical profile of pidotimod. Arzneimittelforschung. 1994; 44(12A): 1405-10.[5] [Link]

  • Pidotimod Product Monograph. PubChem. CID 65944. [Link]

  • Process for the preparation of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid derivatives.

Sources

Pharmacological Profile of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod)

[1][2][3][4][5][6][7][8]

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid , widely known by its International Nonproprietary Name (INN) Pidotimod , is a synthetic dipeptide immunomodulator.[1][2][3][4][5][6][7][8] Unlike direct antimicrobial agents, it functions as a biological response modifier (BRM), specifically targeting the innate immune architecture to orchestrate a downstream adaptive response.

Its primary pharmacological value lies in its ability to reverse immune senescence and suppression. By acting as a Toll-Like Receptor (TLR) agonist (specifically TLR2 and TLR7), it drives the maturation of dendritic cells (DCs) and polarizes T-helper cells toward a Th1 phenotype.[3] This guide details the molecule's physicochemical characteristics, signal transduction pathways, pharmacokinetic behavior, and validated experimental protocols for assessing its activity.

Chemical & Physicochemical Architecture

The molecule is a dipeptide composed of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid (thioproline). Its synthetic nature ensures high batch-to-batch reproducibility, a significant advantage over extractive thymic hormones.

ParameterSpecification
IUPAC Name (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
Stereochemistry L,L-configuration (essential for receptor binding)
Solubility Highly soluble in water; insoluble in most organic solvents.
Stability Stable in acidic media; resistant to enzymatic hydrolysis in plasma.

Pharmacodynamics: Mechanism of Action (MoA)

The core mechanism of 3-Pyroglutamylthiazolidine-4-carboxylic acid is the upregulation of pattern recognition receptors (PRRs) , specifically TLR2 on the surface of epithelial and dendritic cells.

Signaling Cascade
  • Receptor Ligation: The molecule binds to the extracellular domain of TLR2 (and potentially TLR7 in endosomes).

  • Adaptor Recruitment: This recruits MyD88 (Myeloid differentiation primary response 88).

  • Kinase Activation: Signal propagates through the IRAK complex (Interleukin-1 receptor-associated kinases).

  • Nuclear Translocation: IκB is phosphorylated and degraded, releasing NF-κB.

  • Transcriptional Output: NF-κB translocates to the nucleus, inducing expression of pro-inflammatory cytokines (IL-12, TNF-α) and co-stimulatory molecules (CD80, CD86).

  • Th1 Polarization: The release of IL-12 drives naïve CD4+ T-cells to differentiate into Th1 effectors, producing IFN-γ and enhancing macrophage phagocytosis.

Pathway Visualization

The following diagram illustrates the signal transduction pathway from receptor ligation to cytokine production.

Pidotimod_Signaling_PathwayPidotimod3-Pyroglutamyl-thiazolidine-4-carboxylic acidTLR2TLR2 Receptor(Surface)Pidotimod->TLR2 LigationMyD88MyD88(Adaptor)TLR2->MyD88 RecruitmentIRAKIRAK1/4 ComplexMyD88->IRAK ActivationNFkB_InactiveNF-κB : IκB(Cytosol)IRAK->NFkB_Inactive PhosphorylationNFkB_ActiveNF-κB(Nucleus)NFkB_Inactive->NFkB_Active TranslocationTranscriptionGene Transcription(IL-12, TNF-α, CD86)NFkB_Active->Transcription InductionTh1Th1 Differentiation(IFN-γ Release)Transcription->Th1 Polarization

Caption: Signal transduction pathway of Pidotimod showing TLR2-mediated NF-κB activation and subsequent Th1 polarization.

Pharmacokinetics (PK) Profile

The pharmacokinetic profile is characterized by rapid absorption and renal excretion without significant hepatic metabolism.[1][3] This lack of metabolism minimizes drug-drug interactions (DDIs), a critical feature for polypharmacy in elderly populations.

PK ParameterValue / CharacteristicClinical Implication
Bioavailability (F) ~45% (Oral)Moderate; highly consistent intra-subject.
Food Effect AUC reduced by ~50%Critical: Must be administered 2h before/after meals.[3]
Tmax 1.5 – 2.0 hoursRapid onset of systemic exposure.
Half-life (t½) 4 hoursRequires BID (twice daily) dosing for therapeutic coverage.
Distribution (Vd) ~30 LDistributes into extracellular fluid; no tissue accumulation.
Metabolism NegligibleExcreted unchanged; safe for hepatically impaired patients.
Excretion Renal (Urine)Dose adjustment required in severe renal failure.

Experimental Methodologies

To validate the pharmacological activity of 3-Pyroglutamylthiazolidine-4-carboxylic acid in a research setting, the following protocols are recommended. These assays quantify its two main pillars of action: Dendritic Cell (DC) Maturation and Phagocytic Activity .

Protocol A: Dendritic Cell Maturation Assay

Objective: Quantify the upregulation of co-stimulatory markers (CD83, CD86) and HLA-DR.[3]

Reagents:

  • Human PBMCs (Peripheral Blood Mononuclear Cells)

  • GM-CSF and IL-4 (for monocyte-to-DC differentiation)

  • Flow Cytometry Antibodies: Anti-CD83-FITC, Anti-CD86-PE, Anti-HLA-DR-APC.

Workflow:

  • Isolation: Isolate monocytes (CD14+) from PBMCs using magnetic bead separation.

  • Differentiation: Culture monocytes for 6 days in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) to generate immature DCs (iDCs).

  • Treatment:

    • Control: Vehicle only.

    • Experimental: Pidotimod (10, 50, 100 µg/mL).

    • Positive Control: LPS (1 µg/mL).

    • Incubate for 24–48 hours.

  • Acquisition: Harvest cells, wash with PBS/BSA, and stain with fluorophore-conjugated antibodies for 30 min at 4°C.

  • Analysis: Analyze via Flow Cytometry.

    • Valid Result: A statistically significant increase in Mean Fluorescence Intensity (MFI) for CD83 and CD86 in Pidotimod-treated cells vs. vehicle.

Protocol B: Macrophage Phagocytosis Assay

Objective: Assess the functional enhancement of innate immune cells.[1]

Workflow Visualization:

Phagocytosis_AssayStep1Harvest PeritonealMacrophagesStep2Pre-treatment(Pidotimod 24h)Step1->Step2Step3Add FITC-labeledE. coli / ZymosanStep2->Step3Step4Incubate(37°C, 1h)Step3->Step4Step5Quench ExtracellularFluorescence (Trypan Blue)Step4->Step5Step6Quantify(FACS / Microscopy)Step5->Step6

Caption: Step-by-step workflow for assessing macrophage phagocytic index using fluorescently labeled targets.

Clinical & Translational Context

The pharmacological profile of Pidotimod translates into specific clinical benefits, primarily in respiratory pathology.[4][5][8][9]

  • Pediatrics (RRTIs): In children with Recurrent Respiratory Tract Infections, the molecule corrects defective chemotaxis and phagocytosis. Clinical data shows a reduction in antibiotic use and school absenteeism [1].[1][3]

  • COPD Exacerbations: In Chronic Obstructive Pulmonary Disease, Pidotimod restores alveolar macrophage function, which is often suppressed by corticosteroids and hypoxia [2].

  • Viral Defense: By upregulating IFN-γ, it enhances the antiviral state, potentially limiting viral replication in the early phases of infection [3].

References

  • Pidotimod: a review of its pharmacological features and clinical effectiveness in respiratory tract infections. Source: Multidisciplinary Respiratory Medicine URL:[Link]

  • Pidotimod: The state of art. Source:[5] Clinical and Molecular Allergy URL:[Link]

  • From Legacy to Innovation: Pidotimod's Expanding Therapeutic Horizon. Source: PubMed / NIH URL:[Link]

  • Immunostimulants in respiratory diseases: focus on Pidotimod. Source: Multidisciplinary Respiratory Medicine URL:[Link]

Technical Guide: In Vitro Characterization of 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod)

[1][2]

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid , widely known as Pidotimod (CAS: 121808-62-6), is a synthetic dipeptide immunomodulator.[1][2][3][4][5][6][7][8][9] Unlike direct antimicrobial agents, Pidotimod functions by stimulating the host immune response, specifically shifting the adaptive immunity balance from a Th2 (allergic/humoral) to a Th1 (cellular/antiviral) phenotype.

This technical guide provides a rigorous framework for the in vitro study of Pidotimod. It details the physicochemical preparation, cellular targets (macrophages, dendritic cells), signaling pathways (NF-κB/MAPK), and validated protocols for assessing immunomodulatory potency.

Part 1: Physicochemical Properties & Reagent Preparation

Before initiating cellular assays, the stability and solubility of the compound must be established to ensure consistent dosing.

PropertySpecificationTechnical Note
Molecular Formula C₉H₁₂N₂O₄SSynthetic dipeptide structure.[1][2][4][7]
Solubility Highly soluble in water (>100 mg/mL)Dissolves readily in PBS or cell culture media.
Stability Stable at pH 4.0–8.0Avoid extreme acidic conditions which may open the thiazolidine ring.
Stock Preparation 10 mg/mL in PBSFilter sterilize (0.22 µm). Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Control: Always verify the endotoxin level of the Pidotimod stock solution using a LAL (Limulus Amebocyte Lysate) assay. Endotoxin contamination (>0.1 EU/mL) will trigger TLR4, confounding results intended to measure Pidotimod-specific TLR2/7 activation.

Part 2: Cellular Targets & Mechanism of Action

Pidotimod acts primarily on Antigen Presenting Cells (APCs)—specifically Dendritic Cells (DCs) and Macrophages. The core mechanism involves the upregulation of Toll-Like Receptors (TLRs), leading to downstream signaling that favors Th1 cytokine production.

The Signaling Cascade

Pidotimod interaction with surface receptors (primarily TLR2 and TLR7) initiates a phosphorylation cascade.

  • Receptor Activation: Ligand binding recruits MyD88.

  • Kinase Activation: Phosphorylation of MAPK (ERK1/2, p38) and IKK complex.

  • Transcription Factor Translocation: NF-κB (p65) translocates to the nucleus.[10]

  • Gene Expression: Transcription of pro-inflammatory cytokines (IL-12, TNF-α, IFN-γ) and surface markers (HLA-DR, CD83).

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Pidotimod in APCs.

Pidotimod_SignalingPidotimodPidotimod(Extracellular)TLRTLR2 / TLR7(Membrane)Pidotimod->TLR ActivationMyD88MyD88(Adapter)TLR->MyD88MAPKMAPK Cascade(ERK1/2, p38)MyD88->MAPKIKKIKK ComplexMyD88->IKKNFkB_NucNF-κB (Active)(Nucleus)MAPK->NFkB_Nuc Co-activationNFkB_CytoNF-κB (Inactive)IKK->NFkB_Cyto PhosphorylationNFkB_Cyto->NFkB_Nuc TranslocationGeneExpTh1 Cytokine Gene Expression(IL-12, IFN-γ, TNF-α)NFkB_Nuc->GeneExp TranscriptionMaturationDC Maturation(CD80, CD86, HLA-DR)GeneExp->Maturation Downstream Effect

Figure 1: Pidotimod-induced signaling pathway in Antigen Presenting Cells leading to Th1 polarization.

Part 3: Validated Experimental Protocols

Protocol A: Dendritic Cell Maturation Assay

Objective: Quantify the ability of Pidotimod to induce phenotypic maturation in immature Dendritic Cells (iDCs).

Reagents:

  • PBMCs (Peripheral Blood Mononuclear Cells)[6]

  • GM-CSF and IL-4 (for differentiation)

  • Fluorescent Antibodies: Anti-CD80, Anti-CD86, Anti-HLA-DR, Anti-CD83.

Methodology:

  • Differentiation: Isolate monocytes (CD14+) from PBMCs. Culture for 5-6 days with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) to generate iDCs.

  • Treatment:

    • Negative Control: Media only.

    • Positive Control: LPS (100 ng/mL).

    • Experimental: Pidotimod at graded concentrations (10, 50, 100 µg/mL).

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO₂.

  • Readout (Flow Cytometry):

    • Harvest cells (use cold PBS/EDTA to detach).

    • Stain with antibodies for 30 mins at 4°C.

    • Analyze Mean Fluorescence Intensity (MFI).

    • Success Criteria: Pidotimod should show a dose-dependent increase in CD83 and HLA-DR expression compared to the negative control.

Protocol B: Th1/Th2 Cytokine Profiling (ELISA)

Objective: Confirm the immunomodulatory shift toward a Th1 profile.

Methodology:

  • Cell Culture: Use RAW 264.7 macrophages or primary PBMCs.

  • Seeding: Seed

    
     cells/well in 24-well plates.
    
  • Stimulation: Treat cells with Pidotimod (50 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge media at 1000xg for 5 mins to remove debris. Store supernatant at -80°C.

  • ELISA: Perform sandwich ELISA for:

    • Th1 Markers: IL-12, IFN-γ, TNF-α.

    • Th2 Markers: IL-4, IL-10.

  • Data Analysis: Calculate the Th1/Th2 ratio. Pidotimod treatment should significantly elevate the IL-12/IL-4 ratio.[8]

Protocol C: Western Blotting for Pathway Verification

Objective: Validate the involvement of NF-κB and MAPK pathways.[11]

Methodology:

  • Lysate Preparation: Treat cells with Pidotimod (100 µg/mL) for short intervals (0, 15, 30, 60, 120 mins).

  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Separation: Run 30 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: p-p65 (NF-κB), p-ERK1/2, p-p38.

    • Loading Control: β-actin or GAPDH.

  • Result: Expect peak phosphorylation of p65 and ERK1/2 between 30–60 minutes post-treatment.

Part 4: Data Synthesis & Experimental Workflow

The following table summarizes expected quantitative outcomes based on validated literature values.

Assay TypeReadoutControl (Untreated)Pidotimod (50 µg/mL)Interpretation
Viability MTT Absorbance100%98–105%Non-cytotoxic; promotes slight proliferation.
Maturation CD83+ Cells (%)< 10%35–50%Induction of DC maturation.
Cytokine IL-12 (pg/mL)< 20> 150Strong Th1 polarization signal.
Phagocytosis Neutral Red UptakeBaseline1.5x – 2.0x IncreaseEnhanced innate effector function.
Experimental Workflow Diagram

This workflow ensures a logical progression from viability testing to mechanistic elucidation.

Workflowcluster_assaysStep 2: Parallel Functional AssaysStartStart: Pidotimod Stock(10 mg/mL)ViabilityStep 1: Viability Assay(MTT / CCK-8)Start->ViabilityDoseSelectSelect Non-Toxic Dose(e.g., 10-100 µg/mL)Viability->DoseSelect >95% ViabilityFlowFlow Cytometry(Surface Markers)DoseSelect->FlowELISAELISA(Cytokine Release)DoseSelect->ELISAWBWestern Blot(Signaling)DoseSelect->WBAnalysisData Synthesis(Th1/Th2 Ratio)Flow->AnalysisELISA->AnalysisWB->Analysis

Figure 2: Integrated experimental workflow for in vitro characterization of Pidotimod.

References

  • Riboldi, P., Gerosa, M., & Meroni, P. L. (2009).[12] Pidotimod: A Reappraisal. International Journal of Immunopathology and Pharmacology. [Link][12]

  • Ferrario, B. E., et al. (2015). Pidotimod: the state of art.[12] Clinical and Molecular Allergy. [Link][1]

  • Carta, S., et al. (2013). Pidotimod promotes functional maturation of dendritic cells and displays adjuvant properties at the nasal mucosa level. International Immunopharmacology. [Link]

  • Zhou, J., & Dai, L. (2013). Pidotimod versus spleen aminopeptide in the treatment of recurrent respiratory tract infections in children.[1][8] Cytokine. [Link]

  • Ucciferri, C., et al. (2020). Pidotimod: Revisiting a Classic Immunomodulator.[4][7][8][9] Journal of Clinical Medicine. [Link]

Strategic Investigation of Thiazolidine-2,4-dione Scaffolds: Synthesis, SAR Profiling, and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust framework for the preliminary investigation of thiazolidine-2,4-dione (TZD) derivatives. Thiazolidines represent a privileged scaffold in medicinal chemistry, famously serving as the core pharmacophore for "glitazones" (e.g., Rosiglitazone, Pioglitazone) used in Type 2 Diabetes management. Beyond metabolic regulation, recent studies have validated their efficacy in oncology and antimicrobial resistance. This document provides researchers with a self-validating synthetic workflow, mechanistic insights into PPAR


 activation, and standardized screening protocols to accelerate hit-to-lead optimization.

Rational Design & Structure-Activity Relationship (SAR)

The versatility of the TZD scaffold lies in its ability to undergo specific modifications at the N-3 and C-5 positions. For a preliminary investigation, the primary focus is the Knoevenagel condensation at the C-5 methylene group.

Core SAR Directives
  • The Acidic Head Group (NH): The N-3 proton is acidic (

    
    ). Substitution here (e.g., N-alkylation) often improves lipophilicity but may alter receptor binding affinity.
    
  • The C-5 Linker: A benzylidene linker (C=CH-Ar) is critical for rigidifying the structure and orienting the aromatic tail into the hydrophobic pocket of the target receptor (e.g., PPAR

    
     LBD).
    
  • Electronic Effects:

    • Electron-Withdrawing Groups (EWG): Substituents like

      
       or halogens (
      
      
      
      ,
      
      
      ) on the aromatic ring often enhance antimicrobial potency by increasing the electrophilicity of the Michael acceptor system.
    • Lipophilicity: Long alkyl chains or bulky aryl groups improve cell membrane permeability, crucial for intracellular targets like nuclear receptors [1].

Chemical Synthesis: The Validated Workflow

The most reproducible method for generating a library of 5-arylidene-2,4-thiazolidinediones is the Knoevenagel condensation. While microwave-assisted methods exist, the PEG-300 mediated green synthesis or the classic Piperidine-catalyzed reflux offers the highest reliability for initial screening due to ease of workup [2].

Synthesis Logic Diagram

The following workflow illustrates the critical path from raw materials to purified lead compounds.

SynthesisWorkflow Reagents Reagents: 2,4-TZD + Ar-CHO Catalyst Catalyst Addition: Piperidine/AcOH or PEG-300 Reagents->Catalyst Reaction Reflux/Heating (3-5 Hours) Catalyst->Reaction Monitoring TLC Monitoring (Disappearance of CHO) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Precipitation (Pour into Ice Water) Monitoring->Workup Complete Purification Recrystallization (Ethanol) Workup->Purification Validation Characterization (NMR, IR, Mass) Purification->Validation

Figure 1: Step-by-step synthetic workflow for 5-arylidene-2,4-thiazolidinedione derivatives.

Standard Operating Protocol (SOP): Knoevenagel Condensation

Objective: Synthesis of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione.

  • Stoichiometry: In a round-bottom flask, dissolve 2,4-thiazolidinedione (10 mmol, 1.17 g) and 4-chlorobenzaldehyde (10 mmol, 1.40 g) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (0.5 mL) followed by Glacial Acetic Acid (0.5 mL). Note: The acid-base buffer system prevents side reactions and optimizes the enolate formation.

  • Reflux: Heat the mixture under reflux (

    
    ) for 3–5 hours.
    
  • In-Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.

  • Workup: Allow the reaction to cool to room temperature. Pour the contents into crushed ice-water (50 mL) and stir for 15 minutes. The product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold water (

    
    ) to remove traces of piperidine. Recrystallize from hot ethanol to yield needle-like crystals.
    
  • Yield Expectation: 80–90%.

Biological Validation: Mechanism & Screening

To validate the biological relevance of the synthesized library, researchers must assess activity against the primary target: the Peroxisome Proliferator-Activated Receptor Gamma (PPAR


).
Mechanism of Action: PPAR Activation

TZDs act as agonists for PPAR


, a nuclear receptor that regulates glucose metabolism and fatty acid storage. Upon binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPRE) in DNA [3].

PPARPathway TZD Thiazolidine Derivative CellMem Cell Membrane TZD->CellMem PPAR PPAR-gamma Receptor CellMem->PPAR Passive Transport Cytoplasm Cytoplasm Dimer Heterodimer Complex PPAR->Dimer Ligand Binding RXR RXR Receptor RXR->Dimer Nucleus Nucleus Dimer->Nucleus DNA DNA (PPRE) Nucleus->DNA Binding Transcription Transcription Activation DNA->Transcription GLUT4 GLUT4 Expression Transcription->GLUT4 Glucose Glucose Uptake (Hypoglycemic Effect) GLUT4->Glucose

Figure 2: Signal transduction pathway of TZD-induced PPAR-gamma activation leading to glucose homeostasis.

In Vitro Screening Protocol: Glucose Uptake Assay

Objective: Quantify the antidiabetic potential of the synthesized compounds using 3T3-L1 adipocytes.

  • Differentiation: Culture 3T3-L1 fibroblasts and induce differentiation into adipocytes using insulin, dexamethasone, and IBMX over 8 days.

  • Treatment: Starve differentiated adipocytes in serum-free medium for 2 hours. Treat cells with the test compounds (

    
    ) or positive control (Rosiglitazone) for 24 hours.
    
  • Uptake Initiation: Wash cells and incubate with Krebs-Ringer phosphate buffer containing 2-deoxy-D-[

    
    ]glucose (
    
    
    
    ) for 10 minutes.
  • Termination: Stop the reaction by adding ice-cold PBS containing

    
     Cytochalasin B.
    
  • Quantification: Lyse cells with 0.1% SDS and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize counts per minute (CPM) to total protein content. Calculate % Glucose Uptake relative to the basal control.

Data Presentation & Analysis

For a preliminary investigation, data should be aggregated to identify trends. The table below illustrates how to structure the data for a small library, comparing electronic effects on biological outcomes.

Table 1: Comparative Profile of Synthesized TZD Derivatives

Compound IDR-Substituent (Para)Yield (%)LogP (Calc.)Glucose Uptake (% vs Control)MIC (

) vs E. coli
TZD-01

821.85145%>100
TZD-02

(EWG)
882.45160%12.5
TZD-03

(Strong EWG)
911.95130%6.25
TZD-04

(EDG)
751.90185%>100
Ref RosiglitazoneN/A3.20210%N/A
  • Interpretation: Electron-donating groups (EDG) like methoxy (

    
    ) often favor PPAR
    
    
    
    binding (Antidiabetic), while electron-withdrawing groups (EWG) like nitro (
    
    
    ) significantly enhance antimicrobial activity, likely due to increased reactivity with bacterial nucleophiles [4].

References

  • Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Source: Bentham Science / Current Organic Chemistry [Link]

  • An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Source: Taylor & Francis / Synthetic Communications [Link]

  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Source: Journal of Applied Pharmaceutical Research [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Source: MDPI / Molecules [Link]

Strategic Framework for the Discovery and Synthesis of Novel Thiazolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The thiazolidine ring—a saturated five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3)—remains a privileged scaffold in medicinal chemistry.[1][2][3] While historically dominated by the "glitazone" class of antidiabetic agents (PPAR


 agonists), current research has pivoted toward hybridization strategies . The modern objective is to overcome resistance mechanisms in oncology (e.g., VEGFR-2 inhibition) and microbiology (MDR S. aureus) by modifying the core scaffold.
The Structural Imperative

The thiazolidine core offers three critical vectors for modification to tune lipophilicity (


) and electronic distribution:
  • N3 Position: Ideal for introducing solubility-enhancing groups or bulky aromatic shields.

  • C5 Methylene: The most reactive site for Knoevenagel condensations, allowing for the introduction of exocyclic double bonds (arylidene systems) that extend conjugation and enhance binding affinity.

  • C2/C4 Carbonyls: Dictate the hydrogen bond acceptor capability.

ThiazolidineSAR Core Thiazolidine Core (C3H5NS) N3 N3 Position (Solubility/Bioavailability) Core->N3 Alkylation/Acylation C5 C5 Position (Binding Affinity/Lipophilicity) Core->C5 Knoevenagel Condensation C2_C4 C2/C4 Carbonyls (H-Bond Acceptors) Core->C2_C4 Oxidation State Micro Antimicrobial (MDR Strains) N3->Micro Cancer Anticancer (VEGFR-2 / Acridine Hybrids) C5->Cancer

Figure 1: Structural Activity Relationship (SAR) vectors for the Thiazolidine core.

Rational Design: The Hybridization Strategy

Modern discovery relies on molecular hybridization —fusing the thiazolidine-2,4-dione (TZD) pharmacophore with other bioactive moieties (e.g., acridine, indole, or quinoline).[4]

Case Study: VEGFR-2 Inhibitors Recent studies demonstrate that fusing a 2-oxoindoline scaffold with a TZD ring via a hydrazine bridge creates a "super-scaffold" capable of occupying the ATP-binding pocket of kinases more effectively than either unit alone. The TZD moiety acts as a spacer and H-bond acceptor, while the arylidene tail at C5 penetrates the hydrophobic allosteric region.

Advanced Synthetic Protocols

We present two distinct protocols: a classic, robust method for C5 functionalization and a modern "Green Chemistry" approach using Deep Eutectic Solvents (DES).

Protocol A: C5-Arylidene Functionalization (Knoevenagel Condensation)

Target: Synthesis of 5-benzylidene-thiazolidine-2,4-diones. This method is essential for creating the conjugated systems required for anticancer activity.

Reagents:

  • Thiazolidine-2,4-dione (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Solvent)[5]

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, dissolve 10 mmol of thiazolidine-2,4-dione and 10 mmol of the target aromatic aldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Critical Control Point: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Pour the hot reaction mixture onto 50g of crushed ice. The sudden temperature drop forces the hydrophobic arylidene product to precipitate.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol or glacial acetic acid to ensure removal of unreacted piperidine.

Protocol B: Green Synthesis of 4-Thiazolidinones via DES

Target: One-pot multicomponent synthesis. This protocol utilizes a Deep Eutectic Solvent (Choline chloride:Urea) to eliminate toxic volatile organic solvents (VOCs) and improve atom economy.

Reagents:

  • Amine (1.0 mmol)[6]

  • Aldehyde (1.0 mmol)

  • Mercaptoacetic acid (1.5 mmol)

  • DES (Choline Chloride/Urea 1:2 molar ratio)

Step-by-Step Workflow:

  • DES Preparation: Mix choline chloride and urea (1:2) and stir at 80°C until a clear, homogeneous liquid forms.

  • Reaction: Add the amine and aldehyde to the DES (2 mL). Stir for 10 minutes to form the imine intermediate in situ.

  • Cyclization: Add mercaptoacetic acid. Continue stirring at 80°C for 20–45 minutes.

  • Isolation: Add water to the reaction mixture. The DES dissolves in water, while the organic thiazolidinone product precipitates out.

  • Yield: Filter and dry. This method typically yields >85% purity without column chromatography.

Structural Characterization & Validation

A synthesized compound is only as good as its validation. The following spectral markers confirm the formation of the thiazolidine ring and the C5 modification.

Spectroscopic TechniqueKey Diagnostic SignalStructural Inference
FT-IR 1680–1740 cm⁻¹ (Strong)C=O Stretching (Carbonyl). Two bands often appear for 2,4-diones.
FT-IR 600–700 cm⁻¹C-S-C Stretching (Thioether linkage).
¹H NMR

12.0–12.5 ppm (Singlet)
NH proton (if N3 is unsubstituted). Disappears upon D₂O exchange.
¹H NMR

7.5–8.0 ppm (Singlet)
C=CH (Exocyclic methine proton). Confirms successful Knoevenagel condensation.
¹³C NMR

165–175 ppm
Carbonyl carbons (C2 and C4).

Biological Evaluation Workflow

To validate the therapeutic potential, compounds must undergo a rigorous screening cascade.

BioAssay Start Synthesized Library QC QC: Purity > 95% (HPLC/NMR) Start->QC MTT Cytotoxicity Screen (MTT Assay - HeLa/HCT116) QC->MTT Pass MIC Antimicrobial Screen (MIC - Broth Dilution) QC->MIC Pass Hit Hit Identification (IC50 < 10 µM) MTT->Hit High Potency MIC->Hit Low MIC Lead Lead Optimization (Docking/QSAR) Hit->Lead Lead->Start Iterative Design

Figure 2: Screening cascade from synthesis to lead optimization.

Cytotoxicity Protocol (MTT Assay)
  • Seeding: Plate cancer cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the thiazolidine derivative (0.1–100

    
    M) for 48h.
    
  • Labeling: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO. Measure absorbance at 570 nm. Calculate IC

    
    .[7][8]
    

References

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC - NIH. [Link]

  • Deep Eutectic Solvent (DES) Mediated Multicomponent Synthesis of 4-thiazolidinone-5-carboxylic Acid: A Green Chemistry Approach. Bentham Science. [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors. PMC - NIH. [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules. [Link]

Sources

Foundational Research on Pyroglutamyl Compounds in Immunology

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroglutamic acid (pGlu), a lactam derivative of glutamic acid, is a critical structural motif in immunology, functioning both as a pharmacophore in synthetic immunostimulants and as a pivotal post-translational modification (PTM) in endogenous immune regulation.[1][2][3][4] This guide dissects the dual nature of pyroglutamyl compounds:

  • Synthetic Modulation: How exogenous agents like Pidotimod leverage the pGlu ring to enhance innate immunity via TLR signaling.

  • Endogenous Regulation: How Glutaminyl Cyclase (QC) enzymes modify chemokines (e.g., CCL2) and checkpoint proteins (e.g., CD47) to dictate receptor affinity, stability, and immune evasion.

Part 1: The Chemistry of Pyroglutamylation

Structural Significance

The formation of pyroglutamate (5-oxoproline) occurs via the intramolecular cyclization of N-terminal Glutamine (Gln) or Glutamic Acid (Glu).[5][6][7] This modification confers unique physicochemical properties essential for immunological function:

  • Proteolytic Resistance: The lactam ring eliminates the N-terminal amine, rendering peptides resistant to aminopeptidases.

  • Conformational Rigidity: The pGlu moiety locks the N-terminus, often enhancing binding affinity for G-protein coupled receptors (GPCRs) and HLA molecules.

Enzymatic Machinery: The QC Family

While spontaneous cyclization is slow, the reaction is catalyzed rapidly in vivo by the Glutaminyl Cyclase (QC) family.

  • QPCT (Secreted QC): Primarily modifies secreted hormones and chemokines (e.g., CCL2).

  • QPCTL (isoQC): A Golgi-resident enzyme critical for modifying transmembrane proteins, most notably the immune checkpoint CD47 .

Part 2: Synthetic Immunostimulants (Pidotimod)

Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) represents the archetype of synthetic pGlu-based immunomodulation.[7] It is not a direct antimicrobial but a biological response modifier.

Mechanism of Action

Pidotimod mimics bacterial PAMPs (Pathogen-Associated Molecular Patterns), acting as a ligand for Pattern Recognition Receptors (PRRs).

  • Target: Toll-Like Receptors (specifically TLR2 and TLR7).

  • Cascade: Activation recruits MyD88, triggering the NF-

    
    B and MAPK pathways.
    
  • Outcome: Upregulation of surface markers (HLA-DR, CD83, CD86) on Dendritic Cells (DCs) and skewing of T-cell responses toward a Th1 phenotype (IL-12, IFN-

    
     production).
    
Visualization: Pidotimod Signaling Pathway

Pidotimod_Signaling Pidotimod Pidotimod (Synthetic pGlu) TLR TLR2 / TLR7 (Dendritic Cell Surface) Pidotimod->TLR Ligand Binding MyD88 MyD88 Adapter TLR->MyD88 Recruitment IRAK IRAK1 / IRAK4 MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway (ERK, p38, JNK) TRAF6->MAPK NFkB NF-κB Translocation TRAF6->NFkB IKK Activation Phagocytosis Enhanced Phagocytosis MAPK->Phagocytosis Cytoskeletal Rearrangement Maturation DC Maturation (CD83, CD86, HLA-DR High) NFkB->Maturation Cytokines Th1 Cytokines (IL-12, IFN-γ, TNF-α) NFkB->Cytokines Transcription

Caption: Pidotimod engages TLRs to activate NF-κB and MAPK pathways, driving DC maturation and Th1 cytokine release.[8][9]

Part 3: Endogenous pGlu-Chemokines & Checkpoints

In contrast to synthetic boosters, endogenous pGlu modifications often serve to "harden" inflammatory signals or regulate tolerance.

The "Super-Agonist" Chemokines

Many chemokines (e.g., CCL2/MCP-1) are secreted with an N-terminal Gln. QC converts this to pGlu-CCL2.

  • Stability: pGlu-CCL2 is protected from MMP (Matrix Metalloproteinase) degradation.

  • Potency: It exhibits 10-100x higher affinity for the CCR2 receptor compared to unmodified CCL2, acting as a "super-agonist" that drives chronic inflammation in atherosclerosis and fibrosis.

The CD47-SIRP Checkpoint (Cancer Immunology)

This is the most critical recent discovery in the field. CD47 is a "don't eat me" signal overexpressed on tumor cells.

  • The Mechanism: CD47 binds SIRP

    
     on macrophages to inhibit phagocytosis.
    
  • The pGlu Dependency: The formation of pGlu at the N-terminus of CD47 (catalyzed by isoQC ) is strictly required for SIRP

    
     binding.
    
  • Therapeutic Implication: Inhibiting isoQC (QPCTL) renders CD47 invisible to SIRP

    
    , restoring macrophage phagocytosis of tumor cells without needing to block the receptor with an antibody.
    
Visualization: The CD47-isoQC Axis

CD47_Checkpoint cluster_Tumor Tumor Cell cluster_Macrophage Macrophage PreCD47 Immature CD47 (N-term Glutamine) isoQC isoQC Enzyme (Golgi) PreCD47->isoQC Substrate NoBinding Phagocytosis ACTIVATED PreCD47->NoBinding Accumulates (Cannot bind SIRPα) pGluCD47 Mature pGlu-CD47 isoQC->pGluCD47 Cyclization SIRPa SIRPα Receptor pGluCD47->SIRPa High Affinity Binding Phago_Inhibit Inhibition of Phagocytosis SIRPa->Phago_Inhibit Signaling Inhibitor Small Molecule isoQC Inhibitor Inhibitor->isoQC BLOCKS

Caption: isoQC catalyzes the formation of pGlu-CD47. Inhibiting isoQC prevents CD47-SIRPα binding, unleashing phagocytosis.

Part 4: Experimental Protocols

These protocols are designed to validate pGlu-mediated immune function, distinguishing between enzymatic activity and cellular response.

Protocol A: Assessing isoQC Inhibition (CD47 Pyroglutamylation)

Objective: Determine the efficacy of a small molecule inhibitor against isoQC by measuring CD47-SIRP


 binding.
  • Cell Culture: Culture A431 or Raji tumor cells (high CD47 expression) in RPMI-1640.

  • Treatment: Treat cells with the test inhibitor (e.g., SEN177 analog) at graded concentrations (1 nM - 10

    
    M) for 24-48 hours.
    
  • Harvest: Collect cells and wash with cold PBS.

  • Staining (Dual Panel):

    • Total CD47: Stain with anti-CD47 antibody (Clone B6H12) which recognizes CD47 regardless of pGlu status.

    • Functional CD47: Stain with Recombinant SIRP

      
      -Fc fusion protein . This only binds pGlu-CD47.
      
  • Flow Cytometry: Analyze via FACS.

  • Data Calculation: Calculate the ratio of SIRP

    
    -Fc binding to Total CD47 expression. A decrease in this ratio indicates successful isoQC inhibition.
    
Protocol B: Pidotimod-Induced Phagocytosis Assay

Objective: Quantify the immunostimulatory effect of Pidotimod on macrophage function.

  • Differentiation: Differentiate THP-1 monocytes into macrophages using PMA (50 ng/mL) for 48 hours.

  • Priming: Incubate macrophages with Pidotimod (10 - 100

    
    g/mL) for 24 hours. Include LPS (100 ng/mL) as a positive control.
    
  • Target Preparation: Use pHrodo™ Green E. coli BioParticles (fluorescent only in acidic phagosomes).

  • Assay: Add BioParticles to the macrophage culture. Incubate at 37°C for 2 hours.

  • Imaging/Analysis:

    • Microscopy:[4] Count green fluorescent puncta per cell.

    • Plate Reader: Measure fluorescence intensity (Ex/Em 509/533 nm).

  • Validation: Perform Western Blot on lysates for p-p38 MAPK to confirm signaling activation.

Part 5: Quantitative Data Summary

Compound ClassKey MoleculePrimary MechanismPhysiological OutcomeClinical Application
Synthetic PidotimodTLR2/7 AgonistDC Maturation, Th1 ShiftRecurrent Respiratory Infections (RRI)
Endogenous pGlu-CCL2CCR2 Super-AgonistEnhanced Monocyte RecruitmentTarget for Anti-inflammatory Drugs
Endogenous pGlu-CD47SIRP

Ligand
"Don't Eat Me" SignalCancer Immunotherapy (Checkpoint Blockade)
Enzyme isoQC (QPCTL)Post-Translational ModifierStabilizes CD47-SIRP

binding
Target for Small Molecule Inhibitors

References

  • Riboldi, P., et al. (2009). "Pidotimod: a reappraisal." International Journal of Immunopathology and Pharmacology. Link

  • Ciprandi, G., et al. (2024).[10] "Pidotimod in pediatrics: new evidence and future perspectives." Multidisciplinary Respiratory Medicine. Link

  • Logtenberg, M.E.W., et al. (2019).[1] "Glutaminyl cyclase is an enzymatic modifier of the CD47-SIRPα axis and target for cancer immunotherapy."[1] Nature Medicine.[1] Link

  • Cynis, H., et al. (2011). "The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions."[11] EMBO Molecular Medicine. Link

  • Wolf, Y., et al. (2008). "Resolution of inflammation: the role of chemokines."[12] Seminars in Immunopathology. Link

  • Gottardi, D., et al. (2023). "Pidotimod: In-depth review of current evidence."[9] Lung India. Link

Sources

Methodological & Application

1H NMR spectrum analysis of thiazolidine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Thiazolidine-4-Carboxylic Acid Derivatives via 1H NMR

Executive Summary

Thiazolidine-4-carboxylic acid (thioproline) and its derivatives are critical scaffolds in medicinal chemistry, serving as proline isosteres, antioxidant precursors, and peptide mimetics. However, their characterization is frequently complicated by C2-stereochemistry , ring puckering (envelope conformation) , and rotamerism (in N-acyl derivatives). This guide provides a validated protocol for the synthesis, sample preparation, and rigorous 1H NMR analysis of these compounds, designed to distinguish diastereomers and quantify rotameric populations.

Structural Dynamics & NMR Theory

Before analyzing spectra, one must understand the dynamic behavior of the thiazolidine ring. Unlike pyrrolidine, the sulfur atom introduces significant ring strain and electronic anisotropy.

  • The "Envelope" Conformation: The thiazolidine ring is not planar. It adopts an envelope conformation where either the Sulfur or the Nitrogen atom is out of plane. This affects the dihedral angles between H-4 and H-5 protons, altering vicinal coupling constants (

    
    ).
    
  • Rotamerism (N-Acyl Derivatives): When the nitrogen is acylated (e.g., N-acetyl-thiazolidine-4-carboxylic acid), the partial double bond character of the N-CO bond creates restricted rotation. This results in two distinct NMR species (cis and trans rotamers) observable at room temperature.

Experimental Protocols

Synthesis of Thiazolidine-4-Carboxylic Acid (T4CA)

Note: This reaction utilizes the condensation of L-Cysteine with Formaldehyde.[1][2]

Reagents: L-Cysteine hydrochloride (10 mmol), Formaldehyde (37% aq. solution, 15 mmol), Potassium Acetate (12 mmol), Ethanol/Water (1:1).

Step-by-Step Protocol:

  • Dissolution: Dissolve L-Cysteine HCl (1.57 g) in 10 mL of distilled water.

  • Buffering: Add Potassium Acetate (1.2 g) to buffer the solution to pH ~5–6. Why? Acidic conditions catalyze the ring closure, but highly acidic pH protonates the amine too strongly, slowing nucleophilic attack.

  • Addition: Dropwise add Formaldehyde solution while stirring at room temperature.

  • Reaction: Stir for 4–6 hours. A white precipitate should form.

  • Isolation: Cool the mixture to 4°C for 1 hour. Filter the precipitate.[3]

  • Purification: Recrystallize from hot water or water/ethanol.

  • Drying: Dry under vacuum over

    
    .
    
NMR Sample Preparation

Improper sample prep is the leading cause of poor resolution in thiazolidine analysis.

  • Solvent Choice:

    • 
       (Deuterium Oxide):  Best for unsubstituted T4CA (zwitterionic form). Use TMSP (Trimethylsilylpropanoic acid) as internal standard.
      
    • DMSO-

      
      :  Essential for N-acyl derivatives or lipophilic C2-aryl derivatives. Allows observation of exchangeable carboxylic protons and amide rotamers.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • pH Consideration (

    
    ):  The chemical shift of H-2 and H-4 is pH-dependent. Ensure pH is neutral (pD ~7) to prevent peak broadening due to exchange.
    

Spectral Analysis & Assignment Logic

Workflow Visualization

The following diagram illustrates the logical flow for assigning Thiazolidine signals.

NMR_Assignment_Flow Start Start Analysis Solvent_Check Check Solvent (D2O vs DMSO) Start->Solvent_Check Identify_H4 Identify H-4 (Alpha Proton) Look for dd or t at 3.8-4.5 ppm Solvent_Check->Identify_H4 Identify_H5 Identify H-5a/H-5b COSY Correlation with H-4 Upfield (3.0-3.5 ppm) Identify_H4->Identify_H5 Identify_H2 Identify H-2 (Between S and N) Most Deshielded Aliphatic (4.0-5.5 ppm) Identify_H5->Identify_H2 Check_Rotamers Rotamers Present? (Doubled Peaks?) Identify_H2->Check_Rotamers Analyze_C2 Analyze C2 Substitution (Singlet vs Doublet vs AB System) Check_Rotamers->Analyze_C2 If N-Acyl

Caption: Logic flow for stepwise assignment of Thiazolidine 1H NMR signals.

Chemical Shift Data (Reference Table)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
H-4 Methine (

-CH)
4.20 – 4.60dd or t

,

Chiral center. Shift varies with C2-substituents.
H-2 Methylene (

)
4.00 – 4.40AB System or s

Deshielded by S and N. Appears as AB q in chiral environment.
H-5a Methylene (

-CH)
3.00 – 3.30dd

,

Usually the trans proton relative to H-4.
H-5b Methylene (

-CH)
3.30 – 3.60dd

,

Usually the cis proton relative to H-4.
C2-Aryl Methine (Substituted)5.40 – 5.90s (or d if coupled to NH)-Diagnostic for C2-substituted derivatives.
Detailed Mechanistic Analysis

A. The H-2 Protons (The "Fingerprint"): In unsubstituted T4CA, the C2 carbon is achiral, but the protons are diastereotopic due to the chiral center at C4.

  • Observation: You will typically see an AB quartet system for H-2a/H-2b in

    
    , centered around 4.2 ppm.
    
  • Substitution: If you react Cysteine with an aldehyde (e.g., Benzaldehyde), C2 becomes chiral. This creates diastereomers (cis and trans relative to the C4-COOH group).

    • Cis-isomer: Aryl group and COOH are on the same side.

    • Trans-isomer: Aryl group and COOH are on opposite sides.

    • Differentiation: The H-2 proton in the cis isomer is typically more deshielded (downfield) due to steric compression and anisotropy from the carboxylic acid.

B. N-Acyl Rotamers (The "Split"): N-Acylation (e.g., Acetylation) introduces restricted rotation.

  • Mechanism: The amide bond has partial double-bond character (

    
    ).
    
  • Spectral Result: You will see two sets of signals.[3][4][5][6][7]

    • Major Rotamer (~60-70%): Usually the trans (Z) form (O of acetyl anti to C4-COOH) to minimize steric clash.

    • Minor Rotamer (~30-40%): The cis (E) form.

  • Protocol: To confirm rotamers, run a Variable Temperature (VT) NMR. Heating the sample to ~80°C (in DMSO-

    
    ) will cause the peaks to coalesce into a single average set as rotation becomes fast on the NMR timescale.
    

Case Study: N-Acetyl-Thiazolidine-4-Carboxylic Acid

When analyzing the N-acetyl derivative, the spectrum often confuses researchers due to signal doubling.

Visualizing the Rotameric Equilibrium:

Rotamer_Equilibrium Cis Syn-Rotamer (Minor) Sterically Crowded Trans Anti-Rotamer (Major) Thermodynamically Stable Cis->Trans Slow Exchange (RT) Fast Exchange (>80°C)

Caption: Equilibrium between Syn and Anti rotamers mediated by amide bond rotation.

Analysis Checklist:

  • Integrate H-4: You will see two triplets/doublets for H-4. Integrate them. The ratio (e.g., 1.0 : 0.4) represents the

    
     of the rotamers.
    
  • Integrate Acetyl-CH3: Look for two singlets around 2.0–2.1 ppm. They should match the H-4 integration ratio.

  • Solvent Effect: The ratio changes with solvent polarity (DMSO vs

    
    ) due to dipole stabilization differences.
    

References

  • Ratner, S., & Clarke, H. T. (1937).[4] The Action of Formaldehyde upon Cysteine.[1][4] Journal of the American Chemical Society, 59(1), 200–206. Link

  • Szilágyi, L., & Györgydeák, Z. (1979). NMR studies on thiazolidines.[3][5][7][8][9][10][11][12] Journal of the American Chemical Society, 101(2), 427–432. Link

  • Guzman-Martinez, A., et al. (2010). Conformational Analysis of Thiazolidine Rings. Journal of Organic Chemistry, 75(19), 6557–6566.
  • Gil, A. M., et al. (2002). NMR studies of the conformational equilibrium of N-acetyl-thiazolidine-4-carboxylic acid. European Journal of Organic Chemistry, 2002(14), 2395–2402.

Sources

Technical Application Note: High-Purity Synthesis of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

3-Pyroglutamylthiazolidine-4-carboxylic acid, known generically as Pidotimod , is a synthetic dipeptide-like immunomodulator.[1][2] It functions by stimulating dendritic cells and upregulating Toll-like receptors (TLRs), thereby enhancing both innate and adaptive immunity.[3]

From a synthetic perspective, Pidotimod is constructed by the condensation of L-pyroglutamic acid (L-pGlu) and L-thiazolidine-4-carboxylic acid (L-T4CA). The core challenge in its synthesis is maintaining the stereochemical integrity of two chiral centers: the (S)-configuration of the pyroglutamic moiety and the (R)-configuration of the thiazolidine ring.

While industrial routes often utilize unstable acid chlorides (L-pyroglutamyl chloride) for cost efficiency, this Application Note details a High-Fidelity Research Protocol utilizing an Ester-Protection/Activation Strategy . This method minimizes racemization, avoids the handling of moisture-sensitive acid chlorides, and allows for the purification of stable intermediates, ensuring a final purity suitable for pharmaceutical standards (>99.5%).

Retrosynthetic Analysis

The synthesis is disconnected into two primary building blocks. To prevent chemoselectivity issues (e.g., self-condensation or oligomerization), the carboxylic acid of the thiazolidine unit is protected as a methyl ester prior to coupling.

Disconnection Strategy:

  • Target: Pidotimod

  • Precursor: Pidotimod Methyl Ester

  • Coupling: L-Pyroglutamic Acid (activated) + L-Thiazolidine-4-carboxylic acid Methyl Ester.

  • Starting Materials: L-Cysteine, Formaldehyde, L-Glutamic Acid (cyclized to Pyroglutamic acid).[1]

Retrosynthesis Target Pidotimod (Target Molecule) Intermediate Pidotimod Methyl Ester (Stable Intermediate) Target->Intermediate Hydrolysis Fragment1 L-Pyroglutamic Acid Intermediate->Fragment1 Peptide Coupling Fragment2 L-Thiazolidine-4-carboxylic acid Methyl Ester Intermediate->Fragment2 Peptide Coupling Raw1 L-Glutamic Acid Fragment1->Raw1 Cyclization Raw2 L-Cysteine + Formaldehyde Fragment2->Raw2 Cyclization & Esterification

Figure 1: Retrosynthetic disconnection showing the convergent assembly of Pidotimod via a stable ester intermediate.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

ReagentGrade/PurityRole
L-Pyroglutamic acid >99% (HPLC), Optically PureStarting Material (N-terminus)
L-Thiazolidine-4-carboxylic acid >98%Starting Material (C-terminus)
Dicyclohexylcarbodiimide (DCC) Synthesis GradeCoupling Agent
1-Hydroxybenzotriazole (HOBt) AnhydrousRacemization Suppressor
Thionyl Chloride (SOCl₂) Reagent Grade (>99%)Esterification Agent
Methanol (MeOH) AnhydrousSolvent/Reagent
Triethylamine (TEA) >99%Base
Dichloromethane (DCM) AnhydrousSolvent

Experimental Protocol

Phase 1: Synthesis of L-Thiazolidine-4-carboxylic acid Methyl Ester Hydrochloride

Rationale: Protecting the carboxylic acid of the thiazolidine ring prevents competitive coupling reactions and improves the solubility of the amine nucleophile in organic solvents.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flush with nitrogen.[4]

  • Solvent Charge: Add 100 mL of anhydrous Methanol . Cool the system to 0°C using an ice bath.

  • Activation: Dropwise add 14.5 mL (0.2 mol) of Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Addition: Add 13.3 g (0.1 mol) of L-Thiazolidine-4-carboxylic acid in one portion.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C ) for 4–6 hours . Monitor reaction progress by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or solid.

  • Crystallization: Triturate the residue with diethyl ether (50 mL) to induce crystallization. Filter the white solid.[5]

  • Yield: Expected yield: ~17–18 g (92–97%) of L-Thiazolidine-4-carboxylic acid methyl ester hydrochloride .

Phase 2: Coupling Reaction (Formation of Pidotimod Methyl Ester)

Rationale: DCC/HOBt coupling is chosen over acid chlorides to minimize racemization. HOBt forms an active ester in situ, which is less prone to oxazolone formation (a pathway to racemization).

  • Solvation: In a 500 mL flask, dissolve 12.9 g (0.1 mol) of L-Pyroglutamic acid and 18.3 g (0.1 mol) of L-Thiazolidine-4-carboxylic acid methyl ester HCl in 200 mL of anhydrous DCM .

  • Neutralization: Cool to 0°C . Add 14 mL (0.1 mol) of Triethylamine (TEA) dropwise to liberate the free amine of the thiazolidine ester. Stir for 15 minutes.

  • Coupling Agent: Add 13.5 g (0.1 mol) of HOBt , followed by a solution of 22.7 g (0.11 mol) of DCC dissolved in 50 mL DCM.

  • Reaction: Stir at 0°C for 1 hour , then allow the mixture to warm to room temperature (20–25°C ) and stir overnight (12–16 hours).

  • Filtration: The reaction produces dicyclohexylurea (DCU) as a white precipitate. Filter off the DCU precipitate.

  • Wash: Wash the filtrate successively with:

    • 5% Citric Acid (2 x 50 mL) – Removes unreacted amine/base.

    • 5% NaHCO₃ (2 x 50 mL) – Removes unreacted acid.

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude Pidotimod Methyl Ester .

Phase 3: Hydrolysis to Pidotimod

Rationale: Mild alkaline hydrolysis is required to cleave the methyl ester without opening the pyroglutamic lactam ring or racemizing the centers.

  • Dissolution: Dissolve the crude ester from Phase 2 in 100 mL of Methanol .

  • Hydrolysis: Cool to 0–5°C . Slowly add 100 mL of 1N NaOH (aqueous).

  • Monitoring: Stir at this temperature for 2–4 hours . Monitor by HPLC or TLC until the ester spot disappears.

  • Acidification: Carefully adjust the pH to 2.0–2.5 using 1N HCl . Critical Step: Pidotimod precipitates at acidic pH.

  • Isolation: Evaporate the methanol under reduced pressure (keep temperature <40°C). The product will crystallize from the remaining aqueous phase.

  • Purification: Recrystallize the crude solid from Water/Ethanol (1:1) . Dissolve in hot water, add ethanol, and cool slowly to 4°C.

  • Final Product: Filter, wash with cold ethanol, and dry under vacuum at 50°C.

Process Workflow Diagram

Workflow Step1 Step 1: Esterification (L-T4CA + MeOH/SOCl2) Step2 Step 2: Neutralization (Add TEA to release free amine) Step1->Step2 Intermediate: Methyl Ester HCl Step3 Step 3: Coupling (Add L-pGlu + DCC/HOBt) Step2->Step3 Step4 Step 4: DCU Filtration & Organic Wash Step3->Step4 Overnight Stirring Step5 Step 5: Hydrolysis (NaOH/MeOH, then HCl) Step4->Step5 Crude Ester Step6 Step 6: Crystallization (Water/Ethanol) Step5->Step6 Crude Pidotimod

Figure 2: Step-by-step experimental workflow for the synthesis of Pidotimod.

Analytical Characterization & Validation

To certify the product as "Research Grade" or "Pharmaceutical Grade," the following criteria must be met:

ParameterMethodSpecification
Appearance VisualWhite crystalline powder
Melting Point Capillary Method193–196°C (Dec)
Specific Rotation Polarimetry (

)
-140° to -146° (c=2, H₂O)
Purity HPLC (C18 Column)≥ 99.0%
Identity ¹H-NMR (D₂O)Confirms Thiazolidine & Pyroglutamyl protons

Key NMR Signals (D₂O, 400 MHz):

  • Pyroglutamic Ring:

    
     2.0–2.5 (m, 4H, -CH₂-CH₂-), 4.3 (dd, 1H, 
    
    
    
    -CH).
  • Thiazolidine Ring:

    
     3.1–3.3 (m, 2H, -S-CH₂-), 4.7–4.9 (m, 2H, N-CH-S and N-CH-COO). Note: Rotamers may cause signal broadening or doubling.
    

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling.

    • Cause: Incomplete neutralization of the methyl ester HCl salt.

    • Fix: Ensure TEA is added until the pH of the wetted paper is basic (~8-9) before adding DCC.

  • Issue: Racemization (Low Specific Rotation).

    • Cause: High temperature during coupling or hydrolysis.

    • Fix: Strictly maintain 0°C during the addition of reagents. Do not exceed 40°C during solvent evaporation. Ensure HOBt is fresh.

  • Issue: Difficulty in Crystallization.

    • Cause: Presence of residual DCU or salts.

    • Fix: Ensure the filtration of DCU is thorough (use Celite if necessary). Use a slow cooling ramp for the final crystallization.

References

  • Cantarelli, G., et al. (1991). Process for the preparation of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid derivatives.[1][6][7] European Patent EP0422566A1. Link

  • Unger, L., & DeMoss, R. D. (1966).[4][8] Action of a proline analogue, L-thiazolidine-4-carboxylic acid, in Escherichia coli.[4][8] Journal of Bacteriology, 91(4), 1556–1563. Link

  • Zhu, Y., et al. (2015). Process for producing pidotimod.[5][9][10] Chinese Patent CN104447947A. Link

  • Li, X., et al. (2005).[5] Improvement of the synthesis of the immune enhancer Pidotimod.[5][11] Chemical World,[5] 9. (Cited in CN106632594A).[3]

  • Manzardo, S. (2012). Synthesis of the new immunostimulating agent pidotimod labelled with 14C- and 35S-isotopes.[1] Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

Application Note: Advanced Delivery Strategies for 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for researchers investigating the formulation, transport mechanisms, and delivery optimization of 3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ).

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) is a synthetic dipeptide immunostimulant.[1][2] Unlike traditional peptides that suffer from rapid enzymatic degradation, Pidotimod utilizes a thiazolidine ring to confer steric protection and a pyroglutamyl moiety to mimic physiological substrates for the Peptide Transporter 1 (PEPT1) .

This guide details the integration of Pidotimod into advanced drug delivery systems. It moves beyond standard oral solutions to explore mucoadhesive chitosan nanoparticles for enhanced mucosal immunity and PEPT1-targeted transport protocols to validate uptake efficiency.

Key Physicochemical Properties
PropertyValueRelevance to Delivery
Molecular Formula C₉H₁₂N₂O₄SSynthetic Dipeptide Mimetic
Molecular Weight 244.27 g/mol Small molecule; ideal for carrier encapsulation
LogP -0.7 (Hydrophilic)Requires permeation enhancers or active transport (PEPT1)
Solubility ~2 mg/mL (PBS pH 7.2)High aqueous solubility; suitable for hydrogel/aqueous cores
pKa Acidic functionalityStable in acidic media; sensitive to strong alkali

Mechanism of Action: PEPT1-Mediated Transport

The oral bioavailability of Pidotimod (~45%) is largely driven by its affinity for the proton-coupled oligopeptide transporter, PEPT1 (SLC15A1) . Understanding this mechanism is critical when designing formulations; the delivery system must release the drug at the specific intestinal sites where PEPT1 is highly expressed (duodenum/jejunum) and maintain a local acidic microclimate to drive the proton gradient.

Mechanistic Pathway

The following diagram illustrates the H⁺-coupled uptake mechanism required for Pidotimod absorption.

PEPT1_Transport cluster_lumen Intestinal Lumen (Apical Side) - pH 6.0 cluster_membrane Apical Membrane cluster_cytosol Enterocyte Cytosol - pH 7.0 cluster_blood Systemic Circulation (Basolateral) PDT_Lumen Pidotimod (Free) PEPT1 PEPT1 Transporter (SLC15A1) PDT_Lumen->PEPT1 Substrate Binding Protons H+ Ions Protons->PEPT1 H+ Gradient Driving Force PDT_Cyto Pidotimod (Intracellular) PEPT1->PDT_Cyto Translocation NHE3 NHE3 Exchanger (Recycles H+) PDT_Cyto->NHE3 pH Homeostasis PDT_Blood Bioavailable Pidotimod PDT_Cyto->PDT_Blood Basolateral Efflux (Facilitated Diffusion)

Figure 1: The proton-coupled transport of Pidotimod via PEPT1.[3][4][5] Efficient uptake requires an acidic apical microenvironment (pH 5.5–6.5).

Protocol A: Preparation of Pidotimod-Loaded Chitosan Nanoparticles

Purpose: To enhance mucosal adhesion and prolong residence time in the respiratory or GI tract, leveraging the electrostatic interaction between the carboxyl group of Pidotimod and the amine groups of chitosan.

Materials Required[3][8][9][10][11][12][13][14][15]
  • Pidotimod (PDT): High purity (>98%).[6]

  • Chitosan (CS): Low molecular weight, Deacetylation degree >75%.

  • Sodium Tripolyphosphate (TPP): Crosslinker.

  • Acetic Acid: 1% (v/v).

  • Ultracentrifuge: Capable of 15,000 rpm.

Step-by-Step Methodology

1. Preparation of Chitosan Solution

  • Dissolve Chitosan (1.5 mg/mL) in 1% (v/v) aqueous acetic acid.

  • Stir magnetically for 24 hours at room temperature to ensure complete hydration.

  • Adjust pH to 5.0 using 1M NaOH. Note: pH > 6.0 will cause chitosan precipitation.

2. Drug Loading

  • Dissolve Pidotimod (1.0 mg/mL) directly into the Chitosan solution.

  • Stir for 30 minutes to allow equilibration. The carboxyl groups of Pidotimod may interact weakly with Chitosan amines, but TPP is required for stable encapsulation.

3. Ionotropic Gelation (Nanoparticle Formation)

  • Prepare a TPP solution (1.0 mg/mL) in deionized water.

  • Critical Step: Under constant magnetic stirring (700 rpm), add the TPP solution dropwise to the Chitosan-Pidotimod phase.

  • Ratio: Target a Chitosan:TPP mass ratio of 3:1 for optimal particle size (~150-200 nm).

  • Observe the solution turning opalescent, indicating nanoparticle formation.

4. Purification and Recovery

  • Centrifuge the suspension at 15,000 rpm for 30 minutes at 4°C.

  • Discard the supernatant (or save for Encapsulation Efficiency calculation).

  • Resuspend the pellet in cryoprotectant (e.g., 5% Trehalose) if lyophilization is intended.

5. Validation (Self-Check)

  • Size: Dynamic Light Scattering (DLS) should show Z-average < 250 nm.

  • Zeta Potential: Target > +25 mV. A high positive charge confirms Chitosan exposure, crucial for mucoadhesion.

Protocol B: In Vitro Transport Assay (Caco-2 Model)

Purpose: To verify that a formulation (or prodrug derivative) retains affinity for the PEPT1 transporter.

Experimental Setup
  • Cell Line: Caco-2 cells (HTB-37), differentiated for 21 days on Transwell® inserts.

  • Transport Buffer: HBSS (Hank's Balanced Salt Solution).

    • Apical Buffer: Adjusted to pH 6.0 (mimics intestinal microclimate).

    • Basolateral Buffer: Adjusted to pH 7.4 (mimics blood).

Workflow
  • Monolayer Integrity Check:

    • Measure Transepithelial Electrical Resistance (TEER).

    • Pass Criteria: TEER > 300 Ω·cm².

  • Dosing:

    • Add Pidotimod formulation (1 mM equivalent) to the Apical chamber.

    • Add blank HBSS (pH 7.4) to the Basolateral chamber.

  • Inhibition Control (Validation Step):

    • In a parallel well, co-incubate Pidotimod with Gly-Sar (10 mM), a high-affinity PEPT1 substrate.

    • Logic: If Pidotimod transport is significantly reduced by Gly-Sar, it confirms PEPT1-mediated uptake.

  • Sampling:

    • Withdraw 100 µL from the basolateral chamber at 15, 30, 60, and 120 minutes.

    • Replace with fresh pre-warmed buffer to maintain sink conditions.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (95:5). Acidic pH is vital to suppress ionization of the carboxylic acid for retention.

    • Detection: UV at 210 nm.

Data Analysis Equation

Calculate the Apparent Permeability Coefficient (


):


  • 
    : Rate of drug permeation (µmol/sec).
    
  • 
    : Surface area of the insert (cm²).
    
  • 
    : Initial apical concentration (µM).
    

Formulation Logic & Workflow Diagram

The following flowchart visualizes the decision matrix for selecting the appropriate Pidotimod delivery system based on the target indication (Systemic Immunity vs. Mucosal Immunity).

Formulation_Logic Start Start: Pidotimod Delivery Goal Route Select Administration Route Start->Route Oral Oral Administration (Systemic Immunity) Route->Oral Nasal Nasal/Pulmonary (Mucosal Immunity) Route->Nasal Oral_Challenge Challenge: Gastric pH & PEPT1 Localization Oral->Oral_Challenge Nasal_Challenge Challenge: Mucociliary Clearance Nasal->Nasal_Challenge Sol_Oral Solution 1: Enteric Coated Granules (Release in Duodenum pH 6.0) Oral_Challenge->Sol_Oral Protect & Target Sol_Nasal Solution 2: Chitosan Nanoparticles (Mucoadhesion + Penetration) Nasal_Challenge->Sol_Nasal Adhere & Retain Outcome1 Outcome: Maximize PEPT1 Uptake Sol_Oral->Outcome1 Outcome2 Outcome: Prolonged Contact Time Sol_Nasal->Outcome2

Figure 2: Decision matrix for Pidotimod formulation strategies. Oral routes prioritize PEPT1 targeting, while nasal routes prioritize mucoadhesion.

References

  • Riboldi, P., et al. (2009). "Pidotimod: a reappraisal." International Journal of Immunopathology and Pharmacology. Link

  • Brandsch, M. (2009). "Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2." Expert Opinion on Drug Delivery. Link

  • Du, X., et al. (2019). "Chitosan nanoparticles for the delivery of immunomodulatory peptides." Asian Journal of Pharmaceutical Sciences. Link

  • Carta, S., et al. (2013). "Pidotimod promotes innate immunity through the TLR2 pathway."[2] Autoimmunity Reviews. Link

  • Mahar Doan, K.M., et al. (2002). "Passive permeability and P-glycoprotein-mediated efflux differentiate central nervous system (CNS) and non-CNS marketed drugs." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Application Note: Cellular Immunomodulation Assays using 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod)

[1]

Abstract & Molecule Profile

3-Pyroglutamylthiazolidine-4-carboxylic acid , widely known as Pidotimod , is a synthetic dipeptide immunomodulator.[1][2][3][4] Unlike direct antimicrobial agents, it functions by potentiating the host immune response.[5] It is chemically characterized by a thiazolidine ring and a pyroglutamic acid moiety, conferring it unique stability and solubility properties.

In cellular assays, Pidotimod is utilized primarily to study innate immunity . It acts as a biological response modifier (BRM) by stimulating dendritic cell (DC) maturation, enhancing macrophage phagocytosis, and upregulating Toll-like Receptor (TLR) signaling pathways (specifically TLR2 and TLR7).[6] This guide details the protocols for solubilization, macrophage activation, and signaling pathway analysis.

Chemical Profile
PropertySpecification
IUPAC Name (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Common Name Pidotimod
Molecular Weight 244.27 g/mol
Solubility Water (highly soluble), DMSO (~5 mg/mL), Ethanol (Slightly)
Stability Stable in lyophilized form; aqueous solutions susceptible to hydrolysis over time.[2]
Target Pathways TLR2/NF-κB, MAPK (ERK1/2), Phagocytosis indices

Mechanism of Action (MOA)

Understanding the MOA is critical for experimental design. Pidotimod does not act passively; it triggers specific surface receptors. The molecule binds to Toll-like Receptors (TLRs), initiating a MyD88-dependent signaling cascade. This results in the translocation of NF-κB to the nucleus and the phosphorylation of ERK1/2, ultimately driving the transcription of pro-inflammatory cytokines (TNF-α, IL-12) and enhancing phagocytic machinery.

Figure 1: Pidotimod Signaling Cascade

Pidotimod_MOAPidotimodPidotimod(Extracellular)TLR2TLR2 / TLR7(Surface Receptor)Pidotimod->TLR2Ligand BindingMyD88MyD88(Adaptor Protein)TLR2->MyD88RecruitmentMAPKMAPK / ERK1/2(Phosphorylation)MyD88->MAPKNFkB_CytoNF-κB(Cytosolic)MyD88->NFkB_CytoTranscriptionGene TranscriptionMAPK->TranscriptionActivationNFkB_NucNF-κB(Nuclear Translocation)NFkB_Cyto->NFkB_NucIκB DegradationNFkB_Nuc->TranscriptionResponseOutcomes:1. Cytokine Release (IL-12, TNF-α)2. Increased Phagocytosis3. Th1 DifferentiationTranscription->ResponseProtein Synthesis

Caption: Pidotimod activates innate immunity via TLR-mediated NF-κB and MAPK pathways, leading to cytokine synthesis and functional maturation.[7]

Material Preparation & Handling[5][8]

Critical Note on Solubility: While Pidotimod is soluble in organic solvents, aqueous preparation is preferred for cellular assays to eliminate solvent toxicity (e.g., DMSO effects on membrane permeability).

Reconstitution Protocol
  • Stock Solution (10 mg/mL):

    • Weigh 10 mg of Pidotimod crystalline solid.

    • Dissolve in 1 mL of sterile PBS (pH 7.2) or ultrapure water. Vortex gently until clear.

    • Filter Sterilization: Pass through a 0.22 µm PES syringe filter.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C for up to 3 months.

    • Note: Aqueous solutions degrade faster than DMSO stocks; use thawed aqueous aliquots within 24 hours.

  • Working Concentrations:

    • Standard assay range: 10 µg/mL – 100 µg/mL .

    • Doses >200 µg/mL may require cytotoxicity testing (MTT/CCK-8) to ensure cell viability.

Application 1: Macrophage Phagocytosis Assay

This protocol quantifies the functional enhancement of macrophages (e.g., RAW 264.7 or Bone Marrow-Derived Macrophages) induced by Pidotimod.

Experimental Rationale

Phagocytosis is the primary readout for Pidotimod efficacy. We use fluorescent latex beads to measure uptake efficiency.

Protocol Steps
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at

      
       cells/well.
      
    • Incubate overnight at 37°C, 5% CO₂.

  • Treatment:

    • Negative Control: Media only.

    • Positive Control: LPS (1 µg/mL).

    • Experimental Groups: Pidotimod at 10, 50, and 100 µg/mL.

    • Incubate for 24 hours .

  • Phagocytosis Induction:

    • Prepare FITC-labeled latex beads (1 µm diameter) in PBS.

    • Add beads to cells at a ratio of 10:1 (beads:cells).

    • Incubate for 2 hours at 37°C.

  • Washing & Quenching:

    • Wash cells 3x with ice-cold PBS to arrest phagocytosis and remove non-internalized beads.

    • Optional: Add Trypan Blue (0.4%) for 1 minute to quench extracellular fluorescence (ensures you only measure internalized beads).

  • Analysis:

    • Flow Cytometry: Harvest cells, resuspend in FACS buffer, and measure Mean Fluorescence Intensity (MFI) in the FITC channel.

    • Fluorescence Microscopy: Fix with 4% Paraformaldehyde and image. Count beads per cell (Phagocytic Index).

Application 2: TLR2/NF-κB Signaling Pathway Analysis

To confirm that the observed immunostimulation is specific to the Pidotimod mechanism, researchers must validate the activation of the NF-κB pathway.

Protocol Steps
  • Starvation:

    • Seed cells (RAW 264.7) and grow to 80% confluence.

    • Switch to serum-free media for 4–6 hours prior to treatment (reduces basal background signaling).

  • Acute Stimulation:

    • Treat with Pidotimod (100 µg/mL) for short timepoints: 0, 15, 30, 60, and 120 minutes .

  • Lysis & Fractionation:

    • Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Advanced: Use a Nuclear Extraction Kit to separate Cytosolic vs. Nuclear fractions.

  • Western Blotting Targets:

    • p-NF-κB p65 (Ser536): Marker of activation.

    • IκB-α: Degradation of this protein indicates pathway activation.

    • TLR2: Long-term exposure (24h) should upregulate total TLR2 protein levels.

  • Data Validation:

    • Pidotimod should induce peak phosphorylation of p65 between 30–60 minutes.

Experimental Workflow Visualization

Figure 2: Standardized Assay Workflow

Workflowcluster_AssaysAssay SelectionStartCell Seeding(RAW 264.7)StarveSerum Starvation(4-6 Hours)Start->StarveTreatTreatment(Pidotimod 10-100µg/mL)Starve->TreatAcuteAcute (15-60 min)Signaling AnalysisTreat->AcutePathway StudyChronicChronic (24 hr)Functional AnalysisTreat->ChronicPhenotype StudyWBWestern Blot(p-NF-κB, p-ERK)Acute->WBFACSFlow Cytometry(Phagocytosis/ROS)Chronic->FACSELISAELISA(TNF-α, IL-12)Chronic->ELISA

Caption: Decision matrix for Pidotimod assays distinguishing between acute signaling and chronic functional outcomes.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, every experiment must be self-validating. Use this table to interpret results:

ObservationPossible CauseCorrective Action
No increase in Phagocytosis Cell passage number too high (>20).Use low-passage RAW 264.7 cells; macrophages lose phenotype with age.
High Background in Control Endotoxin (LPS) contamination.Use endotoxin-free water/PBS for reconstitution. Pidotimod must be high purity.[6]
Precipitation in Media pH shock or high concentration.Pre-dilute Pidotimod in media before adding to cells. Do not exceed 2 mg/mL in stock.[8]
Weak Western Blot Signal Phosphatase degradation.Ensure lysis buffer has fresh NaF and Na3VO4. Keep lysates on ice.

References

  • Riboldi, P., et al. (2009).[8] Pidotimod: a reappraisal.[4][8][9] International Journal of Immunopathology and Pharmacology.[8]

  • Carta, S., et al. (2013). Pidotimod up-regulates the expression of TLR2 and genes downstream of the TLR signaling pathway. International Journal of Immunopathology and Pharmacology.[8]

  • Ferrario, B.E., et al. (2015). Pidotimod: the state of art. Clinical and Molecular Allergy.

  • Zhai, X., et al. (2011). Immunomodulatory effects of Pidotimod in the prevention and treatment of pediatric asthma.[6][10] Journal of International Medical Research.

  • Cayman Chemical. (n.d.). Pidotimod Product Information & Solubility Data.

Application Note: Assessing the Antioxidant Activity of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) using DPPH Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a standardized protocol for evaluating the antioxidant capacity of 3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. While Pidotimod is primarily recognized as a synthetic immunostimulant, its structural core—a thiazolidine ring containing a sulfide moiety—suggests potential redox-modulating properties. This guide provides a robust, self-validating methodology for researchers to quantify this secondary activity, offering mechanistic insights into the compound's cytoprotective role against oxidative stress.

Introduction & Rationale

Compound Profile[1][2][3][4]
  • IUPAC Name: (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid

  • Common Name: Pidotimod

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 244.27 g/mol

  • Core Pharmacophore: Thiazolidine-4-carboxylic acid (Thioproline) derivative.

Mechanistic Basis for Antioxidant Activity

The antioxidant potential of Pidotimod is hypothesized to stem from the thiazolidine ring . Unlike phenolic antioxidants that rely on hydroxyl groups, thiazolidine derivatives often function via:

  • Sulfur Oxidation: The sulfur atom at position 1 can undergo oxidation to a sulfoxide or sulfone, effectively scavenging reactive oxygen species (ROS).

  • Hydrogen Atom Transfer (HAT): The carboxylic acid and amide functionalities may facilitate proton donation to stabilize free radicals.

Principle of DPPH Assay

The DPPH assay is a rapid, colorimetric method based on the reduction of the stable DPPH radical (purple,


 nm) to the non-radical diphenylpicrylhydrazine (yellow). The decrease in absorbance is directly proportional to the antioxidant's radical scavenging capability.


Materials & Instrumentation

Reagents
ReagentGradeNotes
Pidotimod (Test Compound)

98% Purity
Store at 4°C. Hygroscopic.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Analytical GradeLight sensitive. Store at -20°C.
Methanol (MeOH) HPLC GradePrimary solvent for DPPH.
L-Ascorbic Acid

99%
Positive Control (Standard).
Dimethyl Sulfoxide (DMSO) ACS ReagentCo-solvent if Pidotimod solubility is limiting in pure MeOH.
Equipment
  • Microplate Reader: Capable of absorbance measurement at 517 nm (e.g., Tecan, BioTek).

  • 96-Well Plates: Clear, flat-bottom polystyrene plates.

  • Multichannel Pipette: For reagent addition.

  • Vortex Mixer & Sonicator: For stock solution preparation.

Experimental Protocol

Stock Solution Preparation
  • DPPH Stock (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of Methanol.

    • Critical Step: Prepare fresh daily. Protect from light immediately using aluminum foil. Sonicate for 5 mins to ensure complete dissolution.

  • Pidotimod Stock (10 mM): Dissolve 2.44 mg of Pidotimod in 1 mL of Methanol (or 10% DMSO/MeOH if solubility is slow).

  • Positive Control Stock (10 mM): Dissolve 1.76 mg of Ascorbic Acid in 1 mL of Methanol.

Serial Dilution

Prepare a dilution series for both Pidotimod and Ascorbic Acid to generate an IC


 curve.
  • Concentration Range: 10, 50, 100, 250, 500, 1000

    
    M.
    
  • Diluent: Methanol.[1][2]

Assay Procedure (96-Well Format)
StepActionVolume (

L)
1 Add Test Sample (Pidotimod dilutions) to designated wells.20
2 Add Positive Control (Ascorbic Acid dilutions) to designated wells.20
3 Add Vehicle Control (Methanol only) to "Control" wells (

).
20
4 Add Blank (Methanol only) to "Blank" wells (for background subtraction).200
5 Add DPPH Solution (0.1 mM) to all Sample and Control wells.180
6 Incubate in the dark at Room Temperature (25°C).30 min
7 Measure Absorbance at 517 nm using a microplate reader.-
Workflow Visualization

DPPH_Workflow Start Start: Reagent Prep Stock_DPPH DPPH Stock (0.1 mM) (Protect from Light) Start->Stock_DPPH Stock_Sample Pidotimod Stock (10 mM) (MeOH or DMSO/MeOH) Start->Stock_Sample Plate_Setup 96-Well Plate Setup: Sample + DPPH | Control + DPPH | Blank Stock_DPPH->Plate_Setup 180 µL/well Dilution Serial Dilution (10 - 1000 µM) Stock_Sample->Dilution Dilution->Plate_Setup 20 µL/well Incubation Incubation 30 min @ 25°C (Dark) Plate_Setup->Incubation Read Absorbance Read @ 517 nm Incubation->Read Analysis Calculate % Inhibition & IC50 Read->Analysis

Figure 1: Step-by-step workflow for the high-throughput DPPH assay of Pidotimod.

Data Analysis & Interpretation

Calculation

Calculate the Radical Scavenging Activity (RSA) as a percentage:


[3]
  • 
    :  Absorbance of DPPH + Methanol (Vehicle).
    
  • 
    :  Absorbance of DPPH + Pidotimod.
    
IC50 Determination

Plot % Inhibition (y-axis) vs. Concentration (x-axis) .[3] Use non-linear regression (Sigmoidal Dose-Response) to calculate the IC


 value (concentration required to scavenge 50% of DPPH radicals).
Acceptance Criteria (Self-Validation)
  • Control Stability: The

    
     must remain within 0.6 – 0.8 AU to ensure the detector is in the linear range.
    
  • Positive Control: Ascorbic Acid IC

    
     should fall within the literature range (typically 30–50 
    
    
    
    M) to validate assay sensitivity.
  • CV%: Coefficient of variation between triplicate wells should be <5%.

Mechanistic Insights & Troubleshooting

Proposed Mechanism

Pidotimod's activity is likely driven by the sulfur atom in the thiazolidine ring. While less potent than phenolic antioxidants (like Vitamin C), the sulfur moiety acts as a nucleophile, donating an electron to the electron-deficient DPPH radical.

Mechanism Pidotimod Pidotimod (Thiazolidine Sulfur) Complex Transition State [S...H...N] Pidotimod->Complex e- Transfer / HAT DPPH_Rad DPPH Radical (Purple, Unpaired e-) DPPH_Rad->Complex Products Oxidized Pidotimod + DPPH-H (Yellow) Complex->Products Stabilization

Figure 2: Simplified radical scavenging mechanism involving the thiazolidine sulfur moiety.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Wells High concentration insolubilityUse DMSO as co-solvent (keep final DMSO < 1%).
Low Absorbance in Control DPPH degradationPrepare DPPH fresh; ensure dark storage.
Non-Linear Response Color interferencePidotimod is generally colorless, but check sample blank (Sample + MeOH) if unsure.

References

  • Riboldi, P., Gerosa, M., & Meroni, P. L. (2009). Pidotimod: A Reappraisal.[4][5] International Journal of Immunopathology and Pharmacology, 22(2), 255–262.[4][5] Link

  • BenchChem. Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives. Link

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2). Link

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. Link

Sources

Application Note: Strategic Evaluation of Immunomodulatory Pyroglutamyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyroglutamyl Paradox

Pyroglutamic acid (5-oxoproline or pGlu) is a lactam derivative of glutamic acid formed by the cyclization of the N-terminal glutamine. In drug development, this modification is not merely structural; it is a critical determinant of bioavailability and function. The pGlu ring confers resistance to N-terminal degradation by aminopeptidases, significantly extending the half-life of peptides in serum.

However, for the immunologist, pGlu compounds present a paradox that dictates the testing strategy:

  • Therapeutic Potential: Synthetic pGlu peptides like Pidotimod act as potent immunostimulants, enhancing Th1 responses and dendritic cell (DC) maturation [1].

  • Pathological Risk: Endogenous pGlu modifications, such as pGlu-Amyloid-β (pGlu-Aβ) , are highly aggregative and neurotoxic, driving chronic inflammation in Alzheimer’s pathology [2].

This guide provides a rigorous, self-validating methodology to evaluate these compounds, distinguishing true immunomodulation from artifacts and toxicity.

Phase 1: Pre-Analytical Integrity (The "Clean" Start)

Critical Warning: The most common failure mode in testing synthetic immunomodulators is Lipopolysaccharide (LPS) contamination . Synthetic peptides often retain endotoxins from the manufacturing process. Because LPS stimulates TLR4 receptors at picogram levels, it generates false positives that mimic the intended immunomodulatory effect.

Protocol A: Endotoxin Decontamination & Verification

Rationale: To ensure observed effects are intrinsic to the pGlu compound, not a contaminant.

Step-by-Step Workflow:

  • Dissolution: Dissolve the pGlu compound in endotoxin-free water.

  • Removal:

    • For small peptides (<5 kDa): Use Polymyxin B affinity columns (binds LPS).

    • For hydrophobic peptides (e.g., pGlu-Aβ): Use Triton X-114 phase separation .

      • Procedure: Add 1% Triton X-114, incubate at 4°C (30 min), then 37°C (10 min) to separate phases. Centrifuge. LPS partitions into the bottom detergent phase; the peptide remains in the upper aqueous phase [3].

  • Verification (LAL Assay):

    • Perform a Limulus Amebocyte Lysate (LAL) chromogenic assay.[1][2][3]

    • Pass Criteria: Endotoxin < 0.1 EU/mg of peptide.

  • The "Polymyxin B Control" (Self-Validation Step):

    • In your functional assays (Phase 2), include a condition: Compound + Polymyxin B (10 µg/mL).

    • Logic: If the immune response disappears with Polymyxin B, your compound is contaminated. If the response persists, the effect is genuine.

Phase 2: Innate Immunity Screening (Macrophage/DC Activation)

The innate system is the primary target for pGlu immunomodulators. We utilize THP-1 monocytes (human) or RAW 264.7 (murine) to assess NF-κB activation and cytokine profiling.

Protocol B: THP-1 Differentiation and Stimulation

Rationale: Pidotimod and similar analogs function by upregulating TLR2/TLR7 and promoting DC maturation [4].

Materials:

  • THP-1 Monocytes (ATCC TIB-202)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Positive Control: LPS (100 ng/mL) or Pidotimod (100 µg/mL)

Methodology:

  • Differentiation: Seed THP-1 cells (5x10⁵ cells/mL) and treat with 50 ng/mL PMA for 48 hours to induce macrophage-like phenotype. Wash with PBS and rest for 24 hours in fresh media.

  • Treatment: Incubate cells with the pGlu compound (Dose range: 10–500 µg/mL) for 24 hours.

  • Supernatant Analysis (ELISA/Luminex):

    • Th1 Drivers (Target): IL-12, TNF-α, IFN-γ.

    • Anti-inflammatory (Counter-Target): IL-10.

  • Surface Marker Analysis (Flow Cytometry):

    • Harvest cells and stain for CD80, CD86, and HLA-DR .

    • Success Metric: A >2-fold increase in MFI (Mean Fluorescence Intensity) of CD86/HLA-DR indicates functional maturation, mimicking the mechanism of Pidotimod [5].

Data Visualization: Expected Cytokine Profiles
Compound TypeIL-12 (Th1 Driver)TNF-α (Pro-Inflammatory)IL-10 (Regulatory)Primary Mechanism
Pidotimod (Therapeutic) High (+++)Moderate (++)Low (+)TLR2/NF-κB Activation
pGlu-Aβ (Pathologic) Moderate (++)High (+++)Low (-)NLRP3 Inflammasome
LPS (Contaminant) Very High (++++)Very High (++++)High (++)TLR4 Hyperactivation
Inert pGlu Analog BaselineBaselineBaselineN/A

Phase 3: Mechanistic Validation (Signaling Pathways)

To publish or file an IND, you must define how the compound works. pGlu compounds often interface with Toll-Like Receptors (TLRs) or G-protein Coupled Receptors (GPCRs).

Protocol C: NF-κB Translocation Assay

Rationale: To confirm nuclear signaling downstream of receptor binding.

  • Transfection: Transfect RAW 264.7 cells with an NF-κB-Luciferase reporter plasmid .

  • Inhibition Strategy (Causality Check): Pre-treat cells with specific inhibitors for 1 hour:

    • Anti-TLR2 antibody (blocks Pidotimod-like activity).

    • Anti-TLR4 antibody (blocks LPS artifacts).

    • MyD88 inhibitor peptide.

  • Stimulation: Add pGlu compound.

  • Readout: Measure luminescence.

    • Interpretation: If anti-TLR2 abolishes the signal, the pGlu compound is a specific TLR2 agonist.

Visualizing the Immunomodulatory Workflow

Diagram 1: Experimental Decision Matrix

This workflow ensures that only verified, non-contaminated compounds proceed to expensive functional assays.

G Start Synthesize pGlu Compound LPS_Check LAL Assay (Endotoxin Check) Start->LPS_Check Clean Endotoxin < 0.1 EU/mg? LPS_Check->Clean Decon Triton X-114 / Polymyxin Column Clean->Decon No InVitro Innate Screen (THP-1) Readout: TNF-α, IL-12 Clean->InVitro Yes Decon->LPS_Check Validation Polymyxin B Co-culture (Self-Validation Step) InVitro->Validation Result Effect Persists? Validation->Result True_Hit True Immunomodulator Proceed to Mechanism Result->True_Hit Yes False_Pos False Positive (LPS Contamination) Result->False_Pos No

Caption: Decision matrix for filtering false positives caused by endotoxin contamination in synthetic peptides.

Diagram 2: Mechanistic Signaling Pathway

The following diagram illustrates the established pathway for Pidotimod-like pGlu compounds, highlighting the critical nodes (TLR2, MyD88, NF-κB) required for DC maturation.

Pathway pGlu pGlu Compound (Ligand) TLR2 TLR2/TLR7 (Receptor) pGlu->TLR2 Binding MyD88 MyD88 (Adaptor) TLR2->MyD88 Recruitment IRAK IRAK4 / TRAF6 MyD88->IRAK NFkB_Complex IkB / NF-kB (Cytosolic) IRAK->NFkB_Complex Phosphorylation MAPK MAPK / ERK IRAK->MAPK NFkB_Nucl NF-kB (p65/p50) (Nuclear) NFkB_Complex->NFkB_Nucl Translocation Cytokines Th1 Cytokines (IL-12, IFN-y) NFkB_Nucl->Cytokines Transcription Markers Maturation Markers (CD83, HLA-DR) NFkB_Nucl->Markers MAPK->Cytokines

Caption: Signal transduction pathway for pGlu-mediated dendritic cell maturation and Th1 polarization.

References

  • Riboldi, P., et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology. Link

  • Nussbaum, J. M., et al. (2012). Prion-like behavior and tau-dependent cytotoxicity of pyroglutamylated amyloid-β. Nature. Link

  • Liu, S., et al. (2022). Endotoxin Removal Methods: Triton X-114 Phase Separation.[4] Sino Biological Application Notes. Link

  • Fogli, M., et al. (2014). Pidotimod acts as an adjuvant by upregulating TLR expression and inducing dendritic cell maturation.[5][6] International Immunopharmacology. Link

  • Carta, S., et al. (2013). Pidotimod promotes the maturation of human dendritic cells and induces the release of pro-inflammatory cytokines. Immunopharmacology. Link

Sources

techniques for purifying 3-Pyroglutamylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod) presents a unique purification challenge in peptide chemistry. Unlike standard linear peptides, its structure—a condensation of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid—contains a thiazolidine ring and a lactam ring. These features create specific solubility profiles and stereochemical vulnerabilities (specifically racemization at the C4 position of the thiazolidine ring).

This guide departs from generic "peptide purification" templates. Instead, it details a Phase-Dependent Purification Strategy that leverages the molecule's specific pKa profile and differential solubility in aqueous-organic systems. We prioritize scalability and enantiomeric purity over simple yield.

Physicochemical Profile & Purification Logic

To purify this molecule effectively, one must exploit the differences between the product and its primary impurities (unreacted starting materials and diastereomers).

PropertyPGTCA (Product)L-Thiazolidine-4-carboxylic acid (Impurity A)L-Pyroglutamic Acid (Impurity B)[1]
Structure Type Dipeptide-like (Blocked N-terminus)Cyclic Amino Acid (Secondary Amine)Cyclic Amino Acid (Lactam)
pKa (approx) ~3.0 (COOH)~1.5 (COOH), ~6.0 (NH)~3.3 (COOH)
Ionic State at pH 1.0 Neutral / Protonated AcidCationic (Protonated Amine)Neutral
Solubility (Water) HighModerateHigh
Solubility (Acetone) Insoluble InsolubleSoluble (Moderate)

The Application Scientist's Insight: The critical differentiator is the nitrogen status . In PGTCA, the thiazolidine nitrogen is acylated (part of an amide bond), rendering it non-basic. In the impurity (Thiazolidine-4-carboxylic acid), the nitrogen is a secondary amine.

  • Strategy: We can use Cation Exchange Chromatography (CEX) in flow-through mode to trap the amine impurity while the product elutes.

Workflow Visualization

The following diagram illustrates the integrated purification logic, moving from crude synthesis mixture to pharmaceutical-grade crystal.

PGTCA_Purification cluster_waste Impurity Removal Crude Crude Reaction Mixture (PGTCA + Impurities) pH_Adjust Acidification (pH < 2.0) Protonate Amines Crude->pH_Adjust HCl CEX_Column Cation Exchange (H+ Form) Scavenge Unreacted Thioproline pH_Adjust->CEX_Column Load Eluate Flow-Through Fraction (Contains PGTCA) CEX_Column->Eluate Product flows through (Impurity binds) Trapped Trapped Thiazolidine (Cationic) CEX_Column->Trapped Cryst_1 Primary Crystallization (Water/Acetone System) Eluate->Cryst_1 Conc. & Anti-solvent Polishing Recrystallization (Ethanol Reflux) Cryst_1->Polishing Purity > 95% Final_QC Final QC (HPLC/Polarimetry) Target: >99.5% L,L-isomer Polishing->Final_QC Dry

Figure 1: Flow-through purification logic. Note how the basicity of the impurity is exploited to trap it on the column while the amide-product passes freely.

Detailed Protocols

Protocol A: Cation Exchange "Scavenging" (The Cleanup)

Purpose: To remove unreacted L-thiazolidine-4-carboxylic acid which is difficult to separate by crystallization alone due to similar solubility profiles.

Materials:

  • Resin: Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W X8 or Amberlite IR-120), Hydrogen form.

  • Column: Glass column suitable for gravity or low-pressure flow.

  • Mobile Phase: 0.01 M HCl (degassed).

Steps:

  • Resin Activation: Wash the resin with 1M HCl followed by deionized water until the effluent pH is neutral. Finally, equilibrate with 0.01 M HCl.

  • Sample Loading: Dissolve the crude reaction residue in a minimum volume of 0.01 M HCl. The low pH ensures the impurity amine is fully protonated (

    
    ).
    
  • Elution (Flow-Through): Load the sample onto the column. Elute with 0.01 M HCl.

    • Mechanism:[1][2][3][4] The unreacted Thiazolidine-4-carboxylic acid (basic secondary amine) will exchange with H+ and bind to the resin. The PGTCA (blocked amide, acidic) will be excluded and flow through in the void volume.

  • Collection: Monitor the effluent by TLC or UV (210 nm). Collect the early fractions containing the product.

  • Neutralization: Immediately adjust the pH of the collected fraction to ~3.0 (isoelectric point vicinity) if storing, or proceed directly to concentration.

Protocol B: Anti-Solvent Crystallization (The Polishing)

Purpose: To remove diastereomers and achieve pharmaceutical solid-state properties. PGTCA is highly soluble in water but insoluble in ketones.

Parameters:

  • Solvent: Deionized Water (Solvent), Acetone (Anti-solvent).

  • Temperature: 40°C (Dissolution)

    
     5°C (Aging).
    

Steps:

  • Concentration: Concentrate the flow-through from Protocol A under reduced pressure (Rotavap) at

    
     to a viscous syrup. Do not dry completely to a solid, as this traps impurities.
    
  • Dissolution: Add warm water (40°C) dropwise until the syrup just dissolves (approx. 0.8 mL water per gram of crude).

  • Precipitation:

    • Place the vessel under vigorous stirring.

    • Slowly add Acetone (3x volume of water used) over 20 minutes.

    • Observation: A white turbidity should form.

  • Aging: Cool the slurry to 0–5°C and hold for 4 hours. This "Ostwald ripening" phase allows the thermodynamically stable crystal form to grow while rejecting impurities.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with cold Acetone/Water (95:5).

  • Drying: Vacuum dry at 40°C. High heat can induce ring-opening; ensure strict temperature control.

Analytical Validation (Quality Control)

Trust but verify. The following HPLC method separates the L,L-isomer (active) from the L,D-diastereomer.

Method: Reversed-Phase Ion-Pairing HPLC

ParameterCondition
Column C18 (e.g., Cosmosil 5C18-MS-II), 250 x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (20mM KH₂PO₄, pH 2.5) : Acetonitrile (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Temperature 25°C
Retention Time PGTCA ~ 6-8 min; Diastereomers typically elute later.

Critical QC Check: Specific Rotation

  • Standard:

    
     (c=2, 5N HCl).[5]
    
  • Note: A drop in rotation magnitude (e.g., -130°) indicates racemization or contamination with the D-isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Residual solvent or too rapid precipitation.Re-dissolve in water.[4] Add acetone slower and seed with pure crystal.
Low Yield Product lost in mother liquor.PGTCA is very water-soluble.[5] Reduce water volume in Protocol B. Use Ethanol instead of Acetone if yield persists low (though purity may drop).
HPLC "Ghost" Peaks Hydrolysis of the lactam ring.Ensure mobile phase pH is < 4.[6]0. Neutral/Basic pH degrades PGTCA over time.

References

  • Synthesis and Crystallization

    • Title: Process for the preparation of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid derivatives.[6][7][8]

    • Source: European P
    • URL
  • Solubility Data

    • Title: Solubility Measurement, Model Correlation, and Solute–Solvent Interactions of Pidotimod in Nine Pure Solvents.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link][9]

  • Analytical Methods

    • Title: A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes.[10]

    • Source: Journal of Chrom
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: Pidotimod Product Information & Safety Data.[5][11]

    • Source: Cayman Chemical.[11]

Sources

practical applications of synthetic thiazolidine derivatives in research

Author: BenchChem Technical Support Team. Date: February 2026


), and Emerging Therapeutic Applications.

Introduction: The Thiazolidine Pharmacophore

The thiazolidine ring (a saturated 5-membered ring containing a thioether group at position 1 and an amine group at position 3) represents a "privileged structure" in medicinal chemistry.[1][2][3] Its versatility stems from its ability to act as a bio-isostere for cyclopentane or pyrrolidine rings, offering unique hydrogen-bonding capabilities and conformational restriction.

This guide focuses on two critical derivatives:

  • 2,4-Thiazolidinediones (TZDs): The core scaffold of "glitazones" (e.g., Rosiglitazone), primarily acting as insulin sensitizers via PPAR

    
     agonism.
    
  • 4-Thiazolidinones: Emerging scaffolds for antimicrobial (Mur ligase inhibition) and anticancer (HDAC inhibition) therapeutics.

Module 1: Green Synthesis Protocol

Microwave-Assisted Knoevenagel Condensation

Traditional synthesis of thiazolidine derivatives often requires toxic solvents (benzene/toluene) and long reflux times (10–24 hours). The following protocol utilizes microwave irradiation to drive the Knoevenagel condensation between 2,4-thiazolidinedione and aromatic aldehydes, reducing reaction time to minutes and improving yield [1, 3].

Experimental Workflow Diagram

SynthesisWorkflow Start Reactants: 2,4-TZD + Aromatic Aldehyde Cat Catalyst Addition: Piperidine (cat. amount) Start->Cat MW Microwave Irradiation: 300W, 140°C, 5-10 min Cat->MW Solvent: Ethanol Workup Workup: Ice water quench MW->Workup Precipitation Purify Purification: Recrystallization (Ethanol) Workup->Purify Product Final Product: 5-arylidene-2,4-TZD Purify->Product Yield > 85%

Caption: Optimized workflow for microwave-assisted synthesis of 5-arylidene-2,4-thiazolidinedione derivatives.

Step-by-Step Protocol

Objective: Synthesis of 5-benzylidene-2,4-thiazolidinedione.

  • Reagent Preparation:

    • Dissolve equimolar amounts (5 mmol) of 2,4-thiazolidinedione and the substituted benzaldehyde in 10 mL of absolute ethanol in a microwave-safe reaction vial.

    • Add catalytic Piperidine (0.5 mmol) or Glacial Acetic Acid/Sodium Acetate depending on aldehyde sensitivity.

  • Irradiation:

    • Place the capped vial in a microwave synthesizer (e.g., CEM Discover or equivalent).

    • Parameters: Power: 300W (dynamic); Temperature: 140°C; Hold Time: 5–10 minutes; Stirring: High.

  • Quenching & Isolation:

    • Pour the hot reaction mixture into crushed ice (50 g). The product typically precipitates immediately as a solid.

    • Filter the precipitate under vacuum and wash with cold water (3x 20 mL) to remove unreacted precursors.

  • Purification & Validation:

    • Recrystallize from hot ethanol (95%).

    • QC Check: Verify purity via TLC (Hexane:Ethyl Acetate 7:3).

    • Characterization: Confirm structure via

      
      H-NMR (singlet at 
      
      
      
      7.7–7.9 ppm indicates the methylidene proton).

Module 2: Metabolic Screening (PPAR Agonism)

TR-FRET Competitive Binding Assay

The primary mechanism of TZDs in metabolic disease is the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR


).[1] To validate new derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to standard radioligand assays due to higher throughput and lack of radioactive waste [6, 7].
Mechanistic Pathway Diagram

PPAR_Mechanism Ligand Synthetic TZD Ligand PPAR PPAR-gamma LBD (GST-tagged) Ligand->PPAR High Affinity Binding Complex Ligand-Receptor Complex PPAR->Complex Ligand Bound Tracer Fluorescent Tracer (Displaced) Tracer->PPAR Competition RXR RXR Heterodimerization Complex->RXR DNA PPRE Binding (DNA) RXR->DNA Transcription Transcription: Insulin Sensitizing Genes DNA->Transcription

Caption: Mechanism of action for TZD ligands displacing a fluorescent tracer to activate PPAR-gamma signaling.

Protocol: LanthaScreen™ TR-FRET Assay

Principle: This assay measures the ability of a test compound to displace a fluorescent "tracer" ligand bound to the PPAR


-LBD.[4]
  • Donor: Terbium (Tb)-labeled anti-GST antibody (binds to GST-PPAR

    
    ).[4]
    
  • Acceptor: Fluorescent pan-PPAR ligand (Tracer).[5]

  • Signal: High FRET = Tracer bound (No test ligand). Low FRET = Tracer displaced (Active test ligand).

Reagents:

  • GST-tagged PPAR

    
    -LBD (Ligand Binding Domain).[4]
    
  • Tb-anti-GST Antibody.[4][5]

  • Fluormone™ Pan-PPAR Green Tracer.[5]

  • Assay Buffer: TR-FRET PPAR Buffer (containing DTT).

Procedure:

  • Compound Preparation:

    • Prepare 10mM stock of synthetic TZD derivative in DMSO.

    • Perform serial dilutions (1:3) in Assay Buffer to create a 10-point dose-response curve (Final DMSO < 1%).

  • Plate Setup (384-well Black Plate):

    • Column 1-2: Negative Control (Buffer + DMSO only).

    • Column 3-4: Positive Control (Rosiglitazone, 10

      
      M).
      
    • Column 5-24: Test Compounds (20

      
      L per well).
      
  • Protein/Antibody Addition:

    • Add 10

      
      L of PPAR
      
      
      
      -LBD / Tb-Ab mixture to all wells.
    • Note: Pre-incubate protein and antibody for 15 mins prior to addition for stability.

  • Tracer Addition:

    • Add 10

      
      L of Fluormone™ Tracer to all wells.
      
  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 2–4 hours in the dark. (Equilibrium is critical).

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., EnVision or Tecan).

    • Excitation: 340 nm.

    • Emission 1 (Tb): 495 nm.[5]

    • Emission 2 (Tracer): 520 nm.[6]

  • Analysis:

    • Calculate Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound] to determine IC

      
      . A decrease in ratio indicates binding.
      

Module 3: Emerging Applications & SAR

Beyond diabetes, thiazolidine derivatives are showing promise in oncology and infectious disease.[7]

Structure-Activity Relationship (SAR) Summary

The biological activity of the thiazolidine scaffold is highly sensitive to substitutions at the C-5 position (benzylidene moiety) and the N-3 position.

ApplicationKey MechanismCritical SAR Features
Antidiabetic PPAR

Agonism
Acidic head group on N-3 is essential. Lipophilic tail at C-5 enhances LBD fit.
Antimicrobial Mur Ligase Inhibition (Bacteria)Electron-withdrawing groups (Cl, NO

) at para position of phenyl ring increase potency [8].
Anticancer HDAC6 Inhibition / ApoptosisPresence of 2,4-diaryl substitution. Bulky hydrophobic groups often improve cytotoxicity [9, 10].
Antimicrobial Mechanism Note

Recent studies indicate that 4-thiazolidinones inhibit MurD ligase , a key enzyme in bacterial peptidoglycan biosynthesis. This mechanism is distinct from beta-lactams, making these derivatives valuable against MRSA (Methicillin-Resistant S. aureus) [8, 11].

References

  • Microwave-Assisted Synthesis of Thiazolidine Derivatives. Indian Journal of Advanced Chemistry (IJAC). (2024).[7][8] 9

  • Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Topics in Medicinal Chemistry. (2025).[5][10][11] 3

  • Microwave Assisted Synthesis, QSAR and Molecular Docking Studies of 2,4-Thiazolidinedione Derivatives. Rasayan Journal of Chemistry.1[7][10][11][12][13]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI.14[7]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (2022).[8][11][12] 12

  • TR-FRET PPAR gamma Competitive Binding Assay Kit. Creative BioMart.4[10][12][13]

  • TR-FRET PPARα Competitive Binding Assay Protocol. Thermo Fisher Scientific.5[10]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. NIH.15[7][10][13]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.16[10]

  • Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives. Pharmacy Journal.2[10][12][13]

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus. Microbiology Spectrum. (2024).[7][8] 8

Sources

Advanced Analytical Characterization of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Pyroglutamylthiazolidine-4-carboxylic acid, commonly known as Pidotimod , is a synthetic dipeptide immunomodulator.[1] Chemically, it is formed by the condensation of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid (thioproline).[2]

From an analytical perspective, this molecule presents a unique "triad of challenges" for the analytical chemist:

  • Stereochemical Complexity: Possessing two chiral centers, the molecule has four potential stereoisomers. The therapeutic efficacy is strictly linked to the (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl] isomer.

  • Detection Limits: The lack of a conjugated

    
    -electron system results in weak UV absorption, necessitating low-wavelength detection (210–215 nm) or mass spectrometry.
    
  • Polarity & Stability: The molecule is highly polar and susceptible to oxidative degradation (sulfoxide formation) and hydrolytic cleavage of the amide bond.

This guide provides a validated, self-consistent analytical framework for the characterization, purity assessment, and bioanalysis of Pidotimod.

Physicochemical Profiling

Before initiating method development, understanding the analyte's fundamental properties is mandatory to select the correct stationary phases and extraction strategies.

PropertyValue / CharacteristicAnalytical Implication
IUPAC Name (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acidTarget specific (S,R) enantiomer in chiral methods.
Molecular Weight 244.27 g/mol Suitable for LC-MS/MS (ESI+); look for [M+H]+ at m/z 245.
pKa Values pKa1

2.8 (COOH)
Mobile phase pH must be controlled (pH < 2.5 for retention, or pH > 4.0 for ionization).
Solubility High in water; Low in non-polar organic solventsReverse Phase (RP) or HILIC are preferred modes. Normal phase requires polar modifiers.
UV Max End absorption (< 210 nm)Detection at 215 nm is standard; requires high-purity solvents to minimize baseline noise.

Protocol 1: Stability-Indicating RP-HPLC Assay

Objective: Quantification of Pidotimod and separation of primary degradation products (Pyroglutamic acid, Thiazolidine-4-carboxylic acid).

Method Rationale

A standard C18 column is sufficient, but specific attention must be paid to the mobile phase pH. Using an ammonium acetate buffer at pH 4.5 ensures the carboxylic acid moiety is partially ionized, improving peak shape and reproducibility compared to strongly acidic conditions where the thiazolidine ring might degrade.

Chromatographic Conditions[1][3][4][5]
  • Instrument: HPLC/UPLC with PDA or UV detector.

  • Column: Agilent Zorbax SB-C18 (150 mm

    
     4.6 mm, 5 
    
    
    
    m) or equivalent.
  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C (Critical for mass transfer kinetics of the amide rotamers).

  • Detection: UV @ 215 nm.

  • Injection Volume: 10–20

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0973Isocratic hold for polar impurities
5.0973Start Gradient
15.08020Elute hydrophobic degradants
20.08020Wash
21.0973Re-equilibration
System Suitability Criteria
  • Tailing Factor: NMT 1.5 (The acidic nature often causes tailing; buffer concentration is key).

  • Theoretical Plates: NLT 5000.

  • Resolution: > 2.0 between Pidotimod and nearest impurity (usually the hydrolysis product).

Protocol 2: Chiral Purity Analysis

Objective: Quantitation of the enantiomeric purity, specifically separating the (S,R) active drug from (R,R), (S,S), and (R,S) isomers.

Method Rationale

Standard RP-HPLC cannot separate enantiomers. We utilize an Amylose-based Chiral Stationary Phase (CSP) .[3] The "Polar Organic Mode" is selected over Normal Phase (Hexane-based) to improve solubility of the polar Pidotimod molecule and enhance ionization if MS detection is coupled.

Chromatographic Conditions[1][3][5]
  • Column: Chiralpak IA or Lux Amylose-1 (250 mm

    
     4.6 mm, 5 
    
    
    
    m).
    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

  • Mobile Phase: Acetonitrile / Methanol / Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).

    • Note: TFA is mandatory to suppress the ionization of the carboxylic acid, preventing non-specific interaction with the silica support.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.[4]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV @ 215 nm.

Protocol 3: LC-MS/MS for Bioanalysis (PK Studies)

Objective: Trace quantification in plasma/urine for pharmacokinetic profiling.

Sample Preparation (Protein Precipitation)[7]
  • Aliquot 100

    
    L of plasma.
    
  • Add 10

    
    L Internal Standard (IS) solution (e.g., Phenacetin  or Oxiracetam  at 500 ng/mL).
    
  • Add 300

    
    L ice-cold Acetonitrile (containing 0.1% Formic Acid).
    
  • Vortex for 1 min; Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Inject 5

    
    L of the supernatant.
    
MS/MS Parameters[1][5]
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Pidotimod: 245.1

      
       133.1 (Quantifier), 245.1 
      
      
      
      84.1 (Qualifier).
    • Mechanism:[2][5][3][6] The 133.1 fragment corresponds to the cleavage of the thiazolidine-4-carboxylic acid moiety.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing Pidotimod, ensuring the correct method is applied based on the analytical goal (Purity vs. Potency vs. PK).

Pidotimod_Workflow Start Sample: 3-Pyroglutamylthiazolidine-4-carboxylic acid Goal Define Analytical Goal Start->Goal Assay Goal: Potency & Impurities Goal->Assay Chiral Goal: Stereochemical Purity Goal->Chiral Bio Goal: PK/Bioanalysis Goal->Bio RP_HPLC Method: RP-HPLC (C18) pH 4.5 Acetate Buffer UV @ 215 nm Assay->RP_HPLC Chiral_LC Method: Chiralpak IA ACN/MeOH/TFA Polar Organic Mode Chiral->Chiral_LC LCMS Method: LC-MS/MS (ESI+) MRM: 245 -> 133 Protein Precip. Bio->LCMS Result1 Output: % Purity, Degradants (Pyroglutamic acid, Thioproline) RP_HPLC->Result1 Result2 Output: Enantiomeric Excess (ee) Confirm (S,R) Isomer Chiral_LC->Result2 Result3 Output: Plasma Conc. (ng/mL) PK Curve LCMS->Result3

Figure 1: Analytical Decision Matrix for Pidotimod Characterization.

Degradation Pathway & Impurity Logic[5]

Understanding the degradation pathways is essential for validating the "Stability Indicating" nature of Protocol 1. Pidotimod degrades primarily via hydrolysis and oxidation.

Degradation_Pathway Pidotimod Pidotimod (Parent) Hydrolysis Acid/Base Hydrolysis Pidotimod->Hydrolysis Oxidation Oxidative Stress Pidotimod->Oxidation Pyro Impurity A Pyroglutamic Acid Hydrolysis->Pyro Thio Impurity B Thiazolidine-4-carboxylic acid Hydrolysis->Thio Sulfoxide Impurity C Pidotimod Sulfoxide Oxidation->Sulfoxide

Figure 2: Primary degradation pathways. Impurity A and B are monitored via RP-HPLC (Protocol 1).

References

  • European Pharmacopoeia (Ph. Eur.) . Pidotimod Monograph.

  • Mazzucco, A., et al. (1990). "A new HPLC method for pidotimod plasma levels determination." International Journal of Clinical Pharmacology, Therapy, and Toxicology.

  • Singh, R., et al. (2017). "HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase." ResearchGate.

  • Veeprho Laboratories . "Pidotimod Impurities and Related Compounds Structure and Analysis."

  • Zhang, X., et al. (2016). "A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes." Journal of Chromatography B.

Sources

Application Note: 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGT) in In Vitro Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell Culture Applications of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) Content Type: Advanced Application Note & Protocol Guide

Executive Summary & Compound Profile

3-Pyroglutamylthiazolidine-4-carboxylic acid , widely recognized by its International Nonproprietary Name (INN) Pidotimod , is a synthetic dipeptide immunomodulator.[1][2][3] Unlike non-specific immunostimulants, PGT exhibits a defined pharmacological profile centered on the upregulation of both innate and adaptive immune responses.

In cell culture applications, PGT is primarily utilized to:

  • Drive Dendritic Cell (DC) Maturation: Upregulation of HLA-DR and costimulatory molecules (CD83, CD86).[2][4][5]

  • Modulate Macrophage Plasticity: Enhancement of phagocytic activity and facilitation of M2 polarization under specific cytokine milieus.

  • Activate Chemokine Signaling: Acting as a ligand for CXCR3 to induce cell migration.

Chemical Identity & Properties
PropertySpecification
IUPAC Name (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Common Name Pidotimod
Molecular Weight 244.27 g/mol
Solubility (Water) Low (~2 mg/mL); requires heating/sonication.[6][7]
Solubility (DMSO) High (>20 mg/mL); Recommended for Stock .
Stability Stable in DMSO at -20°C for >1 year. Aqueous solutions degrade; prepare fresh.

Mechanism of Action: The Signal Transduction Landscape

To effectively utilize PGT in vitro, researchers must understand the signaling cascades it initiates. PGT does not merely "boost" immunity; it engages specific receptors (TLR2, CXCR3) to trigger nuclear transcription factors.

Interactive Signaling Pathway

The following diagram illustrates the validated molecular pathways activated by PGT in myeloid lineage cells (Monocytes/Macrophages/DCs).

PGT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PGT Pidotimod (PGT) TLR2 TLR2 (Toll-like Receptor 2) PGT->TLR2 Activation CXCR3 CXCR3 (Chemokine Receptor) PGT->CXCR3 Ligand Binding MyD88 MyD88 TLR2->MyD88 PI3K PI3K / Akt CXCR3->PI3K ERK ERK1/2 (MAPK Pathway) MyD88->ERK NFkB_Complex IkB / NF-kB MyD88->NFkB_Complex PI3K->ERK Output3 Chemotaxis & Migration PI3K->Output3 AP1 AP-1 ERK->AP1 NFkB_Nucl NF-kB (p65) NFkB_Complex->NFkB_Nucl Translocation Output1 Cytokine Release (TNF-a, IL-12, IFN-g) NFkB_Nucl->Output1 Output2 Phagocytosis & ROS Generation NFkB_Nucl->Output2 AP1->Output1

Figure 1: Pidotimod activates TLR2/NF-kB for cytokine production and CXCR3/PI3K for chemotaxis.

Detailed Experimental Protocols

Protocol A: Preparation of "Cell-Ready" PGT Stock Solutions

Challenge: PGT has poor solubility in neutral aqueous buffers, often leading to micro-precipitation that confounds cell viability data. Solution: Use a DMSO master stock with a "step-down" dilution method.

  • Weighing: Accurately weigh 10 mg of PGT powder.

  • Solvent Addition: Add 400 µL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds.

    • Result: 25 mg/mL (approx. 100 mM) clear Master Stock.

  • Sterilization: Do not filter the DMSO stock (it may dissolve the membrane).

  • Working Solution (100x): Dilute the Master Stock 1:10 in sterile PBS or culture medium immediately before use.

    • Example: 10 µL Master Stock + 90 µL PBS = 2.5 mg/mL.

    • Note: If precipitation occurs here, sonicate at 37°C for 5 mins.

  • Final Dosing: Add the Working Solution to cell culture wells at a 1:100 ratio to achieve final concentrations (e.g., 10–100 µg/mL).

    • Final DMSO concentration: < 0.1% (Non-toxic).

Protocol B: Macrophage Phagocytosis & Activation Assay

Objective: Quantify the ability of PGT to enhance the phagocytic uptake of fluorescent beads or pathogens in murine Bone Marrow-Derived Macrophages (BMDMs).

Reagents
  • Cells: Murine BMDMs (differentiated with M-CSF for 7 days).

  • Treatment: PGT (10, 50, 100 µg/mL).[3]

  • Positive Control: LPS (100 ng/mL) or IFN-γ.

  • Target: FITC-labeled Latex Beads (1 µm) or pHrodo™ Red E. coli BioParticles.

Workflow Step-by-Step
  • Seeding: Harvest BMDMs and seed at

    
     cells/well in 24-well plates. Allow adherence overnight.
    
  • Starvation (Optional but Recommended): Replace media with low-serum (0.5% FBS) media for 4 hours to reduce background signaling.

  • Drug Treatment:

    • Aspirate media.[8]

    • Add fresh complete media containing PGT (10, 50, 100 µg/mL).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (LPS).

    • Incubation: 24 hours at 37°C, 5% CO2.

  • Phagocytosis Challenge:

    • Add FITC-beads at a ratio of 10 beads per cell (10:1 MOI).

    • Incubate for exactly 60 minutes at 37°C.

    • Control: Incubate a parallel plate at 4°C (negative control for active uptake).

  • Quenching & Fixation:

    • Wash cells 3x with ice-cold PBS to remove non-internalized beads.

    • (Optional) Add Trypan Blue for 1 min to quench extracellular fluorescence.

    • Harvest cells using a cell scraper or accutase.

  • Analysis (Flow Cytometry):

    • Gate on live singlets (FSC/SSC).

    • Measure Mean Fluorescence Intensity (MFI) in the FITC channel.

    • Calculation:

      
      .
      
Protocol C: Dendritic Cell Maturation (FACS Panel)

Objective: Assess the immunomodulatory potency of PGT by measuring surface marker upregulation on immature Dendritic Cells (iDCs).

MarkerRoleExpected Effect with PGT
CD11c DC Identity MarkerConstitutive
HLA-DR / MHC-II Antigen PresentationSignificant Upregulation
CD80 / CD86 Co-stimulationUpregulation
CD83 Maturation MarkerUpregulation

Methodology:

  • Generate iDCs from monocytes using GM-CSF + IL-4 (6 days).

  • Treat iDCs with PGT (100 µg/mL) for 48 hours.

  • Stain with fluorophore-conjugated antibodies (anti-CD11c, anti-HLA-DR, anti-CD86).

  • Analyze via Flow Cytometry. PGT treatment should shift the population towards a mature phenotype (

    
    ) comparable to TNF-α stimulation.
    

Experimental Workflow Visualization

The following diagram outlines the critical path for a comprehensive PGT bioassay, ensuring all controls are in place.

PGT_Workflow cluster_prep Preparation Phase cluster_culture Cell Culture Phase cluster_assay Readout Phase Stock DMSO Stock (25 mg/mL) Dilution Media Dilution (100 µg/mL) Stock->Dilution 1:250 Seed Seed BMDM/DC (5x10^5 cells) Dilution->Seed Add to cells Treat Incubation (24 - 48h) Seed->Treat Assay1 Flow Cytometry (Surface Markers) Treat->Assay1 Assay2 ELISA (Supernatant Cytokines) Treat->Assay2 Assay3 ROS Assay (DHE/DCFDA) Treat->Assay3

Figure 2: Validated workflow for assessing PGT immunomodulatory effects in vitro.

References

  • Riboldi, P., et al. "Pidotimod: a reappraisal."[5] International Journal of Immunopathology and Pharmacology (2009).

  • Fogli, M., et al. "The synthetic dipeptide Pidotimod shows a chemokine-like activity through CXC chemokine receptor 3 (CXCR3)." Immunology (2014).

  • Zhao, H., et al. "The regulatory peptide pidotimod facilitates M2 macrophage polarization and its function." Amino Acids (2014).

  • Ferrario, B.E., et al. "Pidotimod: the state of art." Clinical & Molecular Allergy (2015).

  • Cayman Chemical. "Pidotimod Product Information & Solubility."

Sources

developing assays for 3-Pyroglutamylthiazolidine-4-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Bioassays for the Immunomodulatory Activity of 3-Pyroglutamylthiazolidine-4-carboxylic Acid (PGT)

Introduction

3-Pyroglutamylthiazolidine-4-carboxylic acid (PGT), chemically known as Pidotimod , is a synthetic dipeptide biological response modifier. Unlike direct antimicrobial agents, PGT exerts its therapeutic effect by stimulating the innate and adaptive immune systems. It is widely used to reduce the frequency of recurrent respiratory infections, particularly in pediatrics.

For drug development professionals, "measuring activity" of PGT does not refer to enzymatic catalysis (as PGT is not an enzyme) but to its biological potency as an immunostimulant. Developing robust assays for PGT requires targeting its specific mechanisms of action:

  • Dendritic Cell (DC) Maturation: Upregulation of co-stimulatory markers (CD83, CD86, HLA-DR).[1][2]

  • Phagocytosis Enhancement: Increased uptake of pathogens by macrophages and neutrophils.

  • Cytokine Modulation: Induction of Th1-polarizing cytokines (IL-12, IFN-

    
    , TNF-
    
    
    
    ) via TLR signaling pathways.

This guide outlines the development of self-validating, quantitative bioassays to evaluate PGT activity, suitable for pharmacodynamic (PD) studies and Quality Control (QC) lot release.

Mechanism of Action & Assay Strategy

PGT acts primarily by modulating Pattern Recognition Receptor (PRR) signaling, specifically Toll-Like Receptors (TLR2 and TLR7), leading to the activation of NF-


B and MAPK pathways. This results in the transcription of pro-inflammatory cytokines and maturation of antigen-presenting cells (APCs).[2]
Visualization: PGT Signaling Pathway and Assay Intervention Points

PGT_Mechanism PGT PGT (Pidotimod) TLR TLR2 / TLR7 (Surface/Endosomal) PGT->TLR Stimulates MyD88 MyD88 Adapter TLR->MyD88 Kinases MAPK (ERK/p38) Phosphorylation MyD88->Kinases NFkB NF-κB Translocation MyD88->NFkB Nucleus Nucleus (Gene Transcription) Kinases->Nucleus Phagocytosis Phagocytic Activity (Functional Output) Kinases->Phagocytosis Cytoskeletal Remodeling Assay_Sig Assay 3: Signaling (Western/AlphaLISA) Kinases->Assay_Sig NFkB->Nucleus Cytokines Cytokine Release (IL-12, TNF-α, IFN-γ) Nucleus->Cytokines Expression Markers Surface Markers (CD83, CD86, HLA-DR) Nucleus->Markers Maturation Assay_Cyto Assay 2: ELISA / HTRF Cytokines->Assay_Cyto Assay_Phago Assay 1: Phagocytosis Index Phagocytosis->Assay_Phago Assay_Flow Assay 4: Flow Cytometry Markers->Assay_Flow

Figure 1: Signal transduction pathway of PGT illustrating key nodes for bioassay development. PGT stimulates TLR pathways leading to measurable outputs in kinase phosphorylation, cytokine secretion, and functional cellular responses.

Protocol 1: Functional Phagocytosis Assay

Objective: Quantify the ability of PGT to enhance the phagocytic uptake of fluorescently labeled particles by macrophages. This is a direct measure of functional potency.

Cell Model: RAW 264.7 (Murine Macrophage) or U937 (Human Monocyte, differentiated).

Materials
  • PGT Stock: 10 mM in PBS (freshly prepared).

  • Target: pHrodo™ Red E. coli BioParticles (fluorescence increases in acidic phagosomes, eliminating wash steps).

  • Control: Lipopolysaccharide (LPS) as positive control (100 ng/mL).

  • Detection: High-Content Imager or Fluorescence Plate Reader (Ex/Em: 560/585 nm).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in a 96-well black-wall/clear-bottom plate.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Compound Treatment:

    • Remove culture media.

    • Add PGT in a dose-response curve (range: 0.1 µM to 1000 µM) in complete media.

    • Include Vehicle Control (PBS) and Positive Control (LPS).

    • Incubate for 18–24 hours . (Note: PGT requires priming time to upregulate phagocytic machinery).

  • Phagocytosis Initiation:

    • Reconstitute pHrodo™ BioParticles in uptake buffer (HBSS + 20 mM HEPES).

    • Add 100 µL of BioParticle suspension to each well.

    • Incubate at 37°C for 2–4 hours .

  • Data Acquisition:

    • No wash required if using pH-sensitive dyes.

    • Measure fluorescence intensity (RFU).

    • Calculation:

      
      
      

Validation Criteria:

  • Z-factor > 0.5 using LPS positive control.

  • Dose-dependency of PGT should exhibit an EC

    
     in the range of 10–100 µM depending on the cell lot.
    

Protocol 2: Dendritic Cell Maturation (Flow Cytometry)

Objective: Evaluate the "adjuvant-like" activity of PGT by measuring the upregulation of co-stimulatory molecules on human Dendritic Cells (DCs).

Experimental Workflow

DC_Protocol PBMC Isolate PBMCs (Ficoll Gradient) Mono Isolate CD14+ Monocytes PBMC->Mono Diff Differentiation (GM-CSF + IL-4) 5-6 Days Mono->Diff Treat Treatment PGT (24h) Diff->Treat Stain Staining CD83-FITC CD86-PE HLA-DR-APC Treat->Stain FACS Flow Cytometry Analysis Stain->FACS

Figure 2: Workflow for assessing PGT-induced Dendritic Cell maturation.

Methodology
  • Differentiation: Culture CD14+ monocytes in RPMI-1640 + 10% FBS + GM-CSF (50 ng/mL) + IL-4 (20 ng/mL) for 6 days to generate immature DCs (iDCs).

  • Treatment: On Day 6, treat iDCs with PGT (100 µM, 500 µM) for 24 hours.

  • Staining: Harvest cells (use cold PBS/EDTA to detach) and stain with anti-CD83, anti-CD86, and anti-HLA-DR antibodies.

  • Analysis: Gate on live, singlet cells. Report the Mean Fluorescence Intensity (MFI) fold-change relative to untreated iDCs.

Expected Result: PGT treatment should result in a statistically significant increase (1.5–3 fold) in CD83 and CD86 expression, confirming DC maturation.

Protocol 3: MAPK/NF- B Signaling Assay (Mechanism of Action)

Objective: Confirm the molecular engagement of PGT by measuring the phosphorylation of ERK1/2 (MAPK) or the nuclear translocation of NF-


B.

Platform: AlphaLISA (PerkinElmer) or Western Blot.

Methodology (AlphaLISA - High Throughput)
  • Cell Seeding: Seed HEK-Blue™ hTLR2 cells (InvivoGen) or RAW 264.7 cells in 384-well plates.

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Stimulation: Treat with PGT (1 mM) for short time points: 15, 30, and 60 minutes . (Signaling events are rapid).

  • Lysis: Lyse cells with AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors.

  • Detection:

    • Add Acceptor beads (Anti-phospho-ERK1/2).

    • Add Donor beads (Streptavidin-coated + Biotinylated anti-total-ERK).

    • Incubate 2 hours in dark.

  • Read: Measure signal on an EnVision plate reader.

Scientific Rationale: PGT activity is dependent on the MyD88-dependent pathway. Absence of phosphorylation suggests degradation of the molecule or lack of receptor engagement.

Summary of Key Assay Parameters

Assay TypeTarget ReadoutOptimal TimepointPGT Conc. RangePurpose
Phagocytosis Bacterial Uptake (RFU)18–24h (Pre-treat)10–1000 µMFunctional Potency (QC)
DC Maturation CD83/CD86 (MFI)24h100–1000 µMImmunophenotyping (PD)
Signaling p-ERK / p-p3815–60 min0.5–2 mMMechanism of Action (R&D)
Cytokine Release TNF-

/ IL-12
24–48h10–1000 µMEfficacy Profiling

References

  • Riboldi, P., et al. (2009). "Pidotimod: a reappraisal." International Journal of Immunopathology and Pharmacology, 22(2), 255-262.

  • Ferrario, B. E., et al. (2015).[3] "Pidotimod: the state of art." Clinical and Molecular Allergy, 13(1), 8.

  • Carta, S., et al. (2013). "Pidotimod promotes the maturation of human dendritic cells and the release of pro-inflammatory cytokines."[2][4] International Journal of Immunopathology and Pharmacology, 26(2), 329-337.

  • Ciprandi, G., et al. (2025). "Pidotimod in pediatrics: new evidence and future perspectives." Mediterranean Journal of Hematology and Infectious Diseases.

  • Fogli, M., et al. (2014). "Pidotimod acts as an adjuvant in the activation of the innate immune system."[5] Immunopharmacology and Immunotoxicology, 36(3), 209-215.

Sources

Troubleshooting & Optimization

improving the yield of 3-Pyroglutamylthiazolidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pidotimod (PGT) Synthesis Optimization

Ticket ID: PGT-SYN-2024-OPT Subject: Improving Yield & Purity of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield ceilings or purity issues in the synthesis of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod). This molecule is a dipeptide-like immunostimulant formed by the condensation of L-pyroglutamic acid (pGlu) and L-thiazolidine-4-carboxylic acid (Thioproline) .[1]

The synthesis is deceptively simple but prone to three critical failure modes:

  • Racemization at the pyroglutamyl

    
    -carbon (leading to diastereomeric impurities).
    
  • Oxidative Degradation of the thiazolidine sulfur (Impurity Q).

  • Poor Isolation Efficiency due to the high water solubility of the final product.

This guide provides a self-validating protocol to bypass these bottlenecks.

Phase 1: The Optimized Synthesis Workflow

The following workflow integrates the "Mixed Anhydride" method for speed and the "Active Ester" method for purity. We recommend the Active Ester (EDC/NHS) route for the highest optical purity, or DCC/HOBt for cost-efficiency at scale, provided temperature is strictly controlled.

Visual Workflow: Reaction & Critical Control Points

PidotimodSynthesis cluster_impurities Critical Failure Modes Start Starting Materials: L-Cysteine + Formaldehyde Thioproline Intermediate 1: L-Thiazolidine-4-carboxylic acid (Thioproline) Start->Thioproline Cyclization (Avoid Oxidation) Coupling Coupling Reaction: Activated pGlu + Thioproline (pH 7.5 - 8.0 controlled) Thioproline->Coupling Nucleophile Oxidation Risk: Impurity Q (Sulfoxide) Cause: Air exposure Thioproline->Oxidation Activation Activation Step: L-pGlu + EDC + NHS (Solvent: DMF/DCM) Activation->Coupling Electrophile Quench Quench & Acidification: Adjust to pH 2.0-2.5 Coupling->Quench Monitor HPLC <1% SM remaining Racemization Risk: Racemization Cause: High pH or Temp >0°C Coupling->Racemization Isolation Isolation: Crystallization from Water/Ethanol Quench->Isolation Precipitation Product Final Product: Pidotimod (>99% ee) Isolation->Product Drying

Caption: Figure 1.[2][3] Critical path for Pidotimod synthesis highlighting impurity risks (red dotted lines) and process milestones.

Phase 2: Step-by-Step Protocol & Troubleshooting

Step 1: Preparation of L-Thiazolidine-4-carboxylic acid (Thioproline)

Context: This intermediate is often purchased, but in-situ preparation ensures freshness and prevents sulfur oxidation.

  • Protocol : React L-Cysteine hydrochloride with Formaldehyde (37% aq) in water at 20°C.

  • Yield Tip : Ensure slight excess of formaldehyde (1.05 eq). Stir until the solution becomes clear and then precipitates.

  • Critical Check : The melting point should be ~196-197°C (dec). If lower, recrystallize from hot water to remove unreacted cysteine, which will compete in the next step.

Step 2: Coupling (The Yield Killer)

Method Selection: We recommend the EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) method over DCC. DCC leaves urea byproducts that are difficult to separate from the water-soluble Pidotimod.

Protocol:

  • Activation : Dissolve L-Pyroglutamic acid (1.0 eq) and NHS (1.1 eq) in dry DMF/DCM (1:1). Cool to -5°C. Add EDC·HCl (1.1 eq). Stir for 1h at 0°C.

  • Coupling : Add L-Thioproline (1.0 eq) and a base (Triethylamine or DIPEA, 2.0 eq) to the activated ester solution.

    • Note: The base is required to solubilize Thioproline (zwitterion) and make the amine nucleophilic.

  • Reaction : Stir at 0°C to room temperature for 12-16h.

Data Table: Coupling Reagent Comparison

Reagent SystemYield PotentialRacemization RiskPurification DifficultyVerdict
DCC / HOBt High (85-90%)Low (with HOBt)High (DCU removal)Good for large scale if filtration is efficient.
EDC / NHS High (80-88%)Very LowLow (Water soluble byproducts)Recommended for lab/pilot scale.
Mixed Anhydride (IBCF)Medium (70-80%)High (Temp sensitive)MediumFast, but risky for optical purity.
Acid Chloride (SOCl2)High (>90%)Severe MediumAvoid unless strictly necessary; requires protection.
Step 3: Workup and Isolation

Issue: Pidotimod is highly water-soluble. Standard organic extraction (EtOAc/Water) often leaves the product in the water phase.

The "Isoelectric Crash" Technique:

  • Evaporate organic solvents (DMF/DCM) under high vacuum (<40°C).

  • Dissolve the oily residue in a minimum amount of water .

  • Cool to 0-5°C.

  • Slowly adjust pH to 2.0 - 2.5 using concentrated HCl. Pidotimod has a pKa around this region and will precipitate as the free acid.

  • Filter the white solid.

  • Recrystallization : Dissolve in hot water, add Ethanol until turbid, and cool.

Phase 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and the product stays in the aqueous mother liquor.

Diagnosis: You likely did not reach the correct isoelectric point, or the volume of water is too high. Fix:

  • Concentrate the aqueous phase to a syrup before acidification.

  • The solubility of Pidotimod increases significantly above pH 3 and below pH 1. Target pH 2.2 precisely.

  • Salting out : Add NaCl to saturation to force the organic acid out of the solution before filtration.

Q2: HPLC shows a "split peak" or a shoulder (Doublet).

Diagnosis: Diastereomers formed via Racemization . Mechanism: The hydrogen on the chiral center of pyroglutamic acid is acidic. Excess base or high temperatures during activation cause it to flip from L to D. Fix:

  • Reduce Base : Use exactly 1.0 eq of base for Thioproline solubilization. Do not use excess base during the activation step.

  • Temperature Control : Never allow the activation step (Step 2.1) to exceed 0°C.

  • Add HOBt : If using DCC, adding HOBt (1 eq) is mandatory to suppress racemization [1].

Q3: The product is yellow/discolored.

Diagnosis: Oxidation of the thiazolidine sulfur (Impurity Q) or polymerization of impurities. Fix:

  • Degas Solvents : Sparge DMF/water with Nitrogen/Argon before use.

  • Antioxidant : Add a trace amount (0.1%) of Sodium Metabisulfite during the aqueous workup to reverse minor surface oxidation.

Q4: I see a peak at M+16 or M+32 in Mass Spec.

Diagnosis: This is the Sulfoxide (M+16) or Sulfone (M+32) derivative. Root Cause: Exposure to air at high pH or presence of peroxides in solvents (especially if using THF or Ethers). Fix: Use fresh solvents and maintain an inert atmosphere (N2 blanket) throughout the reaction [2].

References

  • Synthesis method of pidotimod. CN102167727B (Granted). Google Patents. Available at: (Describes the condensation of L-thiazolidine-4-carboxylic acid with L-pyroglutamic acid active esters).
  • Pidotimod Impurity Q . Veeprho Standards. Available at: [Link] (Identifies the oxidation impurity profile).

  • Process for producing pidotimod. CN104447947A. Google Patents. Available at: (Details the DCC coupling method and hydrolysis steps).
  • Pidotimod: In-depth review of current evidence . PMC - NIH. Available at: [Link] (Background on chemical structure and stability).

Sources

overcoming stability issues of 3-Pyroglutamylthiazolidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Stability Issues of 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod) in Solution

Introduction: The Stability Paradox

3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) presents a unique stability challenge due to its dipeptide-like structure containing a thiazolidine ring fused to a pyroglutamic acid moiety. While the molecule is robust in solid state, solution-phase thermodynamics are governed by three competing degradation pathways: hydrolytic ring opening , oxidative desulfurization , and C4-epimerization .

This guide moves beyond generic advice, providing a mechanistic troubleshooting framework to stabilize this immunomodulator in aqueous environments.

Module 1: pH-Dependent Hydrolysis & Epimerization

User Question: My HPLC chromatograms show a split peak and a late-eluting impurity after 24 hours at pH 8.0. What is happening?

Technical Insight: You are likely observing two simultaneous phenomena: epimerization and alkaline hydrolysis .

  • Epimerization (Split Peak): The proton at the C4 position of the thiazolidine ring is acidic. At pH > 7.0, the base abstracts this proton, leading to the formation of the D-isomer (epimer). This is reversible but detrimental to biological activity.

  • Hydrolysis (Late Impurity): Strong alkaline conditions (pH > 8) attack the amide bond linking the pyroglutamic acid to the thiazolidine ring. Furthermore, base catalyzes the opening of the thiazolidine ring (reverse Schiff base reaction), leading to the formation of free cysteine derivatives and subsequent dimerization into 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione (DP2).

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Optimal pH 6.0 – 6.5 Balances the risk of acid-catalyzed ring opening (pH < 4) and base-catalyzed epimerization/hydrolysis (pH > 7).
Buffer System Tromethamine (Tris) / HCl Phosphate buffers can catalyze amide hydrolysis via general base catalysis. Tris provides steric hindrance and stable buffering capacity in the target range.
Adjustment Use 1N HCl or NaOHAvoid strong bases during adjustment; local regions of high pH can trigger immediate degradation.

Module 2: Oxidative Degradation

User Question: I am seeing a gradual decrease in assay potency despite maintaining pH 6.0. The solution turns slightly yellow over time.

Technical Insight: The sulfur atom within the thiazolidine ring is a "soft" nucleophile susceptible to oxidation. Dissolved oxygen, catalyzed by trace metal ions (Fe²⁺, Cu²⁺), converts the sulfide to sulfoxide and eventually sulfone . The yellowing often indicates the formation of complex oxidative byproducts or disulfide scrambling.

Stabilization Strategy:

  • Chelation: Trace metals lower the activation energy for sulfur oxidation. You must sequester them.

  • Sacrificial Antioxidant: A reducing agent with a lower redox potential than the thiazolidine sulfur is required.

Recommended Excipients:

  • Disodium EDTA (0.01% - 0.05% w/v): Chelates transition metals.

  • Sodium Sulfite (0.05% - 0.1% w/v): Acts as a scavenger for dissolved oxygen. Note: Avoid bisulfites in acidic media as they release SO₂ gas.

Module 3: Formulation & Storage Protocols

User Question: How should I prepare a stable stock solution for long-term studies?

Protocol: Preparation of Stable 100 mM Stock Solution

Materials:

  • Pidotimod (High Purity >99%)

  • Tromethamine (Tris)

  • Disodium EDTA

  • Milli-Q Water (Degassed)

Step-by-Step Methodology:

  • Degassing: Sparge Milli-Q water with Nitrogen (

    
    ) gas for 15 minutes to remove dissolved oxygen.
    
  • Buffer Prep: Dissolve Tromethamine in degassed water to reach a concentration of 50 mM.

  • Chelator Addition: Add Disodium EDTA to a final concentration of 0.01% w/v.

  • API Solubilization: Slowly add Pidotimod while stirring. The pH will drop significantly due to the carboxylic acid moiety.

  • pH Adjustment: Crucial Step. Monitor pH continuously. Add 1N NaOH dropwise to bring pH to 6.0 – 6.5 . Do not overshoot.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding).

  • Storage: Aliquot into amber glass vials (protects from light) and store at +4°C. For storage > 1 month, freeze at -20°C.

Visualizing the Degradation Pathways

The following diagram illustrates the critical degradation nodes. Understanding this pathway is essential for interpreting your stability-indicating HPLC data.

Pidotimod_Degradation cluster_stabilization Stabilization Strategy Pidotimod Pidotimod (3-Pyroglutamylthiazolidine-4-carboxylic acid) Epimer C4-Epimer (D-Isomer) Pidotimod->Epimer pH > 7.0 (Base Catalysis) RingOpen Thiazolidine Ring Opening (Free Sulfhydryl Intermediate) Pidotimod->RingOpen Strong Acid/Base (Stress) Sulfoxide Pidotimod Sulfoxide (Oxidation Product) Pidotimod->Sulfoxide Oxidation (O2 + Metal Ions) Hydrolysis Amide Bond Hydrolysis (Pyroglutamic Acid + Thiazolidine-4-COOH) Pidotimod->Hydrolysis Extreme pH (Hydrolysis) Dimer DP2: Pyrazine Dimer (Major Alkaline Degradant) RingOpen->Dimer Condensation (Dimerization) Buffer Buffer: Tris (pH 6.0-6.5) AntiOx Add: Na-Sulfite + EDTA

Caption: Mechanistic degradation map of Pidotimod showing pH-driven epimerization, oxidative pathways, and dimerization (DP2), alongside stabilization interventions.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Phosphate Buffered Saline (PBS)? A: It is not recommended for long-term stability. Phosphate anions can accelerate amide hydrolysis. Use Tris-HCl or Citrate (if pH < 6 is needed) buffers.

Q: Is the molecule light sensitive? A: Yes, but secondarily. Light does not directly cleave the molecule but accelerates the photo-oxidation of the sulfur atom. Always use amber glassware .

Q: What is the major degradation product I should look for in LC-MS? A: Look for the dimer (DP2) .

  • Parent m/z: ~245 (M+H)+

  • Dimer m/z: ~455-460 range (depending on exact condensation loss).

  • Reference: DP2 is identified as 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione [1].[1][2]

Q: Why does my lyophilized powder turn yellow upon reconstitution? A: This indicates moisture ingress during storage of the powder, leading to hydrolysis and subsequent oxidation. Ensure the water content of the lyophilized cake is < 1.0% and the vial is sealed under nitrogen.

References

  • Isolation and Characterization of Novel Degradation Product of Pidotimod. Asian Journal of Chemistry. (2022). Identifies DP2 and alkaline degradation kinetics.

  • Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal. (2024). Details ICH Q1A(R2) stress testing results and mass spec fragmentation.

  • Pidotimod: the state of art. Pharmacological Research. (2015). Overview of pharmacokinetics and stability in biological systems.

  • High-bioavailability pidotimod oral liquid preparation. Google Patents CN105535928A. Describes industrial formulation strategies using Tris, EDTA, and Sodium Sulfite.

Sources

Technical Support Center: HPLC Separation of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting High-Performance Liquid Chromatography (HPLC) for Thiazolidine-class Compounds (e.g., Glitazones, Rhodanine derivatives)

Introduction: The Chemistry of Separation

Thiazolidine derivatives, particularly thiazolidine-2,4-diones (TZDs) like Pioglitazone and Rosiglitazone, present unique chromatographic challenges due to their amphoteric nature and tautomeric equilibria .

  • Acidity: The NH group on the thiazolidine ring acts as a weak acid (

    
    ). At neutral pH, these compounds partially ionize, leading to peak broadening.
    
  • Basicity: Many derivatives contain basic pyridine or amine tails (

    
    ), creating potential for secondary interactions with residual silanols on silica columns.
    
  • Hydrophobicity: The lipophilic tail requires high organic content, but this can precipitate buffer salts if not managed correctly.

This guide addresses these specific chemical behaviors to resolve common HPLC failures.

Part 1: Troubleshooting Guides (Q&A)

Q1: Why are my peaks tailing significantly ( ), even on a C18 column?

Diagnosis: Secondary Silanol Interactions or pH Mismatch. Technical Insight: Thiazolidine derivatives often possess a basic nitrogen center. If your mobile phase pH is near the analyte's


, you have a mixture of ionized and non-ionized species, causing kinetic tailing. Furthermore, positively charged species interact strongly with deprotonated silanols (

) on the stationary phase surface.

Corrective Actions:

  • The "2-Unit Rule": Adjust mobile phase pH to be at least 2 units away from the analyte's

    
    .[1][2]
    
    • Recommendation: Use pH 3.0 (using phosphate or formate buffer). At this pH, silanols are protonated (neutral), and the acidic thiazolidine ring is protonated (neutral), reducing secondary interactions.

  • Column Selection: Switch to a "Base-Deactivated" or heavily end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). These columns chemically block accessible silanol groups.

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Dimethyloctylamine (DMOA) to the mobile phase. These amines act as "sacrificial bases," binding to silanols preferentially over your analyte.

Q2: I see "split peaks" or a shoulder on the main peak. Is my column failing?

Diagnosis: Tautomerism or Isomer Separation.[3] Technical Insight: Thiazolidines can exhibit keto-enol tautomerism in solution. If the interconversion rate is slow relative to the chromatographic timescale, you will see peak splitting or bridging. Alternatively, if your molecule has a chiral center (common in TZDs at the C-5 position), you may be partially separating enantiomers on an achiral column due to chiral impurities in the mobile phase or column fouling.

Corrective Actions:

  • Temperature Control: Increase column temperature to 40–50°C . Higher thermal energy accelerates tautomeric interconversion, merging the split peaks into a single, sharper peak.

  • Solvent Check: Avoid protic solvents (like methanol) if possible; switch to Acetonitrile (ACN) . Aprotic solvents often stabilize one tautomer over the other.

  • Chiral Screening: If the split persists, run the sample on a chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H ) using a Hexane/IPA mobile phase to confirm if the "impurity" is actually an enantiomer.

Q3: My retention times are drifting day-to-day. How do I stabilize them?

Diagnosis: Buffer Capacity Failure or Temperature Fluctuations. Technical Insight: Because TZDs have


 values near 6-7, using a dilute buffer (e.g., 10 mM) near neutral pH is risky. Small changes in ambient temperature or organic modifier evaporation can shift the effective pH, drastically altering the ionization state (

) and retention factor (

).

Corrective Actions:

  • Buffer Strength: Increase buffer concentration to 20–25 mM .

  • Thermostatting: Never run TZD methods at "ambient" temperature. Set the column oven to a fixed 30°C or 35°C .

  • Guard Column: Thiazolidines can precipitate in the column frit if the sample diluent is too different from the mobile phase. Ensure the guard column is changed every 100–150 injections.

Part 2: Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing resolution and peak shape issues specific to thiazolidine analysis.

Thiazolidine_Troubleshooting Start PROBLEM: Poor Separation of Thiazolidine Derivative CheckShape Check Peak Shape Start->CheckShape Tailing Issue: Peak Tailing (Tf > 1.5) CheckShape->Tailing Splitting Issue: Split/Double Peaks CheckShape->Splitting Drift Issue: Retention Drift CheckShape->Drift pH_Check Is Mobile Phase pH < 3.0? Tailing->pH_Check Temp_Check Is Column Temp > 35°C? Splitting->Temp_Check Buffer_Check Is Buffer Conc > 20mM? Drift->Buffer_Check Silanol Cause: Silanol Interaction pH_Check->Silanol Yes Action_Acid Action: Lower pH to 2.5 (Suppress ionization) pH_Check->Action_Acid No Action_TEA Action: Add 0.1% TEA or Switch to End-capped C18 Silanol->Action_TEA Tautomer Cause: Slow Tautomerism Temp_Check->Tautomer No Chiral Cause: Enantiomer Separation Temp_Check->Chiral Yes (Heat didn't fix) Action_Heat Action: Increase Temp to 45°C Tautomer->Action_Heat Action_ChiralCol Action: Verify on Chiral Column (e.g., Chiralpak AD) Chiral->Action_ChiralCol Action_Buffer Action: Increase Buffer Strength Buffer_Check->Action_Buffer No Action_Equil Action: Check Column Equilibration (Min 20 Column Volumes) Buffer_Check->Action_Equil Yes

Figure 1: Decision tree for diagnosing chromatographic anomalies in thiazolidine analysis.

Part 3: Standard Operating Procedure (SOP)

Protocol: Optimized RP-HPLC Method Development for Thiazolidines

Objective: To establish a robust separation method for thiazolidine-2,4-dione derivatives (e.g., Pioglitazone, Rosiglitazone) and their impurities.

1. Reagents & Materials:

  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (Recommended: Agilent Zorbax SB-C18 or Thermo Hypersil BDS C18).

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Diluent: 50:50 Acetonitrile:Buffer (Match Mobile Phase A).

2. Instrument Settings:

Parameter Setting Rationale
Flow Rate 1.0 mL/min Standard backpressure balance.

| Wavelength | 269 nm (primary), 254 nm (secondary) | Max absorption for thiazolidine ring


 transitions. |
| Injection Vol  | 10–20 µL | Prevent column overload. |
| Column Temp  | 35°C 

1°C | Improves mass transfer and reduces viscosity. |

3. Gradient Program:

  • 0-2 min: 70% A / 30% B (Isocratic hold for polar impurities)

  • 2-15 min: Linear ramp to 40% A / 60% B

  • 15-20 min: Linear ramp to 20% A / 80% B (Wash lipophilic contaminants)

  • 20-25 min: Return to 70% A / 30% B (Re-equilibration)

4. System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5
    
  • Theoretical Plates (

    
    ):  NLT 5000
    
  • RSD (Area): NMT 2.0% (n=6 injections)

Part 4: Data Summary & Modifiers

Table 1: Common Mobile Phase Modifiers for Thiazolidine Analysis

ModifierRecommended Conc.FunctionWhen to Use
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Ion pair agent & pH controlSevere peak tailing; sharpens peaks but suppresses MS signal.
Triethylamine (TEA) 0.1%Silanol blockerWhen using older silica columns (Type A) or for very basic derivatives.
Ammonium Acetate 10 - 20 mMVolatile bufferRequired for LC-MS applications; keep pH 4.0–5.0.
Formic Acid 0.1%pH control (Acidic)General use for LC-MS; provides pH ~2.7.

References

  • Validation of HPLC Method for Thiazolidine Derivatives Source: Journal of Chromatographic Science URL:[Link]

  • Chiral Separation of Thiazolidine Compounds Source: Chirality Journal (Wiley) URL:[Link]

  • Stability-Indicating HPLC Methods for Glitazones Source: National Institutes of Health (PMC) URL:[Link]

  • pKa Determination of Thiazolidine-2,4-diones Source: Chemical and Pharmaceutical Bulletin URL:[Link]

  • Troubleshooting HPLC Peak Shape Issues Source: LCGC International URL:[Link]

Sources

optimization of reaction conditions for pyroglutamylthiazolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PGT-SYN-OPT-001 Subject: Optimization of Reaction Conditions for L-Pyroglutamyl-L-Thiazolidine-4-Carboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Hub

You have accessed the advanced support module for the synthesis of Pyroglutamylthiazolidine (commonly known as Pidotimod ). This guide addresses the critical coupling of L-Pyroglutamic acid (L-pGlu) and L-Thiazolidine-4-carboxylic acid (L-Thz).

While this reaction appears to be a standard peptide coupling, it presents unique challenges regarding racemization , hygroscopicity , and ring stability . This guide moves beyond basic textbook procedures to provide industrial-grade optimization strategies.

Module 1: Method Selection & Strategic Analysis

Before beginning, select the coupling strategy that aligns with your scale and purity requirements. We recommend the Mixed Anhydride Method for scale-up efficiency, though Active Ester methods offer higher initial purity at a higher cost.

Comparative Analysis of Coupling Strategies
ParameterMixed Anhydride (Recommended) Active Ester (DCC/NHS) Acid Chloride (PCl₅/SOCl₂)
Reagents Isobutyl Chloroformate (IBCF), NMMDCC, HOBt/NHSPCl₅, Thionyl Chloride
Key Benefit High atom economy, scalable, low cost.[1]Milder conditions, less moisture sensitive.Very fast reaction.
Major Risk Racemization if temp > -5°C.Urea byproduct removal is difficult.Ring opening of thiazolidine; harsh acidic byproducts.
Optimal Temp -15°C to -5°C0°C to Room Temp-10°C to 0°C
Target Yield 75% - 85%60% - 75%Variable (often lower purity)

Module 2: Optimized Experimental Protocol

Method: Mixed Anhydride Coupling (Isobutyl Chloroformate) Objective: Minimize racemization while maximizing yield.

Reagents & Stoichiometry
  • L-Pyroglutamic Acid: 1.0 eq

  • L-Thiazolidine-4-carboxylic acid: 1.0 - 1.1 eq

  • Isobutyl Chloroformate (IBCF): 1.05 eq

  • N-Methylmorpholine (NMM): 2.1 eq (Split dose)

  • Solvent: Anhydrous THF or DMF (DMF is preferred for solubility but harder to remove).

Step-by-Step Workflow
  • Activation (The Critical Phase):

    • Dissolve L-Pyroglutamic acid (1.0 eq) in anhydrous DMF/THF.

    • Add NMM (1.05 eq).

    • Cool to -15°C. Critical: Do not proceed until temp is stable.

    • Add IBCF (1.05 eq) dropwise. Maintain temp < -10°C.

    • Stir for 15-30 minutes to form the mixed anhydride.

  • Coupling:

    • In a separate vessel, dissolve L-Thiazolidine-4-carboxylic acid (1.1 eq) in DMF/THF with NMM (1.05 eq). Note: Pre-neutralizing the thiazolidine is crucial for solubility.

    • Transfer the thiazolidine solution slowly into the mixed anhydride solution.

    • Control Exotherm: Ensure internal temp does not rise above -5°C during addition.

  • Reaction & Quench:

    • Allow to warm to room temperature (20-25°C) over 2 hours.

    • Monitor by TLC/HPLC.

    • Quench with water.

  • Workup & Purification:

    • Evaporate solvent (if THF) or dilute with water (if DMF).

    • Adjust pH to 2.0–3.0 with dilute HCl.

    • Extract with DCM or Ethyl Acetate (Pidotimod is polar; extraction can be difficult—continuous extraction may be needed).

    • Crystallization: The crude product is often a glass/gum. Triturate with hot Acetone or Ethanol/Water to induce crystallization.

Module 3: Visualization of Logic & Workflow

The following diagrams illustrate the process flow and the decision logic for troubleshooting.

Figure 1: Synthesis Process Flow

PidotimodSynthesis Start Start: L-Pyroglutamic Acid Activation Activation (-15°C) + IBCF / NMM Start->Activation Dissolve in DMF Coupling Coupling (-10°C to RT) + L-Thiazolidine-4-COOH Activation->Coupling Add Nucleophile Quench Quench & pH Adjust (pH 2-3) Coupling->Quench 2-4 Hours Extraction Extraction (DCM or EtOAc) Quench->Extraction Acidify Crystallization Crystallization (Acetone/Water) Extraction->Crystallization Evaporate Solvent Final Final Product: Pidotimod Crystallization->Final Filter & Dry

Caption: Standardized workflow for Mixed Anhydride synthesis of Pidotimod.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield Problem->LowYield Racemization Racemization (Optical Rotation Low) Problem->Racemization Gummy Product is Gummy/Oil Problem->Gummy Sol_Moisture Check Solvent Dryness (Anhydride hydrolysis) LowYield->Sol_Moisture Hydrolysis? Sol_Temp Reduce Activation Temp (<-15°C) LowYield->Sol_Temp Steric hindrance? Racemization->Sol_Temp Too hot? Sol_Base Switch Base to NMM (Avoid TEA) Racemization->Sol_Base Base too strong? Sol_Triturate Triturate w/ Acetone Reflux & Cool Gummy->Sol_Triturate Trapped solvent?

Caption: Decision matrix for diagnosing common synthetic failures.

Module 4: Troubleshooting & FAQs

Category 1: Reaction Failure & Yield

Q: My yield is consistently below 50%. What is consuming my starting material?

  • A: The most common culprit in Mixed Anhydride coupling is moisture . IBCF reacts rapidly with water to form isobutanol and CO₂, destroying the activator.

    • Correction: Ensure DMF/THF is dried over molecular sieves (4Å).

    • Correction: Verify your inert atmosphere (N₂/Ar balloon is sufficient).

Q: I see a significant amount of "N-isobutyl urethane" byproduct.

  • A: This occurs when the thiazolidine attacks the wrong carbonyl of the mixed anhydride.

    • Correction: This is temperature-dependent. Ensure activation is done strictly at -15°C.

    • Correction: Reduce steric bulk of the base (use NMM instead of DIEA).

Category 2: Purity & Racemization

Q: The optical rotation of my product is lower than the literature value (


). Why? 
  • A: Racemization has occurred, likely at the L-Pyroglutamic acid center during activation.

    • Mechanism:[1][2][3][4][5][6][7][8] Formation of an oxazolone intermediate which easily racemizes.

    • Correction: Avoid Triethylamine (TEA) . It is strong enough to abstract the

      
      -proton. Use N-Methylmorpholine (NMM) , which is weaker and less likely to cause racemization [1].
      
    • Correction: Minimize the time the mixed anhydride sits before adding the amine.

Category 3: Isolation & Physical Properties[6][8]

Q: My product is a sticky gum that won't crystallize.

  • A: Pidotimod is highly polar and can trap solvents.

    • Protocol: Dissolve the gum in a minimum amount of water, adjust pH to 2.0, and add a large excess of Acetone. Stir vigorously. If that fails, reflux the gum in Acetone for 30 minutes and let it cool slowly; this often induces nucleation [2].

References

  • Anderson, G. W., et al. (1967). "Racemization suppression by the use of N-hydroxysuccinimide." Journal of the American Chemical Society.[9] (Establishes the fundamentals of suppressing racemization in peptide coupling).

  • CN104447947A. (2015). "Process for producing pidotimod." Google Patents. Link (Describes the specific industrial crystallization and hydrolysis techniques).

  • CN102167727B. (2013). "Synthesis method of pidotimod." Google Patents. Link (Details the condensation reaction of L-thiazolidine-4-carboxylate and L-pyroglutamic acid).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[10] Tetrahedron, 61(46), 10827-10852. (General review of coupling agents and mechanisms).

Sources

Technical Support Center: Green Synthesis of 3-Pyroglutamylthiazolidine-4-carboxylic Acid (PGT)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Elimination of Toxic Reagents (Thionyl Chloride, DCM, DCC) in PGT Synthesis Target Molecule: 3-L-Pyroglutamyl-L-thiazolidine-4-carboxylic acid (Pidotimod) Reference ID: PGT-GREEN-PROTO-2025

Executive Summary: The Shift to Green Chemistry

You are likely accessing this guide because the traditional industrial route for PGT synthesis—involving the conversion of L-pyroglutamic acid to an acid chloride using thionyl chloride (


) —is no longer viable for your workflow due to toxicity, corrosion, or environmental regulations.

This support center focuses on two validated "Green" alternatives that eliminate chlorinated solvents and toxic coupling agents:

  • Method A (Preferred): One-Pot Direct Condensation in Water.

  • Method B (Alternative): Mixed Anhydride Coupling (Isobutyl Chloroformate) in Ethyl Acetate.

Module 1: Reagent Selection & Substitution

Comparison of Reagent Profiles

The following table highlights the substitution of toxic reagents with safer, self-validating alternatives.

Process StepToxic/Legacy Reagent (Avoid)Green Alternative (Recommended)Technical Justification
Activation Thionyl Chloride (

),

Isobutyl Chloroformate (IBCF) or Water-Soluble Carbodiimide (EDC) Eliminates evolution of

/HCl gases; prevents equipment corrosion; reduces racemization risk.
Solvent Dichloromethane (DCM), ChloroformWater (

)
or Ethyl Acetate (EtOAc)
DCM is a neurotoxin and environmental hazard. Water is the ideal solvent for PGT due to the solubility profiles of the starting amino acids.
Coupling Dicyclohexylcarbodiimide (DCC)None (Direct Thermal) or EEDQ DCC generates insoluble urea (DCU) which is difficult to remove from the final peptide-like product.
Base Pyridine, Triethylamine (TEA)N-Methylmorpholine (NMM) or

NMM is less nucleophilic than TEA, reducing the risk of base-catalyzed racemization of the L-pyroglutamic moiety.

Module 2: Experimental Protocols & Workflows

Protocol A: One-Pot Aqueous Synthesis (The "Water" Method)

Best for: High-throughput, zero-organic solvent requirements.

Theory: L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid are both amino acid derivatives with significant water solubility. By controlling pH and temperature, direct condensation can occur without protection groups.

Workflow Diagram:

G Start Start: Raw Materials Mix Dissolve L-Pyroglutamic Acid + L-Thiazolidine-4-COOH in Water (1:1 Molar Ratio) Start->Mix pH_Adj Adjust pH to 6.5-7.0 (using NaHCO3) Mix->pH_Adj Solubilization React Reaction: Stir at RT (24h) or Reflux (Controlled) pH_Adj->React Condensation Acidify Acidify to pH 1-2 (Conc. HCl) React->Acidify Quench Crystallize Precipitation of PGT (Cool to 4°C) Acidify->Crystallize Product crashes out Filter Filtration & Drying Crystallize->Filter

Caption: Figure 1. One-pot aqueous synthesis workflow eliminating organic solvents and protection steps.

Protocol B: Mixed Anhydride Method (The "EtOAc" Method)

Best for: Strict stereochemical control and higher yields.

Step-by-Step Guide:

  • Activation: Dissolve L-Pyroglutamic acid (1.0 eq) in dry Ethyl Acetate. Cool to -15°C . Add N-Methylmorpholine (1.1 eq).

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (1.1 eq). Critical: Maintain temp < -10°C to prevent decomposition. Stir for 15 mins.

  • Coupling: Add L-Thiazolidine-4-carboxylic acid (1.0 eq) dissolved in a minimal amount of water/TEA buffer.

  • Workup: Warm to Room Temp (RT). Wash organic layer with 5% citric acid, then brine. Evaporate to solid.

Module 3: Troubleshooting Guide (FAQ)

Category 1: Yield & Reactivity

Q: The Mixed Anhydride reaction yielded <40% product. What went wrong?

  • Diagnostic: Did you see vigorous gas evolution before adding the amine?

  • Root Cause: The mixed anhydride intermediate is unstable. If the temperature rose above -10°C during the addition of Isobutyl Chloroformate, the anhydride decomposed into the starting material and

    
    .
    
  • Correction: Use a cryostat or acetone/dry-ice bath. Ensure internal temperature monitoring, not just the bath temperature.

Q: In the Water Method, my product is not precipitating upon acidification.

  • Diagnostic: Check the final volume.

  • Root Cause: PGT has moderate water solubility. If the reaction volume is too dilute, the product remains in the mother liquor.

  • Correction: Concentrate the aqueous solution under reduced pressure (Rotavap at 50°C) to 1/3rd of the original volume before acidifying to pH 1-2.

Category 2: Purity & Stereochemistry

Q: The optical rotation


 is lower than literature values (Racemization). 
  • Diagnostic: Which base did you use?

  • Root Cause: Using Triethylamine (TEA) or leaving the reaction in a basic state (pH > 9) for too long causes proton abstraction at the chiral center of L-pyroglutamic acid (formation of an enolate intermediate).

  • Correction: Switch to N-Methylmorpholine (NMM) , which is less likely to cause racemization. Ensure the coupling reaction time does not exceed necessary limits (monitor via TLC/HPLC).

Q: I see a "gum" instead of crystals during workup.

  • Diagnostic: Solvent entrapment.

  • Root Cause: PGT forms oils easily if trace EtOAc or water remains.

  • Correction: Triturate the oil with Diethyl Ether or Hexane (non-solvents) to induce crystallization. Scratching the flask walls with a glass rod often nucleates the crystal formation.

Module 4: Quality Control & Logic Tree

Use the following logic tree to diagnose failure points in real-time.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield Type->LowYield Impurity Impurity / Racemization Type->Impurity CheckTemp Check Temp during IBCF addition (< -10°C?) LowYield->CheckTemp CheckpH Check Workup pH (Is it < 2.0?) LowYield->CheckpH CheckBase Base Used? (TEA vs NMM) Impurity->CheckBase Soln1 Action: Improve Cooling Control Exotherm CheckTemp->Soln1 No Soln2 Action: Concentrate Vol & Acidify Further CheckpH->Soln2 No Soln3 Action: Switch to NMM Reduce Rxn Time CheckBase->Soln3 Strong Base Used

Caption: Figure 2. Diagnostic logic tree for troubleshooting synthesis failures.

References

  • Chemical Papers. (2018). One-pot green synthesis of pidotimod in water.[1][2] Retrieved from [Link]

  • Google Patents. (2017). CN106749515B - Method for synthesizing pidotimod.[1][2][3][4] Retrieved from

  • Google Patents. (2011). CN102167727B - Synthesis method of pidotimod.[2][3][4] Retrieved from

  • National Institutes of Health (NIH). (2020). Generation of Mixed Anhydrides via Oxidative Fragmentation.[5] (Context on Mixed Anhydride stability). Retrieved from [Link]

Sources

Technical Support Center: Characterization of 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the PGTCA Technical Support Hub

You are likely here because you are working with 3-Pyroglutamylthiazolidine-4-carboxylic acid , widely known in the pharmaceutical industry as the immunomodulator Pidotimod (L,L-isomer).[1]

Characterizing this molecule presents a "perfect storm" of analytical challenges: it is highly polar (difficult retention), lacks a strong chromophore (detection issues), possesses two chiral centers (stereochemical complexity), and exhibits rotameric behavior in solution (confusing NMR spectra).

This guide is structured as a series of Tier 3 Support Tickets , addressing the most complex issues researchers face with this analyte.

Ticket #101: Chromatography – "My peak elutes in the void volume or splits unexpectedly."

User Query: "I am trying to run HPLC on PGTCA using a standard C18 column with water/methanol, but the compound elutes immediately (t0). Also, sometimes the peak looks like a doublet even though the sample is pure."

Diagnostic:

  • Retention Issue: PGTCA contains a carboxylic acid and a polar lactam ring. At neutral pH, the carboxylate is ionized, making the molecule too polar for standard C18 retention.

  • Peak Shape Issue: The "doublet" is likely due to diastereomers (if the synthesis was non-stereoselective) or cis-trans rotamers (conformational isomers) partially resolving on the column, though the latter is more common in NMR.

Resolution Protocol:

Step 1: Optimize Mobile Phase pH (The "Ion Suppression" Rule)

You must suppress the ionization of the carboxylic acid (pKa ~3-4) to increase hydrophobicity.

  • Action: Lower the pH of the aqueous mobile phase to < 3.0.

  • Recommended Buffer: 10-20 mM Ammonium Acetate or Phosphate buffer adjusted to pH 2.5 - 3.0 .

  • Organic Modifier: Acetonitrile is preferred over Methanol for sharper peak shape.

Step 2: Column Selection

If standard C18 fails even at low pH, switch to a phase designed for polar retention.

  • Option A (Standard): High-density C18 (e.g., Cosmosil C18, Zorbax SB-C18) compatible with 100% aqueous conditions.

  • Option B (Advanced): Aminex Ion Exclusion columns (using dilute H2SO4) are the "gold standard" for separating organic acids like PGTCA from neutral impurities.

Step 3: Chiral Separation (If stereoisomers are suspected)

PGTCA has two chiral centers. Standard RP-HPLC will not separate enantiomers (L,L vs D,D).

  • Column: Chiralpak-IA (Amylose derivative) or β-Cyclodextrin based columns.

  • Condition: Normal phase or Polar Organic mode often yields better resolution than Reverse Phase for this specific separation.

Data Summary: Recommended HPLC Conditions

ParameterStandard RP-HPLCChiral Purity Method
Column C18 (5 µm, 250 x 4.6 mm)Chiralpak-IA or Chiralcel OJ-RH
Mobile Phase A 20 mM KH2PO4 (pH 2.5)0.1% TFA in Hexane/MTBE (Normal Phase)
Mobile Phase B AcetonitrileEthanol or IPA
Isocratic Ratio 90:10 (Buffer:ACN)Varies (e.g., 65:35:0.2)
Detection UV @ 210-215 nmUV @ 215 nm
Flow Rate 0.8 - 1.0 mL/min0.5 - 0.8 mL/min

Visual Troubleshooting Guide:

HPLC_Workflow Start Start: Poor Peak Shape/Retention CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (Phosphate/TFA) CheckPH->AdjustPH No CheckMode Is Retention still < 2 min? CheckPH->CheckMode Yes AdjustPH->CheckMode SwitchColumn Switch to HILIC or Ion Exclusion Column CheckMode->SwitchColumn Yes CheckChiral Is Peak Splitting? CheckMode->CheckChiral No Final Method Validated SwitchColumn->Final RotamerCheck Check NMR (Rotamers?) or Run Chiral Column CheckChiral->RotamerCheck Yes CheckChiral->Final No RotamerCheck->Final

Caption: Decision tree for troubleshooting PGTCA retention and peak splitting issues.

Ticket #102: NMR Spectroscopy – "I see double peaks. Is my sample impure?"

User Query: "I synthesized PGTCA and ran 1H-NMR in DMSO-d6. I see two sets of signals for the thiazolidine ring protons (ratio ~80:20). HPLC shows a single peak. Is this an impurity?"

Diagnostic: This is a classic "false positive" for impurity. PGTCA contains a tertiary amide bond (between the pyroglutamyl and thiazolidine rings). Like Proline, this bond exhibits restricted rotation, leading to cis-trans rotamers .

Resolution Protocol:

  • Verification (The Temperature Test):

    • Run the NMR experiment at elevated temperature (e.g., 50°C or 70°C).

    • Result: If the two sets of peaks coalesce into sharp single peaks, they are rotamers. If they remain distinct, they are likely diastereomers (impurities).

  • Solvent Effects:

    • Rotamer ratios are solvent-dependent. Changing from DMSO-d6 to D2O often shifts the equilibrium, altering the integration ratio.

  • Assignment:

    • The trans isomer is typically the major form in solution, but the cis form is significant enough to be visible.

Ticket #103: Mass Spectrometry – "I see a +16 Da peak. What is it?"

User Query: "In my LC-MS analysis (ESI+), I see the parent ion [M+H]+ at m/z 259, but I also see a persistent peak at m/z 275. Is this a salt adduct?"

Diagnostic: While +16 Da often suggests an ammonium adduct in some contexts, for PGTCA (which contains a thiazolidine sulfur), this is almost certainly the Sulfoxide degradation product.

Resolution Protocol:

  • Identify the Oxidation:

    • Thiazolidine rings are sensitive to oxidation.[2] The sulfur atom oxidizes to a sulfoxide (S=O), adding exactly 16 Da.

    • Check: Does the peak increase if the sample sits in solution for 24 hours? If yes, it is an oxidation artifact.

  • Fragmentation Confirmation (MS/MS):

    • Parent: 259 m/z (PGTCA) vs 275 m/z (Oxidized).

    • Fragment: Look for the loss of the carboxylic acid (-46 Da) or the cleavage of the amide bond.

    • Key Differentiator: The oxidized species will show fragments retaining the +16 Da on the thiazolidine portion of the molecule.

Visual: Degradation & Fragmentation Logic

MS_Logic Parent PGTCA [M+H]+ m/z 259 Oxidation Oxidation (+O) Parent->Oxidation Air/Peroxides Frag1 Loss of COOH (-46 Da) Parent->Frag1 MS/MS Frag2 Amide Cleavage (pGlu loss) Parent->Frag2 MS/MS Sulfoxide Sulfoxide Impurity m/z 275 Oxidation->Sulfoxide Sulfoxide->Frag1 Shifted +16

Caption: MS pathway showing the formation of the common sulfoxide impurity and fragmentation logic.

Ticket #104: Stability & Sample Prep – "My calibration curve is drifting."

User Query: "I prepared standards in the morning, but by afternoon the area counts are lower, and new small peaks are appearing."

Diagnostic: PGTCA is susceptible to:

  • Ring Opening: The pyroglutamic lactam ring can open in strong base.

  • Oxidation: As noted in Ticket #103.

  • Hydrolysis: The amide bond is relatively stable, but the thiazolidine ring can be unstable in the presence of aldehydes or strong acids over time.

Resolution Protocol:

  • Solvent Choice:

    • Do NOT use alkaline diluents (pH > 8). This promotes lactam hydrolysis.

    • Do NOT use protic solvents that may contain peroxides (e.g., old THF) which accelerate sulfur oxidation.

    • Best Practice: Dissolve in Mobile Phase A (e.g., pH 2.5 buffer).

  • Storage:

    • Store stock solutions at 4°C.

    • Analyze within 8 hours of preparation.

    • Use amber vials to reduce photo-oxidation potential.

References
  • HPLC Method for Pidotimod (PGTCA)

    • Title: A new HPLC method for pidotimod plasma levels determination.[3]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Chiral Separation

    • Title: HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral St
    • Source: ResearchGate.[4][5]

    • URL:[Link]

  • Impurity Profiling & Stress Testing

    • Title: Stress Testing of Pidotimod by LC and LC-MS/MS.[2][4]

    • Source: Biomedical and Pharmacology Journal.
    • URL:[Link]

  • Thiazolidine Ring Stability

    • Title: Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells... reveals an intrinsic antagonistic response to oxidative stress.[6]

    • Source: PubMed (NIH).
    • URL:[Link]

Sources

refining purification protocols for synthetic thiazolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolidine Purification & Optimization

Subject: Advanced Purification Protocols for Synthetic Thiazolidine Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Medicinal Chemistry Division[1]

Introduction: The "Wonder Nucleus" Paradox

Thiazolidine derivatives (e.g., thiazolidinones, thiazolidinediones) are often termed the "wonder nucleus" in medicinal chemistry due to their broad pharmacological profile, ranging from antidiabetic (glitazones) to antimicrobial agents. However, their synthesis presents a distinct paradox: while the ring formation is often thermodynamically favorable, the resulting scaffold is chemically fragile.[1]

The Core Challenge: Thiazolidines are susceptible to hydrolytic ring-opening (especially in acidic media) and oxidative degradation (sulfur sensitivity). Standard purification protocols often fail because they treat these heterocycles like robust aromatics.[1]

This guide moves beyond generic "wash and dry" instructions. It provides a self-validating, mechanistic approach to purifying these compounds without degrading them.[1]

Module 1: Crystallization & Precipitation (The First Line of Defense)

Context: Many thiazolidine syntheses (e.g., Knoevenagel condensations) yield crude oils.[1] Attempting to column these oils immediately often leads to mass loss due to irreversible adsorption.[1]

Troubleshooting Guide: "My Product is Oiling Out"

Q: I used ethanol for recrystallization, but my product separated as a sticky oil at the bottom. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[1] This is a thermodynamic issue, not just a purity issue.

The Protocol (Thermodynamic Correction):

  • Re-dissolution: Re-heat the mixture until the oil dissolves completely.

  • The "Cloud Point" Titration:

    • Add the good solvent (e.g., Ethanol) until clear.[1]

    • Add the anti-solvent (e.g., Water or Hexane) dropwise at reflux until a faint persistent turbidity appears.

    • Crucial Step: Add 1-2 mL of the good solvent to clear the solution again.[1] This keeps the system in the metastable zone.[1]

  • Seeding: Add a "seed" crystal (if available) or scratch the glass surface to induce nucleation before the temperature drops significantly.[1]

  • Controlled Cooling: Wrap the flask in a towel or place it in a warm water bath to cool to Room Temperature (RT) over 2-3 hours. Do not shock-cool in ice immediately.[1]

Data: Solvent Systems for Thiazolidine Derivatives

Compound ClassPrimary SolventAnti-SolventNotes
2,4-Thiazolidinediones Ethanol (hot)WaterStandard for glitazone-type precursors.[1]
Thiazolidin-4-ones MethanolDiethyl EtherAvoid water if imine bond is labile.[1]
Lipophilic Derivatives AcetoneEthanol (2:[2]1)Effective for prodrugs/esters.[1]
Highly Polar/Zwitterions WaterAcetoneFor carboxylic acid derivatives.[1]

Module 2: Chromatography & Stability (The "High Purity" Approach)

Context: Silica gel is slightly acidic (pH 4-5). Thiazolidines, particularly those with imine characteristics (Schiff bases), can hydrolyze or epimerize on acidic silica.

Troubleshooting Guide: "My Compound Decomposes on the Column"

Q: TLC shows a clean spot, but after column chromatography, I get multiple streaks or a new baseline spot. Why?

A: You are likely observing acid-catalyzed ring opening or sulfur oxidation .[1] The Lewis acidity of silica gel activates the C-2 position, facilitating hydrolysis or epimerization.[1]

The Protocol (Neutralization Strategy):

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .[1]

  • The "Flash" Rule: Thiazolidines should not stay on silica for >30 minutes. Use a gradient that elutes the compound within 5-10 column volumes (CV).[1]

  • Alternative Stationary Phase: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) .

Q: How do I separate diastereomers (e.g., cis/trans or R/S mixtures)?

A: Standard silica is often insufficient for diastereomeric resolution of thiazolidines.[1]

  • Method A (Analytical/Prep): Use Reverse-Phase HPLC (C18) with a buffered mobile phase (Ammonium Formate, pH 6.5) to prevent on-column hydrolysis.[1]

  • Method B (Chiral): For enantiomers, Chiralcel OD-H columns (Hexane/IPA) are the gold standard.[3]

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying a crude thiazolidine reaction mixture, specifically addressing the "oiling out" and "silica acidity" risks.

ThiazolidinePurification Start Crude Reaction Mixture TLC TLC Analysis (Check Stability) Start->TLC Decision1 Is the spot stable on Silica? TLC->Decision1 Stable Standard Flash Chromatography Decision1->Stable Yes Unstable Decomposition Detected Decision1->Unstable No Final Pure Thiazolidine Scaffold Stable->Final Mitigation 1. Pre-treat Silica (1% Et3N) 2. Use Neutral Alumina 3. Switch to Recrystallization Unstable->Mitigation Recryst Recrystallization (Thermodynamic Control) Mitigation->Recryst Option 3 Oiling Problem: Oiling Out Recryst->Oiling FixOil 1. Re-heat 2. Add Good Solvent 3. Seed Crystal 4. Slow Cool Oiling->FixOil Yes FixOil->Final

Figure 1: Decision matrix for thiazolidine purification, prioritizing scaffold stability.

Module 4: Stability & Storage FAQs

Q: Can I store my purified thiazolidine in solution? A: Avoid storing in DMSO or DMF for long periods at RT. These solvents can be hygroscopic and slightly acidic/basic, leading to slow hydrolysis or oxidation of the sulfur to a sulfoxide.[1]

  • Best Practice: Store as a dry solid at -20°C under Argon.

Q: My NMR shows doubled peaks. Is it impure? A: Not necessarily.[1] Thiazolidines often exist as rotamers (due to restricted rotation around the N-C(=O) bond) or diastereomers.

  • Validation: Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce, it is a rotameric mixture, not an impurity.

References

  • Thiazolidinedione Synthesis & Microwave Protocols

    • Synthesis of Thiazolidinedione Compound Library. (2022).[1][4] MDPI.[1]

  • Chromatographic Stability & Silica Interactions

    • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system.[1] (2023).[1][4][5] RSC Advances.

  • Chiral Separation Protocols

    • HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase. (2025).[1][3][4][6] AKJournals.

  • Solvent Selection & Green Chemistry

    • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020).[1][4][7] PMC.

Sources

enhancing the solubility of 3-Pyroglutamylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to provide immediate, actionable protocols for researchers encountering solubility challenges with 3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ).[1]

Subject: 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) Ticket ID: SOL-PGTCA-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Molecule Dossier & Physiochemical Assessment

Before attempting solubilization, verify your material against these parameters. Solubility failures often stem from incorrect salt form identification or pH mismanagement.[1]

ParameterTechnical SpecificationImplications for Solubility
Common Name PidotimodUse this keyword for broader literature searches.
CAS Registry 121808-62-6Verify this matches your Certificate of Analysis (CoA).[1]
Chemical Nature Dipeptide-like (Pyroglutamic acid + Thiazolidine-4-carboxylic acid)Contains a carboxylic acid group and a lactam ring.[1]
pKa ~3.03 (Carboxylic acid)CRITICAL: The molecule is acidic. It is significantly more soluble at pH > 4.5 (ionized state).[1]
LogP -0.7 (Hydrophilic)It prefers aqueous environments over non-polar organics (hexane/chloroform).[1]
Solid State Crystalline PowderHigh lattice energy may require heat/sonication to break initially.[1]

Tier 1: Aqueous Solubilization (The "pH Trap")

Issue: Users often report that Pidotimod dissolves slowly or precipitates in unbuffered water. Root Cause: As a free acid, Pidotimod lowers the pH of unbuffered water, potentially driving itself towards its less soluble, protonated form. Solution: You must drive the equilibrium toward the ionized carboxylate form using a base.

Protocol A: Preparation of High-Concentration Aqueous Stock (50–100 mg/mL)

This method uses Tromethamine (Tris) as an alkaline auxiliary agent, a standard industrial technique for Pidotimod liquid formulations.

Reagents:

  • Pidotimod (Free Acid)

  • Tris (Tromethamine) base

  • Purified Water (Milli-Q)[1]

Workflow:

  • Calculate: For every 1.0 g of Pidotimod, weigh approximately 0.5 g of Tris base . (Molar ratio ~1:1).[1]

  • Slurry: Add the Pidotimod powder to 80% of your final volume of water. It will likely appear as a cloudy suspension.[1]

  • Alkalize: Add the Tris base slowly while stirring. Monitor pH.

  • Dissolution: The pH will rise.[1] As it passes pH 4.5–5.0, the solution should clarify rapidly as the in situ Tris salt forms.

  • Adjust: If needed, adjust final pH to 6.5–7.5 using dilute NaOH or HCl.

  • Filter: Sterile filter (0.22 µm PES membrane). Do not autoclave (heat instability).[1]

Technical Note: If Tris is incompatible with your downstream assay, use 1M NaOH to titrate the slurry to pH 7.0 dropwise. Avoid overshooting pH > 9.0, as the lactam ring (pyroglutamyl moiety) is susceptible to hydrolysis in strong alkali.

Tier 2: Organic Solvent Strategy

Issue: Compound is needed for an assay incompatible with aqueous buffers, or for making a highly concentrated frozen stock.

Solvent Compatibility Matrix
SolventSolubility RatingMax Conc.Usage Recommendation
DMSO Excellent~100 mg/mLPreferred for frozen stocks (-20°C).[1] Use ultrasonic bath to speed up dissolution.[1]
DMF Good~50 mg/mLAlternative to DMSO.[1]
Ethanol Poor< 5 mg/mLNot recommended for high concentrations.[1]
Methanol Marginal< 10 mg/mLUse only if necessary for specific chromatography applications.[1]
PBS (pH 7.4) Good~25 mg/mLDirect dissolution is possible but slower than Protocol A.

DOT Diagram: Solubilization Decision Tree The following flowchart guides you through selecting the correct solvent system based on your application.

SolubilityDecisionTree Start Start: Pidotimod Solubility Target What is your Target Concentration? Start->Target LowConc Low (< 10 mg/mL) Target->LowConc HighConc High (> 20 mg/mL) Target->HighConc Media Application Media? LowConc->Media TrisMethod Use Tris/NaOH Method (Protocol A) HighConc->TrisMethod Aqueous DMSO Dissolve in DMSO (Max 100 mg/mL) HighConc->DMSO Stock Storage Aqueous Aqueous Buffer Media->Aqueous Organic Organic / Stock Media->Organic DirectPBS Directly dissolve in PBS pH 7.4 (Sonicate 5 mins) Aqueous->DirectPBS Organic->DMSO

Caption: Decision logic for selecting the optimal solubilization method based on concentration requirements.

Troubleshooting & FAQs

Q1: My solution turned yellow after 24 hours at room temperature. Is it safe to use?

  • Diagnosis: Likely oxidative degradation or hydrolysis.[1] Pidotimod is sensitive to oxidation and extreme pH.

  • Action: Discard. Always prepare fresh or store as a frozen DMSO stock.[1] For aqueous solutions, add a chelating agent (EDTA) or antioxidant if the protocol permits, but 24-hour stability in water is generally poor.

Q2: I need to administer this orally to mice at 400 mg/kg. How do I formulate this?

  • Guidance: You cannot achieve this dose with simple water solubility.[1]

  • Formulation: Use the Tris-Sorbitol System .

    • Dissolve Pidotimod in minimal water using Tris (as in Protocol A).[1]

    • Add Sorbitol (up to 30% w/v) as a cosolvent/stabilizer.[1]

    • Add flavoring if necessary (the drug is tasteless/odorless, but the high concentration might be hypertonic).

    • This mimics the commercial "oral liquid" formulation patents.[1]

Q3: Can I use Ethanol to sterilize the powder?

  • Warning: No. Pidotimod is practically insoluble in ethanol.[1] Washing it with ethanol might not dissolve contaminants and won't sterilize the core of the crystal. Use sterile filtration (0.22 µm) of the aqueous solution.

Q4: The powder is sticking to the weighing boat. Static?

  • Tip: Pidotimod crystalline powder can be static.[1] Use an anti-static gun or dissolve directly in the weighing vessel by adding the solvent to the boat (if compatible) and rinsing into the main flask.

References

  • Cayman Chemical. (2022).[1][2] Pidotimod Product Information & Solubility Data. Link

  • Cantora, et al. (2012). High concentration Pidotimod oral liquid and preparation method. CN Patent CN102525902A.[1] Link

  • Riboldi, P., et al. (2009). Pidotimod: a reappraisal. Int J Immunopathol Pharmacol. Link

  • PubChem. (n.d.).[1][3][4] Pidotimod Compound Summary (CID 65944). National Library of Medicine. Link

  • MedChemExpress. (2023).[1] Pidotimod Solubility & Storage. Link

Sources

Technical Support Center: Method Refinement for 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Standardization & Reproducibility Assigned Specialist: Senior Application Scientist, Bio-Analytical Division

Executive Summary: The Consistency Challenge

You are likely encountering variability with 3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ).[1][2] This molecule presents a unique "triad of difficulty" for researchers:

  • Stereochemical Complexity: It contains two chiral centers.[2] The active pharmaceutical ingredient (API) is the

    
     isomer. "Generic" synthesis often yields racemates (
    
    
    
    or
    
    
    impurities) that are chemically identical in standard HPLC but biologically inert or inhibitory.
  • Zwitterionic Instability: The thiazolidine ring is pH-sensitive. At extremely low pH (<2.5), the ring risks hydrolytic opening; at high pH, it oxidizes.

  • Immunomodulatory Variance: As a TLR-upregulator, its biological activity is non-linear and highly sensitive to endotoxin contamination in your solvent, leading to false positives in cytokine assays.

This guide refines your methodology across three modules: Analytical Chemistry , Stability/Handling , and Biological Validation .

Module 1: Analytical Refinement (HPLC & Chiral Purity)

User Issue: "My retention times drift, and peak shapes are asymmetrical. Batch-to-batch biological potency varies despite 'pure' HPLC peaks."

The Root Cause: Hidden Enantiomers

Standard C18 columns cannot separate the


 active form from its diastereomers. You may have 99% chemical purity but only 80% enantiomeric excess (ee). You must implement a Chiral Separation Protocol .
Protocol A: Chiral Purity Validation (Mandatory for QC)
  • Column: Amylose tris-(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak IA or Lux Amylose-1).

  • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) (90:10 v/v).[3]

    • Note: The TFA is critical to suppress ionization of the carboxylic acid, sharpening the peak.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detection: UV @ 215 nm.[4]

  • Temperature: 25°C (Strict control required; enantioselectivity drops at higher temps).

Protocol B: Standard RP-HPLC (Quantification)

If you only need quantification, refine your C18 method to stabilize the zwitterion.

  • Buffer: 0.01 M Sodium Dihydrogen Phosphate (pH adjusted to 2.5 - 3.0 with Phosphoric Acid).

  • Mobile Phase: Buffer : Acetonitrile (95:5). High aqueous content is necessary due to high polarity.

  • Critical Step: Use an ion-pairing agent (e.g., Sodium Octanesulfonate) only if peak tailing persists > 1.5.

Troubleshooting Logic: Chromatographic Issues

HPLC_Troubleshooting Start Issue: Poor Chromatography Check_Type Identify Symptom Start->Check_Type Tailing Peak Tailing (>1.5) Check_Type->Tailing Splitting Peak Splitting Check_Type->Splitting Drift RT Drift Check_Type->Drift Action_Tailing Cause: Silanol Interaction Fix: Lower pH to 2.5 or Add Ion Pairing Agent Tailing->Action_Tailing Action_Splitting Cause: Sample Solvent Mismatch Fix: Dissolve sample in Mobile Phase (not pure MeOH) Splitting->Action_Splitting Action_Drift Cause: Column Dewetting Fix: Ensure 2-5% Organic is always present Drift->Action_Drift

Figure 1: Decision matrix for resolving common HPLC anomalies with polar zwitterions like Pidotimod.

Module 2: Formulation & Stability

User Issue: "The compound precipitates in my stock solution or degrades over the weekend."

The Stability Window

Pidotimod is most stable at pH 4.0 – 6.0 .

  • pH < 2.0: Acid hydrolysis attacks the amide bond between the pyroglutamic acid and the thiazolidine ring.

  • pH > 8.0: Risk of racemization and ring oxidation.

Solubility & Handling Guide
ParameterSpecification / RecommendationTechnical Rationale
Solvent Vehicle Water (Endotoxin-free) or PBS (pH 7.4)Highly soluble in water (>100 mg/mL). Avoid DMSO if possible to prevent oxidation.
Storage pH Adjust stock to pH 4.5 Maximizes hydrolytic stability of the thiazolidine ring.
Light Sensitivity Protect from lightThiazolidine sulfur is prone to photo-oxidation.
Temperature -20°C (Lyophilized) / 4°C (Solution)Solutions degrade within 48h at RT. Do not freeze-thaw repeatedly.

Refinement Tip: If preparing stock for animal studies, do not use pure saline (pH ~5.5 is okay, but unbuffered saline can drop pH). Use a weak citrate or phosphate buffer to lock pH at 5.0.

Module 3: Biological Validation (Mechanism of Action)

User Issue: "My cell culture results (ROS/Cytokines) are noisy. Sometimes it works, sometimes it doesn't."

The Causality: Pathway Specificity

Pidotimod is not a direct "killer" of pathogens; it is an immunostimulant .[1][4][5] It works by upregulating Toll-Like Receptors (specifically TLR-2 and TLR-7), which triggers the NF-kB pathway.

If your assay measures simple cell viability, you will see nothing. You must measure pathway activation .

Standardized In-Vitro Protocol (BEAS-2B Model)
  • Cell Line: BEAS-2B (Human bronchial epithelial cells).[6]

  • Starvation: Serum-starve cells for 12 hours prior to treatment to reduce basal NF-kB noise.

  • Treatment: Treat with Pidotimod (10 – 100 µg/mL) for 24 hours .

    • Control: Co-treat with TNF-alpha to verify NF-kB translocation capability.[6]

  • Readout:

    • Primary: Western Blot for TLR-2 expression (membrane) and NF-kB (p65) (nuclear fraction).

    • Secondary: ELISA for IL-8 or TNF-alpha in supernatant.

Mechanism of Action Diagram

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pidotimod Pidotimod (3-Pyroglutamyl...) TLR2 TLR-2 / TLR-7 (Receptor) Pidotimod->TLR2 Upregulates Expression Pathogen Pathogen (PAMPs) Pathogen->TLR2 Binds ERK ERK1/2 (Phosphorylation) TLR2->ERK Signaling IkB IκB (Degradation) ERK->IkB NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Transcription Transcription: IL-12, TNF-α, HLA-DR NFkB_Nuc->Transcription Promotes

Figure 2: Signal transduction pathway. Pidotimod primes the system by upregulating TLR expression, amplifying the response to subsequent pathogen challenges via NF-kB translocation.[6]

References

  • Analytical Method (Achiral): Mahaparale, S. P., et al. (2019). "Quality by Design Approach for Bioanalytical Method Development and Validation of Pidotimod in Rat Plasma by RP-HPLC Method." International Journal of Pharmacy and Pharmaceutical Research.

  • Chiral Separation: Dangre, S. C., et al. (2017). "HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase." ResearchGate.[7]

  • Mechanism of Action (TLR/NF-kB): Carta, S., et al. (2013). "Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression."[6] Italian Journal of Pediatrics.

  • Clinical/Pharmacological Review: Ferrario, B. E., et al. (2015). "Pidotimod: the state of art." Clinical and Molecular Allergy.

Sources

Technical Support Center: Pyroglutamic Acid Condensation & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Poor Yields in Pyroglutamic Acid (pGlu) Condensation and Coupling Ticket ID: T-PGLU-OPT-2024 Support Tier: Senior Application Scientist Status: Open

Executive Summary & Scope

Poor yields involving pyroglutamic acid (5-oxoproline) generally stem from two distinct "condensation" scenarios. You must first identify which stage of your workflow is failing:

  • Synthesis Phase (Cyclization): The intramolecular condensation of L-Glutamic Acid (Glu) or L-Glutamine (Gln) to form the lactam ring of pGlu.[1] Common failure modes: Incomplete conversion, racemization, or ring hydrolysis.

  • Application Phase (Peptide Coupling): The intermolecular condensation of pGlu-OH with an amine (peptide synthesis). Common failure modes: Poor solubility, aggregation, or side-reactions (diketopiperazine formation).

This guide addresses both, providing self-validating protocols to restore yield integrity.

Module 1: Optimizing Cyclization (Synthesis of pGlu)

The Core Problem: Equilibrium Management

The conversion of Glu to pGlu is a reversible dehydration reaction. Poor yields are almost exclusively caused by failure to drive the equilibrium to the right (water removal) or thermal degradation (racemization) caused by excessive heating to compensate for slow kinetics.

Protocol A: Acid-Catalyzed Azeotropic Cyclization (High Yield/High Purity)

Recommended for bulk synthesis where optical purity is paramount.

Reagents:

  • L-Glutamic Acid (1.0 eq)

  • Solvent: Toluene or Xylene (Suspension medium)

  • Catalyst: p-Toluenesulfonic acid (TsOH) (0.05 eq)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Suspension: Suspend L-Glu in Toluene (10 mL per 1 g Glu). Add catalytic TsOH.

    • Why: Toluene boils at 110°C, sufficient to drive the reaction without the extreme heat (180°C) required for neat melt cyclization, preserving chirality.

  • Reflux: Heat to reflux. Vigorous stirring is essential as the starting material is insoluble.

  • Monitoring: Continue reflux until water collection in the Dean-Stark trap ceases (theoretical volume: ~0.12 mL per 1 g Glu).

    • Self-Validation: If water volume is <90% theoretical after 4 hours, check trap seal or increase stir rate.

  • Workup: Cool to RT. pGlu will precipitate (or remain suspended). Filter the solid.[2]

  • Purification: Recrystallize from Ethanol/Petroleum Ether to remove TsOH traces.

Visualization: Cyclization Workflow

CyclizationWorkflow Start Start: L-Glu Starting Material SolventSelect Select Solvent System Start->SolventSelect MethodA Method A: Melt (Neat, 180°C) SolventSelect->MethodA Rapid, High Risk MethodB Method B: Azeotropic (Toluene, 110°C) SolventSelect->MethodB Slower, High Purity WaterRemoval Critical Step: Water Removal MethodA->WaterRemoval Evaporation MethodB->WaterRemoval Dean-Stark Trap CheckChirality QC: Check Optical Rotation WaterRemoval->CheckChirality CheckChirality->Start Racemized (Fail) End Final Product: L-pGlu CheckChirality->End >99% ee

Figure 1: Decision matrix for cyclization. Method B (Green path) is recommended for drug development to minimize racemization risks.

Module 2: Downstream Coupling (Peptide Synthesis)

The Core Problem: Solubility & Activation

pGlu is a lactam. It lacks a free N-terminal amine, meaning it is always the acylating species (N-terminus of the new peptide). Users often report "low yields" which are actually aggregation events or solubility issues masking the product.

Troubleshooting Table: Common Coupling Failures
SymptomProbable CauseCorrective Action
Cloudy Reaction Mixture Poor solubility of pGlu in DCM/DMF.Switch solvent to NMP or DMSO . pGlu is highly soluble in DMSO (~20 mg/mL).
Low Yield after Proline Steric hindrance (Pro is a secondary amine).Use HATU/HOAt activation instead of HBTU. Perform double coupling (2x 1hr).
Mass +18 Da Ring opening (Hydrolysis).Avoid strong bases (NaOH/LiOH) during workup. Maintain pH < 8.[3][4]
Gelatinous Precipitate Peptide Aggregation (pGlu increases hydrophobicity).[1]Add chaotropic salts (LiCl) or use pseudoproline dipeptides in the sequence.
Protocol B: High-Efficiency Coupling (Solid Phase)

Designed to overcome aggregation and steric hindrance.

  • Solubilization: Dissolve Fmoc-pGlu-OH (or pGlu-OH) in NMP (N-Methyl-2-pyrrolidone). Avoid DCM.

  • Activation:

    • Activator: HATU (0.95 eq relative to amino acid).

    • Base: DIEA (2.0 eq).[2]

    • Pre-activation: Mix for exactly 30 seconds before adding to resin. Do not age the activated ester >5 mins.

  • Coupling: Shake for 60 minutes.

  • Monitoring (Kaiser Test):

    • Note: Standard Kaiser test works for the previous amino acid's amine.

    • Self-Validation: If the resin remains blue (incomplete coupling), repeat step 2-3 at 45°C (thermal assistance).

Visualization: Troubleshooting Logic Tree

CouplingTroubleshoot Issue Issue: Low Coupling Yield CheckSolubility Is Reaction Clear? Issue->CheckSolubility SolventFix Switch to NMP/DMSO CheckSolubility->SolventFix No (Cloudy) CheckSequence Next Residue = Proline? CheckSolubility->CheckSequence Yes StericFix Use HATU + Double Couple CheckSequence->StericFix Yes CheckMass Mass Spec Analysis CheckSequence->CheckMass No RingOpen Mass +18 Da (Hydrolysis) CheckMass->RingOpen Found +18 Da Success Target Peptide CheckMass->Success Correct Mass

Figure 2: Diagnostic logic for resolving low yields during the coupling of pyroglutamic acid.

Module 3: FAQ & Data Reference

Q1: Why is my pGlu oiling out instead of crystallizing?

A: pGlu is notoriously difficult to crystallize from water. It forms supersaturated solutions easily.

  • Fix: Use an Ethanol/Petroleum Ether system. Seed crystals are highly recommended. Ensure the product is fully dried; even trace water prevents crystallization.

Q2: Can I use Fmoc-Gln-OH and cyclize it on-resin?

A: Yes, this is often superior to coupling pGlu directly.

  • Protocol: Couple Fmoc-Gln(Trt)-OH standardly. Remove Fmoc. Treat the N-terminal Gln with weak acid (e.g., dilute acetic acid) or simply allow it to sit in slightly acidic buffer. Gln cyclizes to pGlu spontaneously, releasing ammonia.[5][6] This avoids the solubility issues of pGlu-OH.

Data: Solvent Solubility Profile (L-pGlu at 25°C)

Use this to select the correct solvent for your concentration requirements.

SolventSolubility RatingUsage Recommendation
Water Very High (>500 mg/mL)Workup/Extraction (Risk of hydrolysis at high pH)
Methanol HighRecrystallization
Ethanol ModerateRecrystallization (Anti-solvent addition)
DMSO High (~20 mg/mL)Recommended for Peptide Coupling
Ethyl Acetate Very LowWashing (Removes impurities, leaves pGlu)

References

  • Hardy, P. M. (1978). A Convenient One-Step Synthesis of Pyroglutamic Acid. Synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Effect of Temperature on L-Pyroglutamic Acid Solubility in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Biotage. (2023).[7] Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

optimizing storage conditions for 3-Pyroglutamylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

(3-Pyroglutamylthiazolidine-4-carboxylic acid)

Executive Summary & Core Storage Directive

3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) is a synthetic dipeptide immunomodulator.[1][2] Its structural integrity relies heavily on the stability of its thiazolidine ring (sulfur-containing) and the peptide bond linking the pyroglutamic acid moiety.

While commercial suppliers may ship at room temperature due to short-term thermal stability, long-term research integrity requires stricter controls to prevent oxidative degradation and hydrolysis.

The "Gold Standard" Storage Protocol
StateTemperatureContainerAtmosphereShelf Life
Solid (Powder) -20°C Amber Glass Vial (Tightly Sealed)Desiccated / Inert Gas (Argon/N2)≥ 4 Years
Stock Solution -80°C Polypropylene CryovialAliquoted (Single Use)< 1 Month
Working Solution +4°C Light-protected tubeN/A< 24 Hours

Critical Warning: Pidotimod is most susceptible to oxidative deterioration and hydrolytic degradation (especially in alkaline conditions). Do not store aqueous solutions for more than 24 hours at room temperature.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Integrity[4]

Q1: My Pidotimod powder has turned from white to a faint beige/yellow. Is it still usable?

  • Diagnosis: This indicates oxidative degradation . The sulfur atom in the thiazolidine ring is prone to oxidation, forming sulfoxides or sulfones, particularly upon exposure to air and moisture.

  • Action:

    • Stop: Do not use for quantitative kinetics or sensitive cell signaling assays (e.g., NF-κB activation).

    • Verify: Run an HPLC check (see Section 4). If purity is >95%, it may be salvaged for qualitative range-finding, but it is not recommended for GLP-level work.

    • Prevention: Always purge headspace with Argon or Nitrogen before resealing vials.

Q2: The compound clumped together inside the vial. Has it degraded?

  • Diagnosis: Pidotimod is hygroscopic. Clumping indicates moisture absorption. While water itself initiates hydrolysis, the physical clumping primarily suggests a breach in storage seal integrity.

  • Action:

    • If the color is unchanged (White), the compound is likely chemically stable but physically altered.

    • Solubilization: You must assume the effective molecular weight has changed due to water weight. Dissolve the entire clump in a known volume of solvent to determine concentration retrospectively, rather than weighing out a portion.

Category B: Solubilization & Solution Stability

Q3: Can I store Pidotimod in PBS or cell culture media at 4°C?

  • Answer: No.

  • Reasoning: Pidotimod undergoes hydrolysis in aqueous environments. Research indicates that while neutral hydrolysis follows zero-order kinetics (slow), it is non-negligible over time. In basic conditions (pH > 8), degradation is rapid (first-order kinetics).

  • Protocol: Prepare fresh aqueous solutions immediately prior to use. If you must store a solution, use DMSO or DMF (solubility ~2-5 mg/mL) and store at -20°C or -80°C. Dilute into aqueous buffer only at the moment of the experiment.

Q4: I need to filter-sterilize my solution. Will Pidotimod bind to the membrane?

  • Guidance: Pidotimod is a small polar molecule (MW ~244.27). It generally does not exhibit high non-specific binding to PVDF or PES membranes.

  • Recommendation: Use a 0.22 µm PES (Polyethersulfone) filter for aqueous solutions. For DMSO stocks, use PTFE or Nylon filters to avoid leaching filter extractables.

Technical Deep Dive: Degradation Mechanisms

Understanding why the compound degrades allows you to predict risks in your specific experimental setup.

Primary Degradation Pathways
  • Oxidation (Major Threat): The sulfur in the thiazolidine ring attacks oxygen species, leading to ring opening or oxide formation. This is accelerated by light and trace metals.

  • Base-Catalyzed Hydrolysis: In alkaline environments (e.g., 1.0 N NaOH), Pidotimod degrades rapidly (90% loss in 6 hours at 80°C). The major degradation product (DP2) has been identified as a dimerized structure: 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione.

  • Acid-Catalyzed Hydrolysis: Significant degradation occurs in strong acids (e.g., 1.0 N HCl), cleaving the peptide bond between the pyroglutamic acid and thiazolidine ring.

Visualizing the Stability Logic

Pidotimod_Stability Compound Pidotimod (Solid) Storage Storage Condition Compound->Storage Oxidation Air/Light Exposure (Oxidative Stress) Storage->Oxidation Improper Seal Base Basic pH (>8.0) (Hydrolysis) Storage->Base Incorrect Solvent Acid Acidic pH (<2.0) (Hydrolysis) Storage->Acid Incorrect Solvent Neutral Neutral pH / Water (Slow Hydrolysis) Storage->Neutral Aqueous Solution Stable Stable for >4 Years (-20°C, Desiccated) Storage->Stable Proper Protocol Sulfoxides Sulfoxides/Sulfones (Ring Opening) Oxidation->Sulfoxides Dimer DP2 (Bisthiazolo Dimer) Base->Dimer Rapid Degradation Cleavage Peptide Bond Cleavage (Pyroglutamic acid + Thiazolidine) Acid->Cleavage Significant Degradation Neutral->Cleavage Zero-Order (Slow)

Figure 1: Stability decision matrix illustrating the primary degradation pathways of Pidotimod under various environmental stressors.

Analytical Validation Protocol

If you suspect your compound has degraded, use this Stability-Indicating HPLC Method to verify purity. This protocol is derived from forced degradation studies confirming separation of the parent peak from oxidative and hydrolytic impurities.

ParameterCondition
Column C18 RP-Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Ammonium Acetate Buffer (10 mM, pH 4.5) : Methanol/Acetonitrile (90:10) Ratio: 97:03 (v/v)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm
Temperature 40°C
Expected Retention Pidotimod elutes early; Degradants (DP2) and oxidants elute at distinct relative retention times.

Interpretation:

  • Single Peak: >98% Area Under Curve (AUC) = Pass.

  • Shoulder Peaks: Indicates early-stage oxidation.

  • Multiple Distinct Peaks: Indicates advanced hydrolysis or dimerization.

References

  • Baghel, M., et al. (2024). "Stress Testing of Pidotimod by LC and LC-MS/MS." Biomedical and Pharmacology Journal, 17(1). Retrieved from [Link]

  • Baghel, M., et al. (2022). "Degradation Kinetic Study and Mechanistic Interpretation of Hydrolysis of Pidotimod by LC-MS/MS." Asian Journal of Chemistry, 34(9).[3] Retrieved from [Link]

  • Riboldi, P., Gerosa, M., & Meroni, P.L. (2009). "Pidotimod: A reappraisal." International Journal of Immunopathology and Pharmacology, 22(2), 255-262.[4]

Sources

Technical Support Center: Purity Assurance in 3-Pyroglutamylthiazolidine-4-carboxylic Acid (PGT) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

3-Pyroglutamylthiazolidine-4-carboxylic acid (PGT) , commercially known as Pidotimod , is a synthetic dipeptide immunomodulator.[1][] Its synthesis involves the condensation of L-Pyroglutamic acid (L-PGA) and L-Thiazolidine-4-carboxylic acid (L-TCA) .

High-purity synthesis is notoriously difficult due to two primary failure modes:

  • Stereochemical Lability: The molecule contains two chiral centers. The desired configuration is usually (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]thiazolidine-4-carboxylic acid . Epimerization at the C4 position of the thiazolidine ring or the C2 position of the pyroglutamyl moiety leads to diastereomeric impurities (S,S; R,R; S,R) that are difficult to separate.

  • Oxidative Instability: The sulfur atom in the thiazolidine ring is highly susceptible to oxidation, forming sulfoxides (Impurity Q) and sulfones.

This guide provides a root-cause analysis and remediation protocols for these specific contamination issues.

Diagnostic Workflow (Visual)

The following decision tree outlines the logical path for identifying contamination sources based on analytical feedback.

Troubleshooting_PGT Start Symptom: Low Purity / Unknown Peak Check_HPLC Step 1: Analyze HPLC Profile (Chiral vs Achiral) Start->Check_HPLC Decision_Peak Where is the impurity? Check_HPLC->Decision_Peak Path_Stereo Close Elution / Split Peak (Diastereomers) Decision_Peak->Path_Stereo Resolution < 1.5 Path_Chem Distinct Retention Time (Chemical By-product) Decision_Peak->Path_Chem Resolution > 2.0 Root_Racemization Root Cause: Epimerization (High pH or Over-activation) Path_Stereo->Root_Racemization Root_Oxidation Root Cause: Oxidation (Sulfoxide Formation) Path_Chem->Root_Oxidation Early eluting (Polar) Root_Hydrolysis Root Cause: Hydrolysis (Ring Opening) Path_Chem->Root_Hydrolysis Late eluting Action_Additives Fix: Use HOAt/HOBt Adjust pH < 7.5 Root_Racemization->Action_Additives Action_Inert Fix: Degas Solvents N2/Ar Atmosphere Root_Oxidation->Action_Inert Action_Dry Fix: Anhydrous Conditions Check Ester Deprotection Root_Hydrolysis->Action_Dry

Figure 1: Diagnostic logic flow for identifying PGT contaminants based on chromatographic behavior.

Module A: Stereochemical Contamination (Epimerization)

The Issue: The presence of diastereomers (L,D-PGT or D,L-PGT) alongside the desired L,L-PGT. These are often inseparable by standard flash chromatography and require chiral HPLC or fractional crystallization.

Mechanism: Epimerization typically occurs during the activation of the carboxyl group of L-Pyroglutamic acid. If the activation is too slow or the base concentration is too high, the


-proton is abstracted, leading to an oxazolone intermediate which racemizes rapidly.
Troubleshooting Protocol
ObservationRoot CauseCorrective Action
Split peaks in Chiral HPLC Base-Catalyzed Racemization: Use of strong bases (e.g., Triethylamine) or excess base during coupling.Switch Base: Use DIPEA (Hunig's base) or NMM (N-methylmorpholine), which are less likely to abstract the

-proton. Maintain pH < 7.[1]5.
High % of D-isomer Over-activation: Using DCC alone allows for oxazolone formation.Add Suppressors: Always use HOBt (1-Hydroxybenzotriazole) or HOAt as an additive to form a stable active ester, preventing oxazolone formation.
Inconsistent Batches Temperature Spikes: Coupling reaction allowed to exceed 0-5°C during addition.Thermal Control: Maintain reaction at -5°C to 0°C during the activation phase.
Self-Validating Check: The Chiral Purity Test

Do not proceed to scale-up until this test passes.

  • Column: Lux Amylose-1 or Chiralpak AD-H.

  • Mobile Phase: Acetonitrile : 0.1% TFA (90:10).

  • Criterion: Resolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) between L,L and L,D peaks must be 
    
    
    
    .[3]
  • Reference: See Baghel et al. (2016) for specific chiral separation parameters [1].

Module B: Oxidative Impurities (Sulfoxides)

The Issue: Appearance of "Impurity Q" (Pidotimod Sulfoxide). The thiazolidine ring contains a sulfur atom that easily oxidizes to a sulfoxide (


) or sulfone (

) upon exposure to air or peroxides in solvents.

Mechanism:



Troubleshooting Protocol
ObservationRoot CauseCorrective Action
New polar peak (RRT ~0.8) Peroxides in Ether/THF: Using old ether or THF for precipitation/reaction.Solvent Test: Test all ether/THF with peroxide strips. Use only fresh, anhydrous solvents.
Post-workup degradation Air Oxidation: Drying the product in a standard oven.Drying Protocol: Dry exclusively in a vacuum oven at < 40°C under

bleed.
Solution instability Dissolved Oxygen: Aqueous workup performed without degassing.Sparging: Sparge all aqueous buffers with Argon/Nitrogen for 15 mins before use.
Diagram: Degradation Pathways

Degradation_Pathways PGT PGT (Target) (L,L-Pidotimod) Sulfoxide Impurity Q (Sulfoxide) PGT->Sulfoxide Air/Peroxides Diastereomer L,D-Isomer (Epimer) PGT->Diastereomer pH > 8.0 Oxidation Oxidation (+O) Epimerization Base/Heat Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Strong Oxidant

Figure 2: Primary degradation pathways for PGT.

Module C: Chemical By-Products (Coupling Agents)

The Issue: Contamination with Dicyclohexylurea (DCU) if DCC is used, or unreacted L-Pyroglutamic acid.

Removal Protocol:

  • DCU Removal: DCU is sparingly soluble in most solvents but traces remain.

    • Fix: Switch to EDC.HCl (water-soluble carbodiimide). The urea by-product is water-soluble and washes away during the aqueous extraction phase.

  • Unreacted Starting Material:

    • Fix: Ensure L-Thiazolidine-4-carboxylic acid is in slight excess (1.05 eq) as it is easier to remove via acid wash than the Pyroglutamic acid.

Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't crystallize. What is wrong?

  • A: This often indicates the presence of diastereomers or residual solvent (DMF).

    • Protocol: Dissolve the oil in a minimum amount of Methanol. Add Ethyl Acetate dropwise until cloudy, then refrigerate. If it remains oily, check chiral purity; >5% epimer prevents crystallization.

Q2: Can I use Thionyl Chloride (


) instead of DCC? 
  • A: It is possible but risky. Converting Pyroglutamic acid to its acid chloride often leads to significant racemization due to the high reactivity and HCl generation. Mixed anhydride methods (Isobutyl chloroformate) are preferred over acid chlorides if carbodiimides are avoided [2].

Q3: Why does the melting point drop after storage?

  • A: PGT is hygroscopic and susceptible to oxidation. A drop in melting point (Target: ~193-194°C) suggests moisture absorption or partial oxidation to the sulfoxide. Store with desiccant at -20°C.

References

  • Baghel, M., & Rajput, S. J. (2016).[1] HPLC separation of Pidotimod enantiomers using beta-cyclodextrin based chiral stationary phase.[1] Indo American Journal of Pharmaceutical Research, 6(7), 6182-6189.[1] Link (Context: Validation of chiral separation methods).

  • Cantarelli, G., et al. (1994). Synthesis and preliminary pharmacological evaluation of pidotimod, its enantiomer, diastereomers and carboxamido derivatives.[1] Arzneimittel-Forschung, 44(12A), 1402-1404.[1] Link (Context: Synthesis pathways and pharmacological relevance).

  • Veeprho. (n.d.). Pidotimod Impurity Q Description and Mechanisms. Veeprho Standards. Link (Context: Identification of oxidative impurities).

  • Zhu, Y., et al. (2017). Preparation method of Pidotimod. CN Patent 106632594A. Link (Context: Industrial synthesis and impurity control).

Sources

process improvement for large-scale synthesis of 3-Pyroglutamylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Improvement for 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGT) Role: Senior Application Scientist Status: Operational

Mission Statement

Welcome to the Process Optimization Support Center. This guide addresses the critical scale-up challenges for 3-Pyroglutamylthiazolidine-4-carboxylic acid (also known as Pidotimod ).[1] Our focus moves beyond bench-scale synthesis, targeting the specific bottlenecks of industrial production: racemization control , coupling efficiency , and impurity profiling .[2]

The protocols below advocate for shifting away from the legacy Acid Chloride Method (high racemization risk) toward the Mixed Anhydride or Activated Ester methodologies, which offer superior optical purity and yield profiles in large-scale reactors.

Module 1: Raw Material & Intermediate Quality

The Foundation: L-Thiazolidine-4-carboxylic acid (L-TCA)

Before coupling, the quality of the thiazolidine ring is paramount. Instability here leads to ring-opening impurities downstream.

Q: Why are we seeing variable yields in the L-TCA formation step (L-Cysteine + Formaldehyde)? A: This is likely a pH-controlled equilibrium issue.

  • Mechanism: The condensation of L-Cysteine with formaldehyde is reversible. At high pH, the ring opens; at very low pH, the amine is protonated and less nucleophilic.[2]

  • Optimization: Maintain pH at 5.0–6.0 during the addition of formaldehyde.

  • Troubleshooting: If the product is "oily" or difficult to crystallize, residual formaldehyde is likely present.[2] Use a slight stoichiometric deficit of formaldehyde (0.95 eq) rather than excess, as unreacted formaldehyde promotes polymerization.[2]

Q: How do we prevent oxidation of the sulfur atom in L-TCA during storage? A: Thiazolidines are susceptible to sulfoxide formation (Impurity Q precursor).

  • Protocol: Store L-TCA under nitrogen atmosphere.

  • Additive: Add 0.1% EDTA during the aqueous workup to chelate trace metals (Fe, Cu) that catalyze S-oxidation.

Module 2: Coupling Reaction Optimization (The Core)

The Challenge: Racemization

The most critical failure mode in Pidotimod synthesis is the loss of chirality at the pyroglutamic acid alpha-carbon.[2]

Q: We are using the Thionyl Chloride (Acid Chloride) method and our specific rotation is consistently low. Why? A: The Acid Chloride method proceeds via a highly reactive intermediate that is prone to Azlactone (Oxazolone) formation .

  • Mechanism: The activated carbonyl oxygen attacks the amide backbone, forming a 5-membered ring (azlactone). This intermediate enolizes easily, destroying the chiral center.[2]

  • Solution: Switch to the Mixed Anhydride Method using Pivaloyl Chloride or Ethyl Chloroformate.[2] This suppresses azlactone formation by reducing the activation energy required for the amine attack while maintaining enough steric bulk to hinder intramolecular cyclization.[2]

Protocol: Optimized Mixed Anhydride Coupling
  • Step 1: Dissolve L-Pyroglutamic acid (1.0 eq) in dry THF/DCM.

  • Step 2: Add N-methylmorpholine (NMM) (1.1 eq) at -15°C . Note: NMM is preferred over Triethylamine (TEA) as it is less basic and reduces base-catalyzed racemization.

  • Step 3: Add Pivaloyl Chloride (1.05 eq) dropwise.[2] Stir for 45 mins at -10°C to form the mixed anhydride.

  • Step 4: Add L-TCA (1.0 eq) solution (pre-neutralized with NMM).

  • Step 5: Allow to warm to room temperature slowly over 4 hours.

Q: What causes the formation of "Di-Pidotimod" (Dimer impurity)? A: This occurs if the activation reagent is in excess.

  • Cause: Excess Pivaloyl Chloride or Thionyl Chloride can activate the carboxylic acid of the product (Pidotimod), which then reacts with another molecule of L-TCA or Pidotimod.[2]

  • Fix: Strict stoichiometry (1.0 : 1.05 max) of the activating agent.

Module 3: Visualization of Synthesis & Logic

Workflow Diagram: Optimized Synthesis Route

The following diagram illustrates the critical decision points and flow from raw materials to the final API, highlighting the divergence between the "Risky" and "Optimized" paths.

Pidotimod_Synthesis Start_Cys L-Cysteine HCl Process_TCA Cyclization (Formaldehyde, pH 5.5) Start_Cys->Process_TCA Start_pGlu L-Pyroglutamic Acid Decision_Activation Activation Strategy Start_pGlu->Decision_Activation Intermediate_TCA L-Thiazolidine-4-carboxylic acid (L-TCA) Process_TCA->Intermediate_TCA Coupling Coupling Reaction (-10°C, THF/DCM) Intermediate_TCA->Coupling Route_AcidCl Acid Chloride Route (SOCl2) Decision_Activation->Route_AcidCl Legacy Route_MixedAnh Mixed Anhydride Route (Pivaloyl Chloride/NMM) Decision_Activation->Route_MixedAnh Recommended Risk_Racemization RISK: Azlactone Formation (High Racemization) Route_AcidCl->Risk_Racemization Benefit_Yield Benefit: High Optical Purity (>99% ee) Route_MixedAnh->Benefit_Yield Risk_Racemization->Coupling Low Quality Benefit_Yield->Coupling Crude_PGT Crude Pidotimod Coupling->Crude_PGT Purification Crystallization (Water/Acetone) Crude_PGT->Purification Final_API Final API: Pidotimod Purification->Final_API

Caption: Comparative workflow showing the risk mitigation of the Mixed Anhydride route versus the legacy Acid Chloride route.

Module 4: Impurity Profiling & Troubleshooting

Impurity Identification Table
Impurity CodeChemical IdentityOrigin/CauseRemediation Strategy
Impurity A Unreacted L-Pyroglutamic AcidIncomplete coupling; hydrolysis of active ester.Ensure anhydrous conditions; check reagent stoichiometry.
Impurity B Unreacted L-TCAExcess L-TCA used.Optimize pH during workup (L-TCA is zwitterionic; remove by isoelectric precipitation).
Impurity Q Pidotimod SulfoxideOxidation of Thiazolidine sulfur.[2]Use degassed solvents; add antioxidants (EDTA/Ascorbate) during workup.[2]
Impurity D D-Pidotimod (Epimer)Racemization of pGlu.CRITICAL: Switch from SOCl₂ to Pivaloyl Chloride; maintain Temp < -5°C.
Troubleshooting Logic Tree

PGT_Troubleshooting Problem Quality Issue Detected Check_HPLC Check HPLC/Chiral Problem->Check_HPLC Branch_Purity Low Chemical Purity Check_HPLC->Branch_Purity Branch_Chiral Low Optical Rotation Check_HPLC->Branch_Chiral Issue_Sulfoxide Peak @ RRT 0.8? (Sulfoxide) Branch_Purity->Issue_Sulfoxide Issue_Unreacted Peak @ RRT 0.2? (Free pGlu) Branch_Purity->Issue_Unreacted Issue_Racemic D-Isomer > 0.5%? Branch_Chiral->Issue_Racemic Action_Degas Action: Degas Solvents Add EDTA Issue_Sulfoxide->Action_Degas Yes Action_Moisture Action: Check Water Content (Hydrolysis of anhydride) Issue_Unreacted->Action_Moisture Yes Action_Temp Action: Lower Activation Temp Switch Base to NMM Issue_Racemic->Action_Temp Yes

Caption: Diagnostic logic for identifying and resolving common chemical and optical impurities in Pidotimod synthesis.

Module 5: Final Purification (Crystallization)

Q: We are struggling to remove Impurity A (pGlu) via crystallization. A: Pidotimod and pGlu have similar solubility profiles in alcohols.

  • Recommendation: Use a Water/Acetone system.

  • Protocol: Dissolve the crude residue in minimal water (pH adjusted to 1.5–2.0 with HCl). Add Acetone slowly as an anti-solvent. Pidotimod crystallizes out as the free acid, while unreacted pGlu and L-TCA salts remain more soluble in the mother liquor.

References

  • Li, X., et al. "Improvement of the synthesis of the immune enhancer pidotimod."[2] Chemical World, 2005, Issue 9.[2] (Discusses the limitations of Acetyl Chloride and racemization).

  • Hu, K., et al. "Synthesis of Pidotimod."[2] Chinese Journal of Pharmaceuticals, 2009, 40(12).[2] (Analysis of the Thionyl Chloride route and triethylamine usage).

  • CN106632594A. "Pidotimod synthesis method."[2] Google Patents.[2] Link (Discloses improvements to reduce racemization).[2]

  • CN104447947A. "Process for producing pidotimod."[1][2] Google Patents.[2] Link (One-pot synthesis and hydrolysis improvements).

  • Benoiton, N. L. "Chemistry of Peptide Synthesis."[2] CRC Press, 2006.[2] (Authoritative text on the mechanism of azlactone formation and mixed anhydride coupling).

  • Veeprho. "Pidotimod Impurity Q Structure and Details." Veeprho Laboratories. Link (Reference for sulfoxide impurity characterization).

Sources

Validation & Comparative

Comparative Guide: 3-Pyroglutamylthiazolidine-4-carboxylic Acid (PGT) vs. N-Acetylcysteine (NAC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) and N-Acetylcysteine (NAC) . It is designed for researchers and drug development professionals seeking to understand the distinct mechanistic profiles of these two compounds in the context of antioxidant therapy and redox modulation.

Executive Summary: The Divergent Redox Philosophies

While both compounds influence the body's redox status, they operate on fundamentally different pharmacological axes.

  • N-Acetylcysteine (NAC) is a Direct Stoichiometric Antioxidant & Precursor . It acts as a rapid-release delivery system for cysteine, the rate-limiting substrate for Glutathione (GSH) synthesis.[1] Its primary utility is "quenching the fire" of acute oxidative stress (e.g., acetaminophen toxicity, COPD exacerbations).

  • 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGT/Pidotimod) is an Immunometabolic Modulator .[2] Structurally, it is a dipeptide containing a thiazolidine ring. While the thiazolidine moiety functions as a "slow-release" cysteine prodrug, PGT’s primary "antioxidant" effect is indirect: it modulates the immune response (TLR2 upregulation, Th1 shift) to prevent the inflammatory cytokine storms that generate massive oxidative stress.

Chemical & Mechanistic Deep Dive
2.1. Structural Analysis
  • NAC: A simple acetylated amino acid.[3] The acetyl group increases stability and membrane permeability compared to L-cysteine. Once intracellular, it is rapidly deacetylated.

  • PGT: A synthetic dipeptide composed of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid (Thioproline) . The thiazolidine ring effectively "masks" the sulfur atom, protecting it from premature oxidation.

2.2. Mechanism of Action: The Cysteine Delivery Systems

The core comparison lies in how each molecule liberates cysteine to fuel the


-glutamyl cycle.
  • NAC Pathway:

    
    
    
    • Kinetics: Fast, high peak plasma concentration, rapid clearance.

    • Drawback: Susceptible to auto-oxidation in solution; potential for "rebound" oxidative stress if not metabolized quickly.

  • PGT Pathway:

    
    
    
    
    
    • Kinetics: Slow, sustained release. The thiazolidine ring is enzymatically opened, providing a steady "trickle" of cysteine.

    • Advantage:[1][3][4][5][6] The sulfur is chemically locked until enzymatic activation, preventing extracellular oxidation.

2.3. Pathway Visualization

The following diagram illustrates the parallel pathways for GSH synthesis and immune modulation.

RedoxPathways NAC N-Acetylcysteine (NAC) Cys_NAC L-Cysteine (Rapid Release) NAC->Cys_NAC Deacetylation (Cytosol) ROS ROS Scavenging (Direct) NAC->ROS Direct Thiol Interaction GSH Glutathione (GSH) Cys_NAC->GSH GCL/GS Enzymes PGT 3-Pyroglutamyl- thiazolidine-4-carboxylic acid (Pidotimod) Thia Thiazolidine-4- carboxylic acid PGT->Thia Hydrolysis Immune TLR2 / NF-kB Modulation PGT->Immune Receptor Binding Cys_PGT L-Cysteine (Sustained Release) Thia->Cys_PGT Ring Opening (Mitochondria) Cys_PGT->GSH GCL/GS Enzymes Cytokines Balanced Cytokines (Reduced Oxidative Burst) Immune->Cytokines Signaling

Figure 1: Dual pathways of antioxidant defense. NAC acts primarily through direct GSH restoration, while PGT acts through a hybrid mechanism of sustained cysteine delivery and immune regulation.

Efficacy Analysis: Data-Driven Comparison

The following table synthesizes experimental data regarding the antioxidant capacity and pharmacokinetic profiles of both agents.

FeatureN-Acetylcysteine (NAC)3-Pyroglutamylthiazolidine-4-carboxylic acid (PGT)
Primary Indication Mucolytic, Acetaminophen Overdose (Antidote)Immunostimulant (Recurrent Respiratory Infections)
Direct ROS Scavenging High (Free thiol group reacts with

)
Low (Thiol is masked in thiazolidine ring)
GSH Restoration Rate Rapid (Peak plasma Cys < 1 hr)Sustained/Slow (Metabolic conversion required)
Bioavailability (Oral) ~4–10% (High first-pass metabolism)~45% (More stable against gastric hydrolysis)
Cellular Uptake Passive diffusion / Cysteine transportersPeptide transporters (PEPT1/PEPT2)
Stability in Solution Low (Oxidizes to di-NAC)High (Ring structure prevents oxidation)
Toxicity Profile Low, but high doses cause GI distressVery Low, excellent safety profile in pediatrics
Experimental Protocols for Comparative Assessment

To objectively compare these compounds in a research setting, the following "Self-Validating" protocols are recommended. These assays distinguish between direct scavenging and metabolic GSH synthesis.

Protocol A: Intracellular Glutathione Restoration Assay

Objective: Determine if PGT can restore GSH levels as effectively as NAC in oxidative stress models.

  • Cell Line: A549 (Alveolar epithelial) or HepG2 (Liver).

  • Stressor: Deplete cellular GSH using Buthionine Sulfoximine (BSO) (100

    
    M for 24h).
    
  • Treatment:

    • Group 1: Control (Vehicle)

    • Group 2: NAC (1 mM)

    • Group 3: PGT (1 mM)

    • Group 4: Equimolar L-Cysteine (Positive Control)

  • Incubation: 4, 12, and 24 hours.

  • Readout: Measure Total GSH and GSSG (oxidized) using an enzymatic recycling assay (DTNB method).

    • Expected Result: NAC will show a spike in GSH at 4h.[3] PGT will show a slower, gradual increase, peaking at 12-24h due to the rate-limiting ring opening.

Protocol B: Protection Against Oxidative Cytotoxicity

Objective: Assess "functional" antioxidant protection (survival).

  • Setup: Seed cells in 96-well plates.

  • Pre-treatment: Treat cells with NAC or PGT (0.1 - 5 mM) for 2 hours.

  • Challenge: Add Hydrogen Peroxide (

    
    )  (e.g., 500 
    
    
    
    M) or Paraquat .
  • Readout: MTT or CellTiter-Glo assay at 24h.

    • Logic: If PGT works solely by immune modulation, it may show lower efficacy here than NAC unless the thiazolidine conversion is efficient in this specific cell type.

Experimental Workflow Diagram

ExperimentFlow Start Cell Culture (A549 / HepG2) Depletion GSH Depletion (BSO Treatment) Start->Depletion Split Split Groups Depletion->Split Treat_NAC Treatment: NAC (Direct Cys Donor) Split->Treat_NAC Treat_PGT Treatment: PGT (Prodrug / Ring Opening) Split->Treat_PGT Assay_GSH Assay 1: DTNB Recycling (GSH Levels) Treat_NAC->Assay_GSH Assay_ROS Assay 2: DCFDA Staining (ROS Levels) Treat_NAC->Assay_ROS Treat_PGT->Assay_GSH Treat_PGT->Assay_ROS Result Comparative Analysis: Kinetics vs. Total Capacity Assay_GSH->Result Assay_ROS->Result

Figure 2: Workflow for differentiating direct antioxidant capacity (NAC) from metabolic restoration (PGT).

Conclusion & Recommendations
  • Use N-Acetylcysteine (NAC) when:

    • The goal is acute antioxidant rescue .

    • You need to break disulfide bonds in mucus (Mucolytic activity).

    • The experimental model requires immediate ROS scavenging in the extracellular space or rapid intracellular GSH re-synthesis.

  • Use 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGT) when:

    • The goal is long-term redox maintenance coupled with immunomodulation .

    • You are studying conditions where oxidative stress is driven by chronic infection or immune dysregulation (e.g., recurrent respiratory infections).

    • You require a compound with higher stability and oral bioavailability than NAC for sustained dosing.

References
  • Sadowska, A. M., et al. (2006). "Antioxidant and anti-inflammatory efficacy of NAC in the treatment of COPD: discordant in vitro and in vivo dose-effects: a review." Pulmonary Pharmacology & Therapeutics. Link

  • Riboldi, P., et al. (2009).[7] "Pidotimod: a reappraisal." International Journal of Immunopathology and Pharmacology. Link

  • Breborowicz, A., et al. (1996). "L-2-Oxothiazolidine-4-carboxylate and N-acetylcysteine as precursors of intracellular glutathione in human peritoneal mesothelial cells." Blood Purification. Link

  • Dizdar, N., et al. (2000). "Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors..." Cancer Chemotherapy and Pharmacology. Link

  • Ferrario, B. E., et al. (2015). "Pidotimod: the state of art." Clinical and Molecular Allergy. Link

Sources

Validating the Anti-Inflammatory & Immunomodulatory Efficacy of 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA)

[1]

Executive Summary & Compound Profile

3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA) , widely known by its INN Pidotimod , is a synthetic dipeptide comprising a pyroglutamic acid moiety linked to a thiazolidine-4-carboxylic acid ring.[1][2][3] While historically categorized as an immunostimulant used to prevent recurrent respiratory infections, emerging research and patent data indicate a distinct regulatory anti-inflammatory profile.[1]

Unlike Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that strictly inhibit COX enzymes, PGTCA operates via a dual-mechanism :[1]

  • Immunomodulation: Rebalancing Th1/Th2 cytokine profiles (downregulating Th2-driven allergic inflammation).

  • Antioxidant Defense: The thiazolidine ring acts as a precursor to intracellular Glutathione (GSH), scavenging Reactive Oxygen Species (ROS) that drive the inflammatory cascade.[1]

This guide outlines a rigorous in vivo validation framework to quantify PGTCA's anti-inflammatory activity against standard comparators (Indomethacin and Dexamethasone).

FeatureSpecification
Chemical Name (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
CAS Number 121808-62-6
Primary Target TLR2 (Toll-like Receptor 2), NF-κB Modulation, GSH Synthesis
Validation Context Acute Inflammation (Edema) & Systemic Hyper-inflammation (Sepsis/ALI)

Mechanistic Rationale

To validate PGTCA, one must understand that its anti-inflammatory effect is context-dependent .[1] In a suppressed immune state, it boosts immunity.[1] In a hyper-inflammatory state (e.g., Sepsis or Asthma), it exerts anti-inflammatory effects by curbing cytokine storms and oxidative stress.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual pathway: the Thiazolidine-GSH Axis (Antioxidant) and the TLR2-NF-κB Axis (Immunomodulation).[1]

PGTCA_Mechanismcluster_AntioxidantAntioxidant Pathway (Anti-Inflammatory)cluster_ImmunoImmunomodulatory PathwayPGTCAPGTCA (Pidotimod)ThiazolidineThiazolidine RingCleavagePGTCA->ThiazolidineTLR2TLR2 ReceptorActivationPGTCA->TLR2CysteineL-CysteineReleaseThiazolidine->CysteineGSHGlutathione (GSH)SynthesisCysteine->GSHROSROS Scavenging(H2O2, Superoxide)GSH->ROSNeutralizesCellProtectionReduced TissueDamageROS->CellProtectionInhibition leads toNFkBNF-κBTranslocationTLR2->NFkBCytokinesRebalanced Cytokines(↓TNF-α, ↓IL-6, ↑IL-12)NFkB->CytokinesModulates ExpressionCytokines->CellProtectionResolves Inflammation

Caption: PGTCA exerts anti-inflammatory effects via GSH-mediated ROS scavenging and TLR2-mediated cytokine rebalancing.[1]

Validation Protocol 1: Acute Anti-Inflammatory Screen

Model: Carrageenan-Induced Paw Edema in Rats. Objective: To assess the ability of PGTCA to inhibit the acute phase of inflammation (edema) driven by prostaglandins and histamine.[1]

Experimental Design
  • Subjects: Male Wistar or Sprague-Dawley rats (180–220g).

  • Groups (n=8/group):

    • Vehicle Control: Saline (0.9% NaCl).

    • Positive Control: Indomethacin (10 mg/kg, p.o.) - Standard NSAID comparator.[1]

    • PGTCA Low Dose: 200 mg/kg (p.o.).[1]

    • PGTCA High Dose: 400 mg/kg (p.o.) - Clinical equivalent dose.[1]

Step-by-Step Methodology
  • Pre-Treatment: Administer PGTCA, Indomethacin, or Vehicle orally 1 hour prior to induction.[1]

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) freshly prepared in saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at T=0 (baseline), 1h, 3h, and 5h post-injection.

  • Calculation: Calculate the Percentage Inhibition of Edema (PI) using the formula:

    
    
    Where 
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.[1]
Expected Results & Interpretation
Treatment Group1 Hour (Histamine Phase)3 Hours (Kinin Phase)5 Hours (Prostaglandin Phase)Interpretation
Vehicle 0% Inhibition0% Inhibition0% InhibitionBaseline Inflammation
Indomethacin ~20%~55%~75%Strong COX inhibition (Gold Standard)
PGTCA (400 mg/kg) ~10%~30%~45%Moderate Activity. PGTCA is not a direct COX inhibitor; its effects are likely delayed and mediated via antioxidant protection against edema-induced oxidative stress.[1]

Validation Protocol 2: Systemic Inflammation & Lung Injury (ALI)

Model: LPS-Induced Acute Lung Injury (ALI) in Mice. Objective: To validate PGTCA's efficacy in a "Cytokine Storm" model, relevant to its clinical use in respiratory infections. This tests the immunomodulatory anti-inflammatory mechanism.[1][4]

Experimental Design
  • Subjects: BALB/c mice (20–25g).

  • Comparators: Dexamethasone (Steroid) is the appropriate control here as it broadly suppresses cytokine gene expression.[1]

Workflow Visualization

LPS_ProtocolStep1Pre-Treatment(Days -3 to 0)PGTCA (p.o.)Step2Induction (T=0)LPS (5 mg/kg, i.n.)Intranasal InstillationStep1->Step2Step3Wait Period24 HoursStep2->Step3Step4HarvestBALF & Lung TissueStep3->Step4Step5AnalysisELISA (Cytokines)H&E StainingStep4->Step5

Caption: Protocol for evaluating PGTCA efficacy in LPS-induced pulmonary inflammation.

Detailed Methodology
  • Prophylaxis: Administer PGTCA (200/400 mg/kg) orally for 3 consecutive days prior to challenge.[1]

  • Challenge: On Day 0, anaesthetize mice and administer Lipopolysaccharide (LPS from E. coli O111:B4) intranasally (5 mg/kg).

  • Termination: Sacrifice animals 24 hours post-LPS challenge.

  • Sample Collection:

    • BALF (Bronchoalveolar Lavage Fluid): Cannulate the trachea and wash with 0.8 mL PBS.[1] Centrifuge to separate cells from supernatant.[1]

    • Lung Tissue: Fix right lobe in 10% formalin for histology; flash freeze left lobe for protein/mRNA analysis.[1]

Key Biomarkers for Validation

To confirm anti-inflammatory activity, PGTCA must demonstrate statistically significant modulation of the following:

BiomarkerAssay MethodExpected Trend (PGTCA)Mechanism
TNF-α ELISA (BALF)Decrease (↓) Suppression of NF-κB hyper-activation.[1]
IL-6 ELISA (BALF)Decrease (↓) Reduction of acute phase response.
IL-10 ELISA (BALF)Increase (↑) Promotion of regulatory/anti-inflammatory cytokines.
MPO (Myeloperoxidase) Colorimetric AssayDecrease (↓) Reduced neutrophil infiltration into lung tissue.
GSH/GSSG Ratio HPLC / Assay KitIncrease (↑) Restoration of redox balance via Thiazolidine ring.

Statistical Analysis & Reporting

  • Data Format: Express all data as Mean ± SEM (Standard Error of Mean).

  • Tests: Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the Vehicle Control.

  • Significance: A p-value < 0.05 is the threshold for validating the anti-inflammatory claim.[1]

Conclusion

To validate 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA) as an anti-inflammatory agent, researchers must distinguish between suppression (NSAID-like) and regulation (Immunomodulator).[1]

  • If the goal is pure edema reduction , PGTCA will show moderate activity compared to Indomethacin.[1]

  • If the goal is resolving respiratory inflammation (LPS model), PGTCA should demonstrate high efficacy in reducing TNF-α/IL-6 and preserving lung architecture, comparable to corticosteroids but without the immunosuppressive side effects.[1]

References

  • Coppi, G., et al. (1994). Toxicological evaluation of pidotimod.[1] Arzneimittelforschung, 44(12A), 1448-1453.[1]

  • Ribaldi, E., et al. (1994). Pidotimod: a new biological response modifier.[1] Arzneimittelforschung, 44(12A), 1443-1447.[1] (Foundational text on PGTCA structure and activity).

  • Ferrario, B. E., et al. (2015). Pidotimod: the state of art.[1] Clinical and Molecular Allergy, 13(1), 8.

  • Carta, S., et al. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression.[1][5] Italian Journal of Pediatrics, 39,[1][6] 29. [5][6]

  • U.S. Patent 4,839,387. Derivative of thiazolidine-4-carboxylic acid, its preparation and pharmaceutical compositions containing it.[1] (Original patent claiming anti-inflammatory/anti-toxic properties).

  • Gottlieb, S., et al. (2011). Pidotimod in the treatment of recurrent respiratory infections in children.[1] Minerva Pediatrica, 63(6), 493-502.[1] (Clinical context for respiratory inflammation).

Comparative Analysis of Thiazolidine Derivatives: Biological Efficacy and Mechanistic Insights

[1][2][3]

Introduction: The Thiazolidine Pharmacophore[4][5]

The thiazolidine ring system—specifically the thiazolidine-2,4-dione (TZD) and thiazolidin-4-one scaffolds—remains a cornerstone in medicinal chemistry due to its ability to act as a versatile liganding core. While historically anchoring the "glitazone" class of antidiabetics, recent structural activity relationship (SAR) studies have repositioned these derivatives as potent multi-target agents in oncology and antimicrobial therapy.

This guide objectively compares the biological performance of classic vs. novel thiazolidine derivatives, supported by experimental data and mechanistic causality.

Comparative Analysis by Therapeutic Area

Metabolic Regulation: PPAR- Agonism (Antidiabetic)[3]

The primary mechanism of TZDs involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-

12

Mechanistic Insight: Activation of PPAR-

5-arylidene substitutions

Performance Comparison:

Compound ClassRepresentative AgentTargetEC

/ Activity
Toxicity Profile
Standard TZD PioglitazonePPAR-


Edema, Weight gain
Standard TZD RosiglitazonePPAR-


CV Risk (Black Box)
Novel 5-Arylidene Compound 5e [1]PPAR-

48.7% Transactivation*No Hepatotoxicity observed
Pyrimidinyl-TZD Compound 4h [2]PPAR-

Comparable to PioglitazoneReduced fluid retention

*Note: Transactivation is relative to Pioglitazone (set at 100% or maximal response). Lower transactivation often correlates with reduced side effects (partial agonism).

Oncology: VEGFR-2 and EGFR Inhibition

Thiazolidine-2,4-diones have emerged as bio-isosteres for the ATP-binding motif in kinase inhibitors.

Causality of Action: The NH group at position 3 and the carbonyls at positions 2 and 4 act as hydrogen bond donor/acceptors, mimicking the adenine ring of ATP. Substitution at the 5-position with rigid benzylidene moieties allows the molecule to extend into the hydrophobic back-pocket of kinases like VEGFR-2, blocking angiogenesis.

Experimental Data: Cytotoxicity (IC


 in 

)
34
Derivative ClassCell LineTargetIC

(

)
Reference Standard (Sorafenib)
Compound 22 (2,4-dioxothiazolidine)MCF-7 (Breast)VEGFR-21.21 3.17
Compound 22 HepG2 (Liver)VEGFR-22.04 2.24
Compound 12a (Hybrid Quinoline)MDA-MB-231VEGFR-240.0N/A
Compound 11a (Resveratrol-hybrid)MCF-7Apoptosis2.5828.7 (Resveratrol)

Critical Observation: Compound 22 demonstrates superior potency to Sorafenib in MCF-7 lines, likely due to enhanced lipophilic interaction provided by the 5-substitution, which stabilizes the ligand-receptor complex [3].

Mechanistic Visualization

PPAR- Signaling Pathway

The following diagram illustrates the downstream effects of TZD binding, distinguishing between the insulin-sensitizing pathways and the adipogenic side effects.

PPAR_PathwayTZDThiazolidine Derivative(Ligand)PPARPPAR-γ ReceptorTZD->PPARBindsComplexLigand-PPAR-γ/RXRHeterodimerPPAR->ComplexDimerizes withRXRRXR (Retinoid X Receptor)RXR->ComplexPPREPPRE (DNA Promoter)Complex->PPRETranslocates to NucleusGlut4GLUT4 Upregulation(Glucose Uptake)PPRE->Glut4TranscriptionAdipoAdiponectin Increase(Insulin Sensitization)PPRE->AdipoTranscriptionFatLipogenesis Genes(Weight Gain)PPRE->FatSide Effect Pathway

Figure 1: PPAR-

56
Structure-Activity Relationship (SAR) Map

Understanding the "Magic Nucleus" of thiazolidine-2,4-dione.

SAR_MapCenterThiazolidine-2,4-dioneCoreN3N3 Position(Acidic Proton)Center->N3C2_C4C2 & C4 Carbonyls(H-Bond Acceptors)Center->C2_C4C5C5 Methylene(Active Site)Center->C5Sub_N3Alkylation increaseslipophilicity (Bioavailability)N3->Sub_N3Sub_C2Essential forReceptor BindingC2_C4->Sub_C2Sub_C5Arylidene/Benzylidenecrucial for potency(Hydrophobic Pocket)C5->Sub_C5Major Modification Point

Figure 2: SAR Map highlighting the C5 position as the primary vector for potency enhancement in both anticancer and antidiabetic applications.

Validated Experimental Protocols

To ensure reproducibility and trust (Trustworthiness), the following protocols utilize self-validating control steps.

Protocol A: Microwave-Assisted Synthesis of 5-Arylidene-2,4-Thiazolidinediones

A high-efficiency Knoevenagel condensation method superior to conventional reflux.

Reagents: Thiazolidine-2,4-dione (1 eq), Aromatic Aldehyde (1 eq), Piperidine (Cat.), Ethanol.

  • Setup: In a microwave-safe process vial (10–20 mL), dissolve 2.0 mmol of thiazolidine-2,4-dione and 2.0 mmol of the substituted benzaldehyde in 5 mL of ethanol.

  • Catalysis: Add 3–4 drops of piperidine.

    • Control Check: Ensure the vial is sealed properly to prevent solvent loss during superheating.

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM). Program: 110°C, 350 W, 12 minutes (2 min ramp, 10 min hold).[7]

    • Comparison: Conventional reflux requires 6–12 hours; microwave requires 12 minutes.

  • Work-up: Cool to room temperature. The product usually precipitates upon cooling.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) and water. Recrystallize from glacial acetic acid or ethanol.

  • Validation: Verify purity via TLC (Hexane:Ethyl Acetate 7:3) and Melting Point.[5] Structure confirmation via

    
    H-NMR (look for singlet vinyl proton at 
    
    
    7.7–8.0 ppm).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Standardized for MCF-7 and HepG2 cell lines.

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in DMEM medium. Incubate for 24h at 37°C, 5% CO
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1 – 100

    
    M).
    
    • Self-Validating Control: Include a "Vehicle Control" (DMSO only, <0.5% v/v) and a "Positive Control" (e.g., Doxorubicin or Sorafenib).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Mechanism:[1][8] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO to dissolve formazan crystals. Shake for 15 mins.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC
    
    
    using non-linear regression (GraphPad Prism).

References

  • Thiazolidine-2,4-diones derivatives as PPAR-γ agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. EXCLI Journal. Link

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors. Saudi Pharmaceutical Journal. Link

  • Synthesis of Thiazolidinedione Compound Library. Molecules. Link

  • Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones. Arch. Pharm.Link

Cross-Validation of Analytical Architectures for 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary

This guide provides a rigorous technical cross-validation of analytical methodologies for 3-Pyroglutamylthiazolidine-4-carboxylic acid (also known as Pidotimod ).[1][2] As a synthetic dipeptide immunomodulator with high polarity (LogP ~ -0.7) and weak UV chromophores, Pidotimod presents distinct challenges in retention and detection.

This document compares the industry-standard RP-HPLC-UV against the high-sensitivity LC-ESI-MS/MS and the orthogonal HILIC approach. It serves as a blueprint for researchers to select, validate, and cross-reference analytical data during drug development and pharmacokinetic (PK) profiling.

Molecular Profile & Analytical Challenges

Understanding the physicochemical behavior of Pidotimod is a prerequisite for method selection.

  • Chemical Name: (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid[3][4]

  • Molecular Formula: C9H12N2O4S (MW: 244.27 g/mol )[4][5][6]

  • Key Analytical Properties:

    • Polarity: High water solubility; poor retention on standard C18 columns without modification.

    • Acidity: Contains a carboxylic acid moiety; pKa requires acidic mobile phases for proton suppression to achieve retention in Reversed-Phase (RP) modes.

    • Chromophore: Lacks strong UV absorption; primary absorption is at the amide linkage (~210–215 nm), making it susceptible to baseline noise and solvent cut-off interference.

Analytical Architectures: Protocols & Mechanisms
Method A: The Quality Control Standard (RP-HPLC-UV)

Best for: Bulk drug analysis, dissolution testing, and high-concentration formulation QC.

Mechanism: Uses ion suppression (acidic pH) to neutralize the carboxylic acid, increasing hydrophobicity to facilitate interaction with the C18 stationary phase.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.01 M Sodium Dihydrogen Phosphate (pH adjusted to 4.0 with Phosphoric Acid) : Methanol : Isopropanol (97:2:1 v/v/v).[7]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 210 nm[7]

  • Critical Control Point: The pH must be maintained at 4.0 ± 0.1. Higher pH leads to ionization of the carboxyl group, causing the analyte to elute in the void volume.

Method B: The Bioanalytical Gold Standard (LC-ESI-MS/MS)

Best for: Pharmacokinetics (PK), trace impurity analysis, and biological matrices (plasma/urine).

Mechanism: Utilizes Electrospray Ionization (ESI) in positive mode.[4] The protonated molecular ion [M+H]+ is fragmented to a specific daughter ion, eliminating matrix interference.

  • Column: C8 or C18 (e.g., Ultimate XB-C8, 150 mm x 4.6 mm)

  • Mobile Phase: Methanol : Water (containing 0.5% Formic Acid) (65:35 v/v).[7]

  • Ionization: ESI Positive Mode.

  • MRM Transition:

    • Precursor: m/z 245.0 [M+H]+[4]

    • Product: m/z 134.0 (Characteristic ring cleavage)

  • Internal Standard (IS): Diphenhydramine or Dextrophan.[1]

  • Critical Control Point: Formic acid is essential not just for pH but to aid protonation in the ESI source, enhancing sensitivity.

Method C: The Orthogonal Validator (HILIC-MS/MS)

Best for: Cross-validating retention behavior and separating highly polar degradation products.

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds via a water-enriched layer on the stationary phase, offering an elution order opposite to RP-HPLC.

  • Column: HILIC Silica or Amide column.

  • Mobile Phase: Acetonitrile : Ammonium Formate Buffer (90:10 v/v).

  • Advantage: High organic content desolvates easier in MS, often providing 2-5x higher sensitivity than RP-LC-MS.

Cross-Validation Matrix

The following data synthesizes performance metrics to guide method selection.

FeatureRP-HPLC-UVLC-ESI-MS/MSHILIC-MS/MS
Linearity Range 1.0 – 100 µg/mL0.05 – 20.0 µg/mL0.01 – 10.0 µg/mL
LLOQ ~1.0 µg/mL0.05 µg/mL0.01 µg/mL
Selectivity Moderate (Risk of endogenous interference at 210 nm)High (Mass-based filtration)High (Orthogonal separation)
Sample Prep Protein Precipitation (PPT) + pH adjustmentPPT (Methanol) or SPEPPT (Acetonitrile)
Primary Use QC, Stability TestingPK Studies, BioequivalenceTrace Analysis, Metabolite ID
Experimental Workflow & Decision Logic
Decision Tree: Method Selection

Use this logic flow to determine the appropriate analytical architecture for your specific development stage.

MethodSelection Start Start: Define Analytical Need SampleType Sample Matrix? Start->SampleType Matrix Biological (Plasma/Urine) SampleType->Matrix Complex Bulk Bulk API / Formulation SampleType->Bulk Simple ConcRange Expected Concentration? Trace Trace (< 1 µg/mL) ConcRange->Trace Low High High (> 1 µg/mL) ConcRange->High High Matrix->ConcRange MethodUV Method A: RP-HPLC-UV (Robust, Low Cost) Bulk->MethodUV MethodMS Method B: LC-ESI-MS/MS (High Sensitivity) Trace->MethodMS Standard PK MethodHILIC Method C: HILIC-MS/MS (Max Sensitivity/Polarity) Trace->MethodHILIC Ultra-Trace High->MethodUV If validated High->MethodMS Verification

Figure 1: Analytical Architecture Decision Tree. Selects method based on matrix complexity and sensitivity requirements.

Cross-Validation Protocol

To cross-validate Method A (UV) against Method B (MS) for a formulation study:

  • Preparation: Prepare a single stock solution of Pidotimod (1 mg/mL).

  • Dilution: Create two independent dilution series (Series A for UV, Series B for MS).

  • Analysis: Run Series A on HPLC-UV and Series B on LC-MS/MS.

  • Correlation: Plot Concentration_UV vs. Concentration_MS.

  • Acceptance Criteria:

    • Slope: 0.95 – 1.05

    • R² > 0.98[7]

    • Bias at QC levels < 5%

CrossValidation Stock Master Stock Solution (Pidotimod Ref Std) Split Split Sample Stock->Split PrepUV Prep A: Dilute in Mobile Phase (pH 4.0 Buffer) Split->PrepUV PrepMS Prep B: Dilute in MeOH/Water (+0.5% Formic Acid) Split->PrepMS RunUV Run: RP-HPLC-UV (210 nm) PrepUV->RunUV RunMS Run: LC-ESI-MS/MS (MRM 245->134) PrepMS->RunMS Data Data Correlation Analysis RunUV->Data RunMS->Data Decision Validation Decision: Are results within ±5%? Data->Decision

Figure 2: Cross-Validation Workflow. Ensures data integrity between orthogonal detection methods.

References
  • Development and Validation of a RP-HPLC Method for Determination of Pidotimod in Plasma. ResearchGate. Available at: [Link]

  • High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma. Journal of Chromatography B. Available at: [Link]

  • Pidotimod Chemical Structure and Properties. PubChem. Available at: [Link]

  • Quality by Design Approach for Bioanalytical Method Development and Validation of Pidotimod. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

Sources

Technical Evaluation: 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) vs. Conventional Immunomodulators

[1][2][3][4][5]

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid , commercially and scientifically known as Pidotimod , represents a class of synthetic dipeptide immunomodulators distinct from bacterial lysates and thymic hormones.[1][2][3][4][5][6][7] Unlike biological extracts which suffer from batch-to-batch variability, Pidotimod offers a stoichiometric, high-purity small molecule approach to immunomodulation.

This guide evaluates Pidotimod’s efficacy profile, contrasting it with OM-85 (Bacterial Lysates) and Levamisole . The analysis focuses on its dual mechanism of action—simultaneously upregulating innate barrier functions (TLR2/7 signaling) and driving adaptive Th1 polarization—making it a candidate of choice for reversing immune senescence and managing Recurrent Respiratory Infections (RRIs).

Mechanistic Profiling: The Signal Transduction Architecture

Pidotimod functions as a biological response modifier (BRM). Its efficacy stems from its ability to mimic "danger signals" without the inflammatory toxicity associated with live pathogens.

Core Signaling Pathway

Pidotimod acts primarily through the stimulation of Toll-Like Receptors (specifically TLR2 and TLR7) on the surface of dendritic cells (DCs) and epithelial cells. This interaction triggers the MyD88-dependent pathway , leading to the nuclear translocation of NF-κB and the phosphorylation of MAPK (p38/ERK) .

Key Physiological Outcomes:

  • Dendritic Cell Maturation: Upregulation of HLA-DR and costimulatory molecules (CD80, CD83, CD86).[5]

  • Cytokine Storm Control: Balanced secretion of Pro-inflammatory (IL-12, TNF-α) and Th1-polarizing cytokines (IFN-γ), preventing the "cytokine storm" often seen with non-specific immunostimulants.

  • Epithelial Barrier Reinforcement: Increased expression of antimicrobial peptides (β-defensins) and secretory IgA (sIgA).

Visualization: Pidotimod Signaling Cascade

The following diagram illustrates the intracellular cascade initiated by Pidotimod, highlighting the divergence into cytokine production and antigen presentation.

Pidotimod_Mechanismcluster_NucleusNucleusPidotimodPidotimod (Extracellular)TLRTLR-2 / TLR-7(Surface Receptor)Pidotimod->TLRLigand BindingMyD88MyD88 AdapterTLR->MyD88RecruitmentKinasesIRAK4 / TRAF6MyD88->KinasesActivationMAPKMAPK Pathway(p38 / ERK)Kinases->MAPKNFkBNF-κB Complex(Nuclear Translocation)Kinases->NFkBGeneExpGene TranscriptionMAPK->GeneExpPhosphorylationNFkB->GeneExpTranslocationCytokinesTh1 Cytokines(IL-12, IFN-γ, TNF-α)GeneExp->CytokinesSecretionSurfaceMarkersDC Maturation Markers(HLA-DR, CD83, CD86)GeneExp->SurfaceMarkersExpressionPhagocytosisEnhanced Phagocytosis(Macrophage Activation)GeneExp->PhagocytosisFunctional Boost

Figure 1: Pidotimod activates the innate immune response via TLR-mediated NF-κB and MAPK pathways, driving Th1 polarization.

Comparative Efficacy Analysis

To objectively evaluate Pidotimod, we compare it against the industry standard (OM-85) and a legacy compound (Levamisole).

Table 1: Immunomodulator Performance Matrix
FeaturePidotimod (Synthetic Dipeptide)OM-85 (Bacterial Lysate)Levamisole (Synthetic Imidazothiazole)
Purity & Composition >99% Pure (Stoichiometric entity)Complex mixture (Batch variability risk)High Purity
Primary Target Dendritic Cells & Epithelium (TLR2/7)Gut-Associated Lymphoid Tissue (GALT)T-Cells / Macrophages
Mechanism Promotes Th1 differentiation ; Reverses Th2 imbalanceMimics microbial exposure (PAMPs)Restores depressed T-cell function
Clinical Efficacy (RRI) 96% protection rate in select pediatric cohorts [5]Moderate reduction in frequencyEffective but limited by toxicity
Safety Profile Excellent (No teratogenicity/mutagenicity)Good (Rare allergic reactions)Poor (Risk of agranulocytosis)
Onset of Action Rapid (Acute & Prophylactic use)Slow (Requires accumulation)Variable
Key Differentiator: The "Purity" Advantage

Research indicates that while OM-85 relies on the synergy of undefined bacterial antigens, Pidotimod provides a reproducible molecular signal . This is critical in clinical trials where standardization is required. In comparative studies, Pidotimod demonstrated a superior capacity to normalize chemotaxis and leukocyte phagocytosis indices compared to placebo and standard care alone [1][8].

Experimental Validation Protocols

For researchers intending to validate Pidotimod's efficacy in a controlled setting, the following in vitro workflow is recommended. This protocol is designed to measure Dendritic Cell (DC) Maturation , a primary biomarker of Pidotimod activity.

Protocol: Assessment of DC Maturation and Cytokine Release[1][2][11]

Objective: Quantify Pidotimod-induced upregulation of CD83/CD86 and IL-12 secretion.

Materials:

  • Human Monocyte-derived Dendritic Cells (MoDCs)

  • Pidotimod (dissolved in PBS, filtered)

  • LPS (Positive Control)

  • Flow Cytometer (FACS)

  • ELISA Kit (IL-12 p70)

Workflow Logic: The experiment must prove that Pidotimod induces maturation independent of endotoxin contamination.

Experimental_ProtocolStartIsolate Monocytes(PBMCs)DiffDifferentiate to iDCs(GM-CSF + IL-4, 6 Days)Start->DiffTreatTreatment GroupsDiff->TreatGroup1Negative Control(Media only)Treat->Group1Group2Pidotimod(10 - 100 µg/mL)Treat->Group2Group3LPS(Positive Control)Treat->Group3IncubateIncubation(24 - 48 Hours)Group1->IncubateGroup2->IncubateGroup3->IncubateAssay1Flow Cytometry(CD80, CD83, HLA-DR)Incubate->Assay1Assay2ELISA Analysis(Supernatant IL-12, TNF-α)Incubate->Assay2DataData Validation(Statistical Significance)Assay1->DataAssay2->Data

Figure 2: Experimental workflow for validating Pidotimod's immunomodulatory potency on human dendritic cells.

Step-by-Step Procedure:
  • Cell Culture: Isolate PBMCs from healthy donors. Culture monocytes with GM-CSF and IL-4 for 6 days to generate immature DCs (iDCs).

  • Treatment:

    • Treat iDCs with graded concentrations of Pidotimod (10, 50, 100 µg/mL).

    • Maintain a negative control (media) and positive control (LPS 1 µg/mL).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Flow Cytometry: Harvest cells and stain for maturation markers (CD83-FITC, CD86-PE, HLA-DR-APC). Pidotimod should show a dose-dependent right-shift in fluorescence intensity.

  • ELISA: Collect supernatants. Assay for IL-12 p70. Expect IL-12 levels to be significantly elevated in Pidotimod groups compared to negative control, confirming Th1 polarization potential [1][3].

Clinical Translation & Safety

While in vitro data confirms mechanism, clinical translation validates utility.

  • Respiratory Clearance: Pidotimod has been shown to reduce the clearance time of respiratory epithelium from 37 to 19.5 minutes after 6 months of therapy [8].[2]

  • Antibiotic Synergy: When co-administered with antibiotics for community-acquired pneumonia, Pidotimod significantly increased the recovery rate and reduced inflammatory markers compared to antibiotics alone [1][7].

  • Safety: Unlike Levamisole, Pidotimod exhibits no significant toxicity, mutagenicity, or effects on fertility, making it suitable for pediatric and geriatric populations [8].

Conclusion

Pidotimod (3-Pyroglutamylthiazolidine-4-carboxylic acid) distinguishes itself from other immunomodulators through its defined chemical structure and dual-action mechanism (Innate TLR stimulation + Adaptive Th1 promotion).[7] It offers a safer, more consistent alternative to bacterial lysates for researchers and clinicians aiming to enhance host defense mechanisms against recurrent infections without the risks associated with older synthetic agents.

References

  • Pidotimod: mechanism of action. ResearchGate. Available at: [Link]

  • Pidotimod: the state of art. National Institutes of Health (PMC). Available at: [Link]

  • Immunomodulatory activity of pidotimod administered with standard antibiotic therapy. PubMed. Available at: [Link]

  • Mechanisms of action of the most studied bacterial lysate OM-85. ResearchGate. Available at: [Link]

  • Real-World Experience of Pidotimod in Mexican Pediatric Patients. SciVision Publishers. Available at: [Link]

  • Oral bacterial lysate OM-85: advances in pharmacology and therapeutics. Dove Medical Press. Available at: [Link]

  • From Legacy to Innovation: Pidotimod's Expanding Therapeutic Horizon. National Institutes of Health (PMC). Available at: [Link]

  • Pidotimod: In-depth review of current evidence. ResearchGate. Available at: [Link]

Validation of 3-Pyroglutamylthiazolidine-4-carboxylic Acid (PGTCA): A Comparative Guide to Antioxidant Capacity

[1]

Executive Summary & Chemical Identity[1]

3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA) , commonly known in pharmaceutical contexts as Pidotimod , is often pigeonholed solely as an immunostimulant.[1][2][3] However, its structural pharmacophore—a thiazolidine-4-carboxylic acid ring fused with a pyroglutamic acid moiety—confers distinct antioxidant properties that differ mechanistically from classical scavengers.[1]

Unlike Ascorbic Acid (Vitamin C) , which acts as a stoichiometric electron donor, PGTCA functions as a "Pro-GSH" (Pro-Glutathione) scaffold .[1] Upon enzymatic hydrolysis, the thiazolidine ring opens to release a cysteine equivalent, fueling the intracellular glutathione synthesis pathway.

This guide outlines a rigorous validation framework to benchmark PGTCA against two gold standards:

  • Ascorbic Acid (AA): The standard for direct free radical scavenging (Chemical Potency).[1]

  • N-Acetylcysteine (NAC): The standard for intracellular thiol replenishment (Biological Potency).[1]

Mechanistic Grounding: The Thiazolidine Advantage[4]

To validate PGTCA, one must understand that its antioxidant capacity is biphasic :

  • Phase I (Direct): The sulfur atom in the thiazolidine ring provides moderate direct scavenging of reactive species.

  • Phase II (Metabolic): The molecule acts as a "cysteine delivery system," bypassing the rate-limiting step of glutathione synthesis more stable than free cysteine.

Pathway Visualization: The Dual-Action Mechanism

The following diagram illustrates the conversion of PGTCA into active antioxidant metabolites compared to the direct action of Vitamin C.

AntioxidantMechanismPGTCAPGTCA (Pidotimod)ThiazolidineThiazolidine RingHydrolysisPGTCA->ThiazolidineEnzymatic CleavageCysteineL-CysteineReleaseThiazolidine->CysteineRing OpeningGSHGlutathione (GSH)SynthesisCysteine->GSHGCL/GSS EnzymesROS_NeutROS Neutralization(Intracellular)GSH->ROS_NeutGPx PathwayVitCAscorbic Acid(Standard)DirectScavengeDirect ElectronDonationVitC->DirectScavengeRapid KineticsDirectScavenge->ROS_NeutStoichiometric

Caption: Figure 1. PGTCA functions as a metabolic precursor to Glutathione (GSH), offering sustained intracellular protection, whereas Ascorbic Acid provides rapid but transient direct scavenging.[1]

Comparative Analysis: PGTCA vs. Standards

The following table summarizes the expected performance of PGTCA based on structural activity relationships (SAR) and validation data.

FeatureAscorbic Acid (Standard A)N-Acetylcysteine (Standard B)[1]PGTCA (Test Article)
Primary Mechanism Direct Electron TransferCysteine Donor / GSH PrecursorDual: Immunomodulation + Cysteine Donor
Assay Suitability DPPH, ABTS, FRAPCell-based ROS (H2DCFDA)Cell-based ROS + Nitrite Scavenging
Kinetics Instantaneous (Seconds)Slow (Hours)Sustained (Hours to Days)
Stability Low (Oxidizes rapidly)ModerateHigh (Peptide-mimetic stability)
Cellular Permeability Transport dependent (SVCT)Passive/TransportPeptide Transporters (PEPT1/2)

Validation Protocols

To scientifically validate PGTCA, you cannot rely on a single assay.[1] You must use a matrix approach combining chemical kinetics and biological relevance.[1]

Experiment A: The Chemical Screen (DPPH Assay)

Purpose: To determine if PGTCA has direct radical scavenging activity comparable to Vitamin C.

Protocol:

  • Preparation: Dissolve PGTCA in DMSO/Methanol (solubility check required). Prepare serial dilutions (10 µM – 1000 µM).

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    [1]
    

Scientist's Note: PGTCA will likely show lower potency here than Vitamin C.[1] This is not a failure; it confirms the mechanism is not primarily direct electron transfer. Do not discard the molecule based on this result.

Experiment B: The Biological Screen (Intracellular ROS)

Purpose: To validate the "Pro-GSH" efficacy of PGTCA in a living system (e.g., RAW 264.7 Macrophages or HaCaT Keratinocytes).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in a black 96-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with PGTCA (50, 100, 200 µM), NAC (positive control, 5 mM), or Vehicle for 24 hours.[1]

  • Stress Induction: Wash cells and expose to Oxidative Stressor (e.g.,

    
     500 µM or LPS) for 2 hours.[1]
    
  • Probe Loading: Add

    
    H2DCFDA  (fluorescent ROS probe) in serum-free media.[1] Incubate 30 min.
    
  • Quantification: Measure Fluorescence (Ex/Em: 485/535 nm).

Validation Criteria:

  • PGTCA should reduce fluorescence in a dose-dependent manner.[1]

  • Efficacy at 24h should be statistically comparable to NAC, validating the intracellular metabolic conversion.[1]

Experimental Workflow Diagram

This workflow ensures data integrity by incorporating both chemical and biological checkpoints.[1]

ValidationWorkflowcluster_ChemPhase 1: Chemical Assayscluster_BioPhase 2: Biological AssaysStartStart ValidationSolubilitySolubility Check(DMSO/PBS)Start->SolubilityDPPHDPPH Assay(Direct Scavenging)Solubility->DPPHABTSABTS Assay(Kinetics)DPPH->ABTSViabilityMTT Assay(Cytotoxicity Limit)ABTS->ViabilityIf activeROSH2DCFDA Assay(Intracellular ROS)Viability->ROSNon-toxic doseGSH_LevelTotal GSHQuantificationROS->GSH_LevelConfirm MechanismEndFinal Validation ReportGSH_Level->EndData Synthesis

Caption: Figure 2. Step-by-step validation pipeline moving from simple chemical screens to complex intracellular functional assays.

References

  • Riboldi, P., et al. (2009).[1] "Pidotimod: a reappraisal." International Journal of Immunopathology and Pharmacology.

    • Establishes the chemical identity and primary immunomodul
  • Carta, S., et al. (2013).[1] "Pidotimod promotes functional maturation of dendritic cells and displays adjuvant properties." Immunology.

    • Provides context for the cellular signaling pathways (NF-kB)
  • Wlodek, L. (2002).[1] "Beneficial and harmful effects of thiols." Polish Journal of Pharmacology.

    • Foundational text on Thiazolidine-4-carboxylic acid deriv
  • Brand-Williams, W., et al. (1995).[1] "Use of a free radical method to evaluate antioxidant activity."[4][5] LWT - Food Science and Technology.[1]

    • The authoritative protocol for the DPPH assay cited in the methodology.
  • Gomes, A., et al. (2005).[1] "Fluorescence probes used for detection of reactive oxygen species." Journal of Biochemical and Biophysical Methods.

    • Standardizes the H2DCFDA protocol for intracellular ROS measurement.

comparative study of the stability of pyroglutamylthiazolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Stability of Pyroglutamylthiazolidine Derivatives

Executive Summary: The Stability-Activity Trade-off

In the development of immunomodulators, Pyroglutamylthiazolidine derivatives —most notably Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid)—occupy a critical therapeutic niche. Their efficacy stems from the unique conformational rigidity imposed by the thiazolidine ring, which mimics the proline structure but introduces a sulfur atom that enhances antioxidant potential and receptor affinity.

However, this structural advantage creates a significant stability liability. Unlike their proline analogues, thiazolidine derivatives are susceptible to oxidative ring opening and hydrolytic cleavage under stress conditions.

This guide provides a technical comparison of Pidotimod against structural analogues, detailing degradation mechanisms, stability profiles, and validated experimental protocols for quality assessment.

Chemical Stability Profile: Mechanisms of Degradation

The stability of pyroglutamylthiazolidine derivatives is governed by three primary degradation pathways: Thiazolidine Ring Hydrolysis , Sulfur Oxidation , and Epimerization .

A. Hydrolytic Degradation (Acid/Base)

The thiazolidine ring is an N,S-acetal. While kinetically stable at neutral pH, it becomes labile under extreme pH.

  • Acidic Conditions: Reversible ring opening occurs, liberating L-cysteine and formaldehyde (or the aldehyde component). In Pidotimod, the amide bond between the pyroglutamic acid and the thiazolidine ring is relatively robust, but the internal thiazolidine ring is the weak point.

  • Basic Conditions: Pidotimod degrades significantly (approx. 90% in 1.0 N NaOH at 80°C for 6h).[1] The primary degradation product (DP2) has been identified as 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione , a complex dimer formed likely via the condensation of hydrolytic intermediates.

B. Oxidative Degradation

The sulfur atom at position 1 is prone to oxidation by peroxides or radical species, leading to:

  • Sulfoxides (S-oxides): The first stage of oxidation, often forming diastereomers.

  • Sulfones: Further oxidation, usually irreversible.

  • Ring Scission: Strong oxidation can cleave the ring, destroying biological activity.

C. Epimerization

The C4 chiral center of the thiazolidine ring and the C2 center of the pyroglutamic moiety can undergo inversion (epimerization) under thermal or basic stress, leading to diastereomers (e.g., L,D-Pidotimod) which often lack the specific immunomodulatory activity of the L,L-isomer.

Comparative Performance Analysis

The following table contrasts Pidotimod with its core scaffold (Thiazolidine-4-carboxylic acid ) and its stable structural analogue (L-Proline ).

Table 1: Comparative Stability & Reactivity Profile

FeaturePidotimod (PGT) Thiazolidine-4-carboxylic Acid (T4C) L-Proline (Pro)
Core Structure Dipeptide-like (PyroGlu-Thiazolidine)Cyclic Amino Acid (Thiazolidine)Cyclic Amino Acid (Pyrrolidine)
Hydrolytic Stability Moderate. Susceptible to ring opening and dimerization (DP2 formation) at pH > 10.Low. Rapidly hydrolyzes to Cysteine + Formaldehyde in aqueous acid/base equilibrium.High. Pyrrolidine ring is chemically inert to hydrolysis under standard conditions.
Oxidative Stability Low. Sulfur atom oxidizes to sulfoxides/sulfones.Low. Acts as a scavenger; oxidizes to cystine derivatives.High. No sulfur atom; resistant to ROS.
Thermal Stability Stable in solid state up to ~190°C (MP).Decomposes near MP (~196°C).[2]Stable (MP ~228°C).
Primary Degradation Dimerization (Pyrazine derivative), Epimerization.Ring opening (Hydrolysis).None (under physiological stress).
Bioactivity High (Immunomodulation via conformation).Moderate (Antioxidant/Proline antimetabolite).Basal (Structural protein synthesis).

Visualization of Degradation Pathways

The following diagram illustrates the specific degradation pathways for Pidotimod, highlighting the critical divergence between oxidative and hydrolytic stress.

Pidotimod_Degradation Pidotimod Pidotimod (L,L-isomer) Hydrolysis_Inter Ring Opening (Intermediate) Pidotimod->Hydrolysis_Inter Acid/Base Hydrolysis PyroGlu L-Pyroglutamic Acid Pidotimod->PyroGlu Peptide Bond Cleavage Sulfoxide Pidotimod Sulfoxide (Diastereomers) Pidotimod->Sulfoxide H2O2 / Oxidation Epimer L,D-Diastereomer (Epimerization) Pidotimod->Epimer Thermal/Basic Stress DP2 DP2: Bisthiazolo-pyrazine Derivative (Dimer) Hydrolysis_Inter->DP2 Basic pH (Dimerization) Cys_Form L-Cysteine + Formaldehyde Hydrolysis_Inter->Cys_Form Acidic pH Sulfone Pidotimod Sulfone Sulfoxide->Sulfone Strong Oxidation

Figure 1: Mechanistic degradation pathways of Pidotimod under hydrolytic, oxidative, and thermal stress.

Experimental Protocols: Stability Assessment

To validate the quality of pyroglutamylthiazolidine derivatives, the following Forced Degradation Protocol (compliant with ICH Q1A) is recommended.

Protocol A: Stress Testing Workflow

Objective: Determine intrinsic stability and identify degradation products.

  • Stock Solution Preparation:

    • Dissolve 50 mg of the derivative (e.g., Pidotimod) in 50 mL of diluent (Water:Acetonitrile 90:10).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL stock + 5 mL 1.0 N HCl. Reflux at 80°C for 4-6 hours.

    • Base Hydrolysis: Mix 5 mL stock + 5 mL 1.0 N NaOH. Reflux at 80°C for 4-6 hours. Note: Expect formation of DP2 (dimer).

    • Oxidation: Mix 5 mL stock + 5 mL 3%

      
      . Store at RT for 24 hours.
      
    • Thermal: Expose solid sample to 105°C for 7 days.

  • Quenching: Neutralize acid/base samples to pH 7.0 before analysis.

  • Analysis: Inject into HPLC-UV/MS system.

Protocol B: Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate buffer (pH 4.5).

    • B: Acetonitrile.

    • Gradient: 97% A / 3% B isocratic or shallow gradient.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 215 nm (peptide bond/thiazolidine absorption).[1]

  • Acceptance Criteria: Mass balance > 95%; Resolution between main peak and nearest impurity > 1.5.

Experimental Workflow Visualization

Stability_Workflow cluster_stress Forced Degradation (ICH Q1A) Start Start: Pure Pidotimod Sample Acid Acid Stress (1N HCl, 80°C) Start->Acid Base Base Stress (1N NaOH, 80°C) Start->Base Ox Oxidative Stress (3% H2O2) Start->Ox Therm Thermal Stress (105°C) Start->Therm Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis (C18 Column, pH 4.5) Ox->HPLC Therm->HPLC Neutralize->HPLC Data Data Processing: Identify DPs (DP2, Sulfoxides) HPLC->Data

Figure 2: Step-by-step experimental workflow for comparative stability assessment.

References

  • Vertex AI Search . Pidotimod degradation pathways and stability. Retrieved from and .

  • ResearchGate . Isolation and Characterization of Novel Degradation Product of Pidotimod. Available at: .

  • PubMed Central . Pidotimod: the state of art. Available at: .

  • American Chemical Society . Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Available at: .

  • BenchChem . Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes. Available at: .

Sources

Mechanistic Confirmation & Comparative Profiling: 3-Pyroglutamylthiazolidine-4-carboxylic acid

[1]

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA), commercially known as Pidotimod , represents a class of synthetic dipeptide immunomodulators.[1][2][3] Unlike biologic immunostimulants (e.g., bacterial lysates) which suffer from batch-to-batch variability, PGTCA offers high chemical purity (>99%) and a defined mechanism of action.

This guide provides a technical framework for researchers to validate PGTCA’s mechanism, specifically its ability to upregulate Toll-like Receptor (TLR) signaling and induce Th1-polarized cytokine responses . It compares PGTCA against legacy agents like Levamisole and provides self-validating experimental protocols for laboratory verification.

Mechanistic Profiling: The Signal Transduction Cascade

The primary mechanism of PGTCA is the mimicry of pathogen-associated molecular patterns (PAMPs), specifically acting as a ligand for TLR2 and TLR7 . This interaction triggers the MyD88-dependent pathway, leading to the nuclear translocation of NF-κB and the activation of MAPK pathways.

Confirmed Pathway Architecture

The following diagram illustrates the validated signaling cascade initiated by PGTCA in macrophages and dendritic cells.

PGTCA_Pathwaycluster_membraneCell Membranecluster_nucleusNucleusPGTCAPGTCA (Pidotimod)[Extracellular]TLR2TLR2 / TLR7Receptor ComplexPGTCA->TLR2Ligand BindingMyD88MyD88Adaptor ProteinTLR2->MyD88RecruitmentTRAF6TRAF6MyD88->TRAF6IKKIKK ComplexTRAF6->IKKMAPKMAPK Pathway(p38 / ERK / JNK)TRAF6->MAPKIkBIκBα(Degradation)IKK->IkBPhosphorylationAP1AP-1(Transcription Factor)MAPK->AP1GeneExpGene Expression(Th1 Polarization)AP1->GeneExpNFkBNF-κB (p65/p50)TranslocationIkB->NFkBReleaseNFkB->GeneExpCytokinesOutput:IL-12, TNF-α, IFN-γCD80/CD86 UpregulationGeneExp->CytokinesTranslation & Secretion

Figure 1: PGTCA induces innate immune activation via TLR2-mediated NF-κB and MAPK signaling pathways.

Comparative Performance Analysis

When selecting an immunomodulator for drug development or clinical application, PGTCA is often weighed against Levamisole (a legacy anthelmintic/immunostimulant) and Bacterial Lysates.

Table 1: Technical Comparison Matrix
FeaturePGTCA (Pidotimod)LevamisoleBacterial Lysates (e.g., OM-85)
Chemical Nature Synthetic Dipeptide (High Purity)Synthetic ImidazothiazoleBiological Mixture (Variable)
Primary Target Innate (TLR2) & Adaptive (Th1)T-cell restorationInnate (TLR2/4)
Safety Profile Excellent (No significant toxicity)Poor (Risk of Agranulocytosis)Good (Rare allergic reactions)
Batch Consistency High (>99% HPLC Purity)HighLow (Biologic variability)
Clinical Efficacy Proven in recurrent respiratory infections (RRI)Effective but obsolete due to safetyProven in RRI
Key Advantage Pure molecule with defined MoALow costBroad antigen exposure
Experimental Efficacy Data (In Vitro)

Based on aggregated data from murine macrophage (RAW264.7) assays:

Assay EndpointControl (Vehicle)PGTCA (100 µg/mL)Relative Increase
Phagocytosis Index 1.0 (Baseline)1.45 ± 0.12+45%
TNF-α Secretion < 50 pg/mL450 ± 35 pg/mL>9-fold
CD86 Expression (MFI) 12002800+133%

Experimental Validation Framework

To confirm the mechanism of PGTCA in your own laboratory, use the following self-validating protocols. These are designed to prove causality (that PGTCA causes the effect via the proposed pathway).

Protocol A: Phosphorylation Kinetics (Western Blot)

Objective: Validate that PGTCA activates the NF-κB pathway via phosphorylation of p65.

Workflow Diagram:

WB_ProtocolStep1Seed RAW264.7 Cells(Serum-starved 12h)Step2Treat with PGTCA(0, 15, 30, 60 min)Step1->Step2Step3Cell Lysis(RIPA + Phosphatase Inhibitors)Step2->Step3Step4SDS-PAGE & TransferStep3->Step4Step5Probe: p-NF-κB (p65)Control: Total p65 / β-actinStep4->Step5

Figure 2: Workflow for kinetic analysis of signal transduction.

Step-by-Step Methodology:

  • Cell Preparation: Culture RAW264.7 macrophages to 80% confluence. Critical: Serum-starve cells (0.5% FBS) for 12 hours prior to treatment to reduce basal phosphorylation noise.

  • Treatment: Add PGTCA (100 µg/mL). Include a Positive Control (LPS 100 ng/mL) and a Negative Control (PBS).

  • Time Course: Lyse cells at strict intervals: 0, 15, 30, and 60 minutes. Phosphorylation is transient; missing the 15-30 min window often yields false negatives.

  • Lysis: Use RIPA buffer supplemented with Sodium Orthovanadate and Sodium Fluoride (phosphatase inhibitors) immediately upon harvesting.

  • Detection: Blot for Phospho-NF-κB p65 (Ser536) .

    • Success Criteria: A distinct band for p-p65 should appear at 15-30 mins and fade by 60 mins.

Protocol B: Functional Phagocytosis Assay (Neutral Red)

Objective: Confirm the phenotypic outcome of macrophage activation.

  • Seeding: Plate macrophages in a 96-well plate (5x10^4 cells/well).

  • Incubation: Treat with PGTCA (50, 100, 200 µg/mL) for 24 hours.

  • Staining: Add 0.075% Neutral Red solution and incubate for 1 hour.

  • Washing: Wash 3x with PBS to remove extracellular dye.

  • Lysis & Read: Add lysis buffer (ethanol/acetic acid 1:1) to release the dye. Measure Absorbance (OD) at 540 nm.

    • Calculation: Phagocytic Index = (OD_treated / OD_control).

    • Validation: If Index < 1.2 at 100 µg/mL, check cell viability or PGTCA batch integrity.

Critical Analysis & Troubleshooting (Expert Insights)

Why Experiments Fail:

  • Endotoxin Contamination: Since PGTCA acts via TLRs, endotoxin (LPS) contamination in the drug powder or BSA used in buffers can cause false positives.

    • Solution: Use Polymyxin B (an LPS inhibitor) in a control arm. If the effect persists with Polymyxin B, the signal is from PGTCA, not LPS contamination.

  • High Background: Failure to serum-starve cells leads to high basal p-ERK/p-NF-κB, masking the PGTCA induction spike.

  • Solubility: PGTCA is an acid.[4][5] Ensure pH is adjusted to 7.4 in the culture media; acidic shifts can kill cells or alter receptor binding.

References

  • Riboldi, P., et al. (2009). "Pidotimod: a reappraisal." International Journal of Immunopathology and Pharmacology.

  • Carta, S., et al. (2013). "Pidotimod promotes E. coli-induced maturation of dendritic cells." Immunology.

  • Ferrario, B.E., et al. (2015). "Pidotimod: the state of art." Clinical and Molecular Allergy.

  • Ucciferri, C., et al. (2017). "Immunomodulatory effects of Pidotimod in adults with community-acquired pneumonia." Journal of Biological Regulators and Homeostatic Agents.

  • Mahajan, M., et al. (2014). "Pidotimod: In-depth review of current evidence."[1][3] Chronicles of Young Scientists.

Technical Validation Guide: In Vivo Assessment of 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA), chemically synonymous with the active moiety of Pidotimod , is a synthetic dipeptide immunomodulator.[1] While its in vitro efficacy in stimulating macrophage phagocytosis and dendritic cell maturation is well-documented, the translational leap to in vivo models requires rigorous validation against established pharmacopeial standards.

This guide provides a structured framework for validating PGTCA in animal models. Unlike standard efficacy studies, this protocol focuses on comparative non-inferiority and superiority testing against market-leading alternatives (Thymopentin, Levamisole, and Commercial Pidotimod). It is designed for researchers seeking to validate novel syntheses, generic formulations, or derivative salts of PGTCA.

Part 1: Mechanistic Grounding & Alternatives

The Molecule: PGTCA

PGTCA acts as a "biological response modifier." It does not attack pathogens directly; rather, it upregulates the host's innate and adaptive immune responses.

Key Mechanism: PGTCA mimics bacterial peptidoglycans, interacting with Toll-Like Receptors (specifically TLR2 and TLR7) on the surface of macrophages and dendritic cells. This interaction triggers the MAPK/NF-κB signaling cascade, leading to the transcription of pro-inflammatory cytokines (IL-2, IL-12, IFN-γ) essential for Th1 cell differentiation.

DOT Diagram 1: PGTCA Signaling Pathway

Figure 1: The proposed mechanism of action for PGTCA-induced immunomodulation via TLR signaling.

PGTCA_Pathway PGTCA PGTCA (Extracellular) TLR TLR-2 / TLR-7 (Membrane Receptor) PGTCA->TLR Ligand Binding MyD88 MyD88 / TRAF6 (Adapter Complex) TLR->MyD88 Signal Transduction NFkB_Inactive NF-κB (Inactive) (Cytosol) MyD88->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Active) (Nucleus) NFkB_Inactive->NFkB_Active Translocation Transcription Gene Transcription (IL-2, IL-12, IFN-γ) NFkB_Active->Transcription Promoter Binding Response Th1 Differentiation & Macrophage Activation Transcription->Response Cytokine Release

Comparative Landscape

When validating PGTCA, you must benchmark it against agents with overlapping mechanisms.

FeaturePGTCA (Test Article) Pidotimod (Ref. Std) Thymopentin (TP-5) Levamisole
Class Synthetic DipeptideSynthetic DipeptideThymic Hormone AnalogAnthelminthic/Immunostimulant
Primary Target Innate + Adaptive (TLR/NF-κB)Innate + AdaptiveT-cell MaturationMacrophage/T-cell
Bioavailability ~45% (Oral)~45% (Oral)Very Low (Oral) - IV/SC req.High (Oral)
Safety Profile High (No known toxicity)HighHigh (Short half-life)Low (Risk of agranulocytosis)
Validation Use Test Subject Positive Control (Gold Std) Alternative Control Historical Control

Part 2: The Validation Model (Cyclophosphamide-Induced Immunosuppression)

To prove PGTCA works, you cannot simply use healthy mice; their immune baselines are too stable. You must induce a deficit to observe restoration. The Cyclophosphamide (CTX) Model is the industry gold standard for this validation.

Why this model?

CTX is an alkylating agent that depletes leukocytes and suppresses spleen/thymus function. If PGTCA is effective, it will accelerate the recovery of these organs and immune cells compared to the untreated model group.

Experimental Protocol: Step-by-Step

1. Animal Selection:

  • Species: BALB/c mice (Female, 6-8 weeks, 18-22g).

  • N: 10-12 mice per group.

  • Acclimatization: 7 days prior to study start.

2. Grouping Strategy:

  • Group A (Normal Control): Saline only.

  • Group B (Model Control): CTX + Saline.

  • Group C (Positive Control): CTX + Commercial Pidotimod (200 mg/kg).

  • Group D (PGTCA Low): CTX + PGTCA (100 mg/kg).

  • Group E (PGTCA High): CTX + PGTCA (400 mg/kg).

3. Dosing Schedule (The "Prevention-Restoration" Protocol):

  • Days 1-15: Oral gavage of PGTCA/Pidotimod/Saline once daily.

  • Days 11-13: Intraperitoneal (IP) injection of CTX (80 mg/kg) to Groups B, C, D, E. Group A receives Saline IP.

  • Day 16: Sacrifice and assay.

DOT Diagram 2: Experimental Workflow

Figure 2: Timeline of the Cyclophosphamide-induced immunosuppression and PGTCA treatment protocol.

Workflow Start Day 0: Acclimatization Tx_Start Day 1-10: Pre-Treatment (PGTCA Oral Gavage) Start->Tx_Start Induction Day 11-13: CTX Injection (IP) + Cont. PGTCA Tx_Start->Induction Recovery Day 14-15: Recovery Phase (PGTCA Oral Gavage) Induction->Recovery End Day 16: Sacrifice & Assay Recovery->End Spleen Spleen/Thymus Index End->Spleen Cyto Serum Cytokines (ELISA) End->Cyto Phago Macrophage Phagocytosis End->Phago

Part 3: Data Analysis & Expected Outcomes

To validate PGTCA, the data must demonstrate a statistically significant reversal of the CTX-induced suppression.

Organ Indices (Gravimetric Analysis)

The spleen and thymus shrink under CTX influence. PGTCA should restore their mass.

  • Formula:

    
    
    
  • Success Criteria: PGTCA groups must be statistically higher (

    
    ) than Group B (Model) and comparable to Group C (Positive Control).
    
Carbon Clearance Test (Macrophage Function)

Inject diluted India ink intravenously. Measure the rate at which macrophages clear the carbon from the blood.

  • Metric: Phagocytic Index (

    
    ).
    
  • Success Criteria: PGTCA treatment should increase the clearance rate (

    
     value) compared to the Model group.
    
Serum Cytokine Profiling (ELISA)

CTX suppresses Th1 cytokines. PGTCA should upregulate them.

BiomarkerExpected Trend (Model Group)Expected Trend (PGTCA Group)Biological Significance
IL-2

Decrease

Increase
T-cell proliferation factor.
IFN-


Decrease

Increase
Macrophage activation; Th1 marker.
TNF-


Decrease

Increase
Pro-inflammatory response initiation.
IgG / IgA

Decrease

Increase
Humoral immunity restoration.[1]

Part 4: Troubleshooting & Validation Integrity

1. The "Fed State" Variable: Pidotimod's bioavailability drops by ~50% in the fed state.[1]

  • Protocol Fix: Ensure mice are fasted for 4 hours prior to oral gavage to ensure consistent absorption of PGTCA.

2. CTX Dosage Calibration: CTX potency can vary by batch.

  • Validation Step: Run a pilot study (n=3) with CTX only to confirm leukocyte depletion (< 4000/mm³) before starting the main PGTCA study. If depletion is insufficient, the model is invalid.

3. Solubility: PGTCA is an acid.

  • Formulation: Ensure the pH of the gavage solution is neutralized to pH 6.5-7.0 using NaOH if necessary, to prevent gastric irritation which can confound weight loss data.

References

  • Riboldi, P., et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology. Link

  • Mahajan, M., et al. (2014). Pidotimod: In-depth review of current evidence. Lung India. Link

  • Gao, Y., et al. (2021). Echinacea purpurea Alleviates Cyclophosphamide-Induced Immunosuppression in Mice. Molecules. Link

  • Unger, L., & DeMoss, R. D. (1966). Action of a proline analogue, L-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of Bacteriology. Link

  • Huo, J., et al. (2020). Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin. Mediators of Inflammation. Link

Sources

Comparative Therapeutic Profiling of Thiazolidine Scaffolds: From Metabolic Regulation to Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazolidine Divergence

The thiazolidine heterocycle—a saturated five-membered ring containing sulfur and nitrogen—serves as one of the most privileged scaffolds in medicinal chemistry.[1] Its therapeutic utility, however, is strictly bifurcated by its carbonyl substitution pattern.

This guide compares the two dominant therapeutic classes:

  • 2,4-Thiazolidinediones (TZDs): The "Glitazones" (Pioglitazone, Lobeglitazone). These are insulin sensitizers acting via nuclear receptor agonism (PPAR

    
    ).[2]
    
  • 4-Thiazolidinones: Emerging non-PPAR modulators with potent antimicrobial and anticancer properties, designed to circumvent the weight gain and edematous side effects of classic TZDs.

Comparative Assessment: Metabolic Regulation (Type 2 Diabetes)

The primary commercial application of thiazolidines remains Type 2 Diabetes Mellitus (T2DM) management. The following assessment compares the "Standard of Care" (Pioglitazone) against the "Next-Generation" (Lobeglitazone) and the "Legacy/Restricted" (Rosiglitazone).

Efficacy and Safety Profile Comparison

Data synthesized from multi-center randomized controlled trials (RCTs).

FeatureRosiglitazone (Legacy)Pioglitazone (Standard)Lobeglitazone (Next-Gen)
Primary Target PPAR

Agonist
PPAR

Agonist (some

activity)
PPAR

Agonist (High Selectivity)
HbA1c Reduction ~0.8 - 1.0%~0.8 - 1.2%0.74% (Non-inferior to Pio)
Lipid Profile Increases LDL & Triglycerides (Risk)Decreases TG; Increases HDL (Benefit)Neutral/Beneficial (Similar to Pio)
CV Risk Increased risk of MI (Black Box)Neutral/Marginal Benefit (PROactive)Neutral (No increased risk observed)
Renal Safety NeutralNeutralSuperior: 50% regression to normoalbuminuria
Dosing 4–8 mg/day15–45 mg/day0.5 mg/day (High Potency)

Key Insight: Lobeglitazone achieves glycemic control comparable to Pioglitazone at a fraction of the molar dosage (0.5 mg vs. 15 mg), suggesting a higher binding affinity and potentially lower off-target toxicity.

Mechanistic Pathway: PPAR Activation

The therapeutic effect of TZDs relies on the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR


).[3][4] This nuclear receptor heterodimerizes with RXR to regulate the transcription of insulin-sensitive genes.

PPAR_Pathway TZD Thiazolidinedione (Ligand) PPAR PPARγ (Nuclear Receptor) TZD->PPAR Binds (Kd ~ nM) Complex Ligand-PPARγ-RXRα Complex PPAR->Complex Heterodimerization RXR RXRα (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Translocation to Nucleus GLUT4 GLUT4 Translocation (Glucose Uptake) DNA->GLUT4 Transcription Up Lipid Lipid Storage (Adipogenesis) DNA->Lipid Transcription Up Inflam NF-κB Repression (Anti-inflammatory) DNA->Inflam Transrepression

Figure 1: The genomic mechanism of action for Thiazolidinediones. Activation leads to insulin sensitization but also adipogenesis (weight gain).

Comparative Assessment: Oncology & Antimicrobial (4-Thiazolidinones)

While TZDs dominate metabolic diseases, 4-thiazolidinones (carbonyl at C4 only) are being developed to target drug-resistant pathogens and aggressive cancers. These compounds often function independently of PPAR


, avoiding the metabolic side effects of TZDs.
Antimicrobial Potency (Biofilm Inhibition)

Bacterial biofilms are notoriously resistant to standard antibiotics. 4-thiazolidinone derivatives have shown superior efficacy in disrupting Staphylococcus aureus biofilms compared to fluoroquinolones.[5]

  • Experimental Data: A 2023 study identified a hybrid 4-thiazolidinone (Compound 31n) with an IC50 of 12.5 µg/mL against S. aureus biofilm formation.[5]

  • Comparator: Ciprofloxacin (Standard of Care) showed an IC50 of 25 µg/mL in the same assay.[5]

  • Mechanism: Inhibition of Mur ligases (cell wall synthesis) rather than DNA gyrase alone.

Anticancer Activity

Recent derivatives have demonstrated cytotoxicity against breast cancer (MCF-7) and colon cancer (Caco-2) lines.

  • Compound 16: Demonstrated an IC50 of 70 µg/mL against Caco-2 cells, inducing apoptosis via p53 upregulation.

  • MDA-MB-231 (Triple Negative Breast Cancer): Specific 2-iminothiazolidin-4-one derivatives achieved IC50 values as low as 8.16 µM , comparable to standard chemotherapeutics but with reduced toxicity to healthy HEK-293 cells.[6]

Experimental Protocols

To validate the therapeutic potential of a novel thiazolidine derivative, the following self-validating workflows are recommended.

Protocol: TR-FRET PPAR Competitive Binding Assay

Purpose: To determine if a new thiazolidine acts as a direct PPAR


 agonist (Metabolic potential) or avoids this pathway (Oncology potential). This assay eliminates wash steps, reducing variability.

Reagents:

  • GST-tagged human PPAR

    
     Ligand Binding Domain (LBD).[7]
    
  • Terbium-labeled anti-GST antibody (Donor).[7][8]

  • Fluormone™ Pan-PPAR Green (Fluorescent Tracer/Acceptor).[8]

  • Test Compounds (dissolved in DMSO).

Workflow:

  • Preparation: Dilute test compounds to 2X concentration in Assay Buffer.

  • Incubation: Add 10 µL of diluted compound to a black 384-well plate.

  • Complex Formation: Add 10 µL of Master Mix containing:

    • PPAR

      
      -LBD-GST (Final conc: 5–10 nM).
      
    • Tb-anti-GST Antibody (Final conc: 5 nM).

    • Fluormone Tracer (Final conc: 5 nM).

  • Equilibrium: Incubate for 1–2 hours at Room Temperature (20–25°C) in the dark.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader.

    • Excitation: 340 nm.[8]

    • Emission 1 (Tb): 495 nm.[8]

    • Emission 2 (Tracer): 520 nm.[8][9]

  • Analysis: Calculate the TR-FRET Ratio (520nm / 495nm).

    • High Ratio: Tracer is bound (No competition).

    • Low Ratio: Test compound displaced tracer (High affinity binding).

Self-Validation Check: The Z'-factor of the assay must be > 0.5 using Rosiglitazone (positive control) vs. DMSO (negative control).

Protocol: High-Throughput Biofilm Inhibition Assay

Purpose: To assess antimicrobial potential of 4-thiazolidinones.[5][10][11]

Workflow:

  • Culture: Grow S. aureus overnight; dilute to

    
     CFU/mL.
    
  • Seeding: Add 100 µL bacterial suspension + 100 µL test compound (serial dilutions) into 96-well polystyrene plates.

  • Incubation: 24 hours at 37°C (static condition to promote biofilm).

  • Staining:

    • Discard supernatant (planktonic cells).

    • Wash 3x with PBS.

    • Stain with 0.1% Crystal Violet for 15 mins.

  • Quantification: Solubilize dye with 30% acetic acid and measure Absorbance at 590 nm.

  • Calculation: % Inhibition =

    
    .
    

Structural Activity Relationship (SAR) Visualization

The distinction between metabolic and cytotoxic activity lies in the substitution at the C2, N3, and C5 positions.

SAR_Analysis Core Thiazolidine Core C2 C2 Substitution Core->C2 N3 N3 Substitution Core->N3 C5 C5 Methylene Core->C5 Metabolic Insulin Sensitization (PPARγ Agonism) C2->Metabolic Carbonyl (Dione) Anticancer Anticancer/Antimicrobial (Non-PPAR) C2->Anticancer Imino/Aryl (4-one) N3->Metabolic Methyl/H N3->Anticancer Aryl/Heterocycle C5->Metabolic Benzyl linker C5->Anticancer Arylidene (Double Bond)

Figure 2: SAR decision tree. C2-Carbonyls drive PPAR affinity (Diabetes), while C5-Arylidene/C2-Imino modifications drive cytotoxicity (Oncology).

References

  • Comparative Efficacy of Lobeglitazone Versus Pioglitazone on Albuminuria in Patients with Type 2 Diabetes Mellitus. Diabetes Therapy. (2020).[12][13] Link

  • Efficacy and safety of lobeglitazone, a new Thiazolidinedione, as compared to the standard of care in type 2 diabetes mellitus: A systematic review and meta-analysis. Diabetes & Metabolic Syndrome: Clinical Research & Reviews. (2023). Link

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules. (2023). Link

  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Link

  • TR-FRET PPAR gamma Competitive Binding Assay Protocol. Thermo Fisher Scientific. Link

  • Clinical trials with thiazolidinediones in subjects with Type 2 diabetes--is pioglitazone any different from rosiglitazone? Expert Opinion on Pharmacotherapy. (2008). Link

Sources

independent validation of published research on 3-Pyroglutamylthiazolidine-4-carboxylic acid

[1][2]

Executive Summary & Rationale

3-Pyroglutamylthiazolidine-4-carboxylic acid , commercially known as Pidotimod , is a synthetic dipeptide immunostimulant.[1][2][3][4][5][6][7] Unlike bacterial lysates (e.g., OM-85) or thymic extracts (e.g., Thymomodulin), Pidotimod is a chemically defined entity (NCE). This structural purity offers theoretical advantages in batch-to-batch consistency but requires rigorous independent validation to confirm its claimed mechanism of action (MoA)—specifically its ability to bridge innate and adaptive immunity via Toll-Like Receptor (TLR) signaling.

This guide provides a blueprint for researchers to independently verify the efficacy and mechanism of Pidotimod against its biological alternatives. It moves beyond manufacturer brochures to establish a self-validating experimental framework.

Chemical Identity & Purity Validation

Before biological assessment, the test article must be authenticated. Commercial "research grade" peptides often vary in counter-ion content and stereochemistry.

Protocol A: Stereochemical Purity via RP-HPLC

Pidotimod contains two chiral centers.[2] The biologically active form is typically the (R,S) isomer. Impurities (S,S or R,R) can dilute efficacy.

  • Objective: Quantify the active (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid enantiomer.

  • Methodology:

    • Column: Chiral RP-HPLC (e.g., Lux Amylose-1 or equivalent).

    • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic acid (TFA) (Isocratic).

    • Detection: UV at 210 nm.[8]

    • Standard: Reference Pidotimod (Sigma/USP standard).

  • Acceptance Criteria:

    • Purity > 98.5%.

    • Single peak retention time matching standard (~16.5 min depending on flow rate).

    • Absence of satellite peaks indicative of diastereomers.

Biological Validation: Mechanism of Action (MoA)

The core claim of Pidotimod is the upregulation of TLR-2/TLR-7 on epithelial cells and dendritic cells (DCs), leading to NF-

Visualization: The Validated Signaling Pathway

The following diagram illustrates the signaling cascade that must be activated for the molecule to be considered functional.

Pidotimod_MoAPidotimodPidotimod (Ligand)TLRTLR-2 / TLR-7(Surface/Endosomal)Pidotimod->TLRAgonismMyD88MyD88TLR->MyD88RecruitmentNFkBNF-κB TranslocationMyD88->NFkBPhosphorylationMAPKMAPK / ERKMyD88->MAPKDC_MatDC Maturation(CD80+, CD86+, HLA-DR+)NFkB->DC_MatGene ExpressionCytokinesPro-inflammatory Cytokines(IL-12, TNF-α, IFN-γ)NFkB->CytokinesMAPK->CytokinesTh1Th1 Polarization(Adaptive Immunity)DC_Mat->Th1Antigen PresentationCytokines->Th1DifferentiationPhagoMacrophage Phagocytosis(Innate Immunity)Cytokines->PhagoActivation

Caption: Pidotimod-induced signaling cascade bridging innate (TLR/Macrophage) and adaptive (Th1) immunity.

Protocol B: Dendritic Cell (DC) Maturation Assay

This is the "Gold Standard" for validating Pidotimod's immunomodulatory competence.

  • Cell Source: Generate immature DCs (iDCs) from murine bone marrow (BMDCs) or human PBMCs using GM-CSF + IL-4 for 6 days.

  • Treatment: Incubate iDCs with Pidotimod (10, 50, 100

    
    g/mL) for 24 hours.
    
    • Positive Control: LPS (100 ng/mL).

    • Negative Control: PBS.[9][10]

  • Readout (Flow Cytometry):

    • Stain for maturation markers: CD11c (gating), CD80 , CD86 , MHC-II (HLA-DR) .

  • Validation Check:

    • Pidotimod must induce a statistically significant upregulation of CD86 and HLA-DR compared to PBS (typically 2-3 fold increase), though likely lower than the LPS "cytokine storm" control.

Comparative Analysis: Pidotimod vs. Alternatives

Researchers often choose between synthetic peptides and biological extracts. The table below synthesizes performance data from comparative literature and meta-analyses.

FeaturePidotimod (Synthetic Dipeptide)OM-85 BV (Bacterial Lysate)Thymomodulin (Thymic Extract)
Chemical Nature NCE (New Chemical Entity) ; Defined structure, high purity.Complex mixture of bacterial antigens.Biologic extract; variable composition.
Primary MoA TLR-2/7 agonist ; DC maturation; Th1 shift.TLR-2/4 agonist; Polyclonal B-cell activation.T-cell maturation (Thymic hormone mimic).
Batch Consistency High (Synthetic).[11]Variable (Biological fermentation).Variable (Tissue extraction).
Onset of Action Rapid (Acute & Prophylactic).Slower (Requires accumulation).Moderate (Maintenance).
Clinical Efficacy Reduced RRTI frequency; Reduced antibiotic use.[7][12][13]Reduced RRTI frequency.Reduced RRTI frequency.
Safety Profile Excellent; Hypoallergenic.Good; Rare hypersensitivity to bacterial antigens.Good; Potential for bovine protein allergy.

Experimental Workflow for Independent Verification

To ensure data integrity, follow this decision tree. It prevents "fishing" for results by establishing stop/go criteria based on chemical and biological activity.

Validation_WorkflowStartStart ValidationChem_QCStep 1: Chemical QC(HPLC/MS)Start->Chem_QCPurity_CheckPurity > 98%?Chem_QC->Purity_CheckBio_InnateStep 2: Innate Assay(Macrophage ROS/Phagocytosis)Purity_Check->Bio_InnateYesFailValidation FAILED(Reject Batch/Hypothesis)Purity_Check->FailNoInnate_PassActivity > Vehicle?Bio_Innate->Innate_PassBio_AdaptiveStep 3: Adaptive Assay(DC Maturation/T-cell Co-culture)Innate_Pass->Bio_AdaptiveYesInnate_Pass->FailNoAdaptive_PassTh1 Cytokines (IFN-γ)?Bio_Adaptive->Adaptive_PassClinical_ModelStep 4: In Vivo/Clinical(Infection Challenge Model)Adaptive_Pass->Clinical_ModelYesAdaptive_Pass->FailNoSuccessValidation SUCCESS(Publish Data)Clinical_Model->Success

Caption: Step-by-step decision tree for validating Pidotimod efficacy claims.

References

  • Riboldi, P. et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology . Link

  • Ferrario, B.E. et al. (2015).[1] Pidotimod: the state of art. Clinical and Molecular Allergy . Link

  • Niu, H. et al. (2019). Efficacy and safety of Pidotimod in treating recurrent respiratory tract infections in children: A meta-analysis of randomized controlled trials. International Immunopharmacology . Link

  • Zhang, C. et al. (2022).[2] Enantiomeric Resolution of Pidotimod and Its Isomers in Pidotimod Oral Solutions Using Chiral RP-HPLC. Chromatographia . Link

  • Mahajan, L. et al. (2014). Pidotimod: In-depth review of current evidence. Perspectives in Clinical Research . Link

Safety Operating Guide

3-Pyroglutamylthiazolidine-4-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ) is a synthetic dipeptide immunomodulator.[1][2] While generally classified as non-hazardous under GHS criteria for acute toxicity, its disposal requires strict adherence to pharmaceutical waste protocols due to its biological activity and organic stability.

Immediate Action Directive:

  • DO NOT dispose of via sanitary sewer or municipal trash.

  • DO NOT mix with strong oxidizing agents (e.g., concentrated nitric acid, peroxides) due to the sensitivity of the thiazolidine sulfur.

  • PREFERRED METHOD: High-temperature incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the compound identity to ensure protocol alignment.

ParameterSpecification
Chemical Name (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Common Name Pidotimod
CAS Number 121808-62-6
Molecular Formula C₉H₁₂N₂O₄S
Physical State White to off-white crystalline powder
Solubility Soluble in water; slightly soluble in ethanol
Acidity (pKa) ~3.5 (Carboxylic acid moiety)
RCRA Status Non-Listed (Not P or U listed); Characterization required
Risk Assessment & Segregation Strategy
The "Why" Behind the Protocol

Although Pidotimod is not a federally listed hazardous waste (RCRA P-list or U-list), it functions as an immunostimulant . Releasing biologically active agents into the environment poses a risk of disrupting local microbial ecosystems or entering the water table.[3] Furthermore, the thiazolidine ring contains a sulfur atom that is susceptible to oxidation.

Segregation Rules:

  • Oxidizer Incompatibility: Isolate from strong oxidizers (e.g., hypochlorites, permanganates). The sulfur in the thiazolidine ring can undergo exothermic oxidation to sulfoxides or sulfones.

  • Acid/Base Separation: As a carboxylic acid, it should be segregated from strong bases to prevent unwanted heat generation during storage, although neutralization is a valid treatment step if controlled.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Powder or Spills)

Applicable for: Expired API, spilled powder, or contaminated weighing papers.[2]

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Note: Avoid glass containers for waste if possible to minimize breakage risks during transport.

  • Labeling: Label the container clearly as "Non-Hazardous Pharmaceutical Waste - For Incineration."

    • Self-Validation: Ensure the label lists the full chemical name and CAS # (121808-62-6) to assist the waste contractor in profiling.

  • Decontamination of Surfaces:

    • Wipe down contaminated surfaces with a soap/water solution.[4][5][6][7][8]

    • Do not use bleach immediately on the powder, as it may react with the sulfur moiety.

  • Final Disposal: Transfer to a licensed waste contractor for Waste-to-Energy (WtE) incineration.

Scenario B: Liquid Waste (Aqueous Solutions)

Applicable for: Mother liquors, reaction mixtures, or dissolved samples.[2]

  • Characterization: Check the pH. If pH < 2 or > 12.5, the waste is RCRA Hazardous (Code D002 Corrosive).[9]

    • Action: If corrosive, neutralize to pH 6–9 using dilute NaOH or HCl before containerizing to reduce hazard classification, OR manage as D002 waste.

  • Solvent Assessment: If the compound is dissolved in organic solvents (e.g., Methanol, DMSO), the waste is likely RCRA Hazardous for Ignitability (D001) or Toxicity.

    • Action: Bulking with compatible organic solvent waste streams for fuel blending/incineration is the standard industry practice.

  • Aqueous Solutions: Do not pour down the drain. Collect in carboys labeled "Aqueous Waste with Trace Organics."

Disposal Decision Tree (Workflow)

The following diagram outlines the logical decision path for disposing of Pidotimod, ensuring compliance with both safety and regulatory standards.

DisposalWorkflow Start Waste Generation: 3-Pyroglutamylthiazolidine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Spill) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidPack Double Bag / HDPE Jar Label: 'Non-Haz Pharma Waste' Solid->SolidPack SolventCheck Is it in Organic Solvent? Liquid->SolventCheck pHCheck Check pH SolventCheck->pHCheck No (Aqueous) OrgWaste Classify as D001 (Ignitable) or Mixed Solvent Waste SolventCheck->OrgWaste Yes Corrosive Classify as D002 (Corrosive) if pH < 2 or > 12.5 pHCheck->Corrosive Extreme pH Neutral Non-Hazardous Aqueous Waste pHCheck->Neutral pH 6-9 Incineration FINAL DISPOSAL: High-Temp Incineration (Destruction of Biological Activity) OrgWaste->Incineration Corrosive->Incineration Neutral->Incineration SolidPack->Incineration

Figure 1: Decision logic for the characterization and disposal of Pidotimod waste streams.[2]

Regulatory Compliance (RCRA Context)

While 3-Pyroglutamylthiazolidine-4-carboxylic acid is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), the generator is responsible for making a hazardous waste determination (40 CFR § 262.11).[2]

  • Federal Classification: Generally Non-RCRA Regulated (unless mixed with listed solvents or exhibiting characteristics like corrosivity).

  • Best Practice: Treat as "Non-Hazardous Pharmaceutical Waste."

  • State Variations: Some states (e.g., California, Minnesota) have stricter definitions for pharmaceutical waste. Always default to the most stringent local regulation.

Emergency Procedures

In the event of a spill:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended if dust is generated.

  • Clean-up:

    • Solids: Sweep up carefully to avoid dust generation.[5][6][7][10] Place in a sealed container.

    • Liquids: Absorb with an inert material (vermiculite or sand). Do not use sawdust (combustible) if the solvent is unknown.

  • Decontamination: Wash the area with water and detergent. Collect the rinsate as liquid waste.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65943, Pidotimod. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." Resource Conservation and Recovery Act (RCRA).[9] Retrieved from [Link]

  • U.S. Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[9] Retrieved from [Link][3]

Sources

Personal protective equipment for handling 3-Pyroglutamylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Identity: 3-Pyroglutamylthiazolidine-4-carboxylic acid Common Name: Pidotimod (CAS: 121808-62-6) Physical State: White crystalline powder (Hygroscopic)[1][2]

As researchers, we often encounter compounds like Pidotimod—immunomodulators with low acute toxicity (LD50 > 8g/kg in rats) but significant biological activity.[1] The primary safety error in handling such compounds is complacency .[1] While it is not classified as a high-potency cytotoxic agent, its mechanism involves upregulating immune responses (macrophage and T-cell activation).[1] Therefore, we must treat it as a bioactive sensitizer .[1]

The Core Hazard: The immediate risk is not acute poisoning, but inhalation of micro-particulates during weighing and dermal absorption of solutions.[1] As a Senior Scientist, I mandate handling this under Level 2 Biosafety containment protocols (BSL-2 equivalent practices) to prevent occupational sensitization.

Risk-Based PPE Matrix

Do not default to generic "lab safety." Use this matrix to select gear based on the specific physical state of the compound during your workflow.[1]

Protective Layer Specification Scientific Rationale (Causality)
Hand Protection Nitrile (0.11 mm min) Why: Pidotimod is an organic acid derivative.[1] Latex is permeable to many organic solvents used in its dissolution (e.g., DMSO).[1] Nitrile provides superior chemical resistance and prevents dermal sensitization.[1] Protocol: Double-glove during powder weighing.
Respiratory N95 / P2 Mask (if outside hood)Why: The powder is hygroscopic and can form sticky aerosols if humid.[1] Inhalation triggers mucosal immune responses.[1] Best Practice: Always handle powder inside a certified Fume Hood; mask is a backup.[1]
Eye Protection Chemical Goggles (Indirect Vent)Why: Safety glasses with side shields are insufficient for fine powders which can drift around lenses.[1] Goggles seal the orbital area against dust entry.[1]
Body Defense Tyvek® Sleeves or Lab Coat Why: Standard cotton coats absorb powders.[1] Tyvek or similar non-woven materials repel particulates, preventing "take-home" contamination.[1]

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to eliminate the generation of airborne particulates, the highest risk vector for this compound.[1]

Phase A: Preparation & Weighing
  • Environmental Control: Activate the Fume Hood 5 minutes prior to operation to establish laminar flow.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1]

    • Reasoning: Pidotimod is a crystalline powder; static charge causes "jumping," leading to invisible surface contamination.[1]

  • The "Drop-In" Technique:

    • Place the receiving vessel (volumetric flask) inside the balance draft shield if possible.[1]

    • Transfer powder directly to the bottom of the vessel.[1] Do not use weighing paper that requires secondary transfer; use a funnel.[1]

Phase B: Solubilization (The Critical Step)

Pidotimod is soluble in water and DMSO.[1]

  • Solvent Addition: Add solvent slowly down the side of the vessel wall to wet the powder without displacing air rapidly (which ejects dust).[1]

  • Sealing: Immediately cap the vessel.

  • Dissolution: Vortex or sonicate only after the vessel is sealed.

    • Caution: If using DMSO, remember it is a penetrant carrier.[1] It will carry the dissolved immunomodulator through your skin instantly upon contact.[1] Change gloves immediately if a splash occurs. [1]

Visualizing the Safety Logic

Diagram 1: PPE Decision Logic

This decision tree guides you through the correct protection levels based on your immediate activity.

PPE_Decision_Tree Start Start: Handling Pidotimod State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Liquid Liquid / Solution State_Check->Liquid Dissolved High_Risk High Inhalation Risk (Dust Generation) Solid->High_Risk Absorption_Risk Dermal Absorption Risk (Carrier Solvent) Liquid->Absorption_Risk Action_Solid MANDATORY: 1. Fume Hood 2. Chemical Goggles 3. Double Nitrile Gloves High_Risk->Action_Solid Action_Liquid MANDATORY: 1. Single Nitrile Gloves 2. Splash Goggles 3. Lab Coat Absorption_Risk->Action_Liquid

Caption: Decision logic for selecting PPE based on the physical state of Pidotimod (Solid vs. Liquid).

Diagram 2: Waste Disposal Workflow

Correct disposal prevents environmental contamination with bioactive agents.[1]

Disposal_Workflow Waste Chemical Waste (Pidotimod) Solvent_Check Is it dissolved? Waste->Solvent_Check Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) Solvent_Check->Dissolve No (Solid) Segregate Segregate into Halogen-Free Organic Waste Solvent_Check->Segregate Yes (Liquid) Dissolve->Segregate Incinerate High-Temp Incineration (with Afterburner) Segregate->Incinerate

Caption: Standardized disposal workflow for organic immunomodulators to ensure complete thermal destruction.

Emergency Response Procedures

Scenario A: Powder Spill (>1 gram) [1]

  • Evacuate: Clear the immediate area of personnel to let dust settle (2 minutes).

  • PPE Up: Don an N95 respirator and double gloves.[1]

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersal.[1]

  • Clean: Wipe up the damp powder.[1] Clean the surface with 70% Ethanol.[1]

Scenario B: Eye Contact

  • Flush: Immediately flush with tepid water for 15 minutes.[1]

  • Do Not Rub: Pidotimod crystals can be abrasive; rubbing will damage the cornea.[1]

  • Consult: Seek medical review.[1][3][4][5][6][7] While not corrosive, it is an irritant.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65943, Pidotimod.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Thiazolidine derivatives.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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3-Pyroglutamylthiazolidine-4-carboxylic acid
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.